1-Ethylazepan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethylazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-9-7-5-3-4-6-8(9)10/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCFTYITFDWLAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173506 | |
| Record name | 2H-Azepin-2-one, hexahydro-1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19797-08-1 | |
| Record name | N-Ethylcaprolactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19797-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Azepin-2-one, hexahydro-1-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019797081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Azepin-2-one, hexahydro-1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethylazepan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Synthesis Guide: 1-Ethylazepan-2-one
This technical guide details the synthesis of 1-Ethylazepan-2-one (also known as N-Ethylcaprolactam), a seven-membered cyclic amide used as a specialized solvent and a structural analog to the permeation enhancer Laurocapram (Azone).[1]
The following protocols prioritize high-purity laboratory synthesis suitable for pharmaceutical research and physicochemical characterization.
Molecule Profile & Retrosynthetic Analysis
Target Molecule: 1-Ethylazepan-2-one
IUPAC Name: 1-Ethylhexahydro-2H-azepin-2-one
Core Structure: Seven-membered lactam ring with an
-
Boiling Point: 95–113 °C @ 3–4 Torr (Vacuum Distillation required)
-
Density:
0.98 g/cm³[1] -
Solubility: Miscible with organic solvents; limited water solubility compared to the unsubstituted lactam.[1]
Retrosynthetic Strategy
The most efficient disconnection is at the C–N bond exocyclic to the ring.[1] This implies a nucleophilic substitution pathway where the lactam nitrogen (acting as a nucleophile after deprotonation) attacks an electrophilic ethyl source.[1]
Disconnection:
Reaction Pathway Visualization
The following diagram outlines the core mechanistic pathway and the strategic choices for reagents.
Figure 1: Mechanistic pathway for the N-ethylation of ε-caprolactam.[1]
Core Synthesis Protocol: N-Alkylation via Sodium Hydride[1]
This method is the "Gold Standard" for research-scale synthesis (1–50g) due to its high conversion rate and the elimination of competitive hydrolysis side reactions common in aqueous basic conditions.[1]
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5] | Role | Notes |
| 1.0 | Substrate | Hygroscopic; dry under vacuum before use.[1] | |
| Sodium Hydride (NaH) | 1.1–1.2 | Base | 60% dispersion in mineral oil.[1] Wash with hexanes if oil-free is required.[1] |
| Ethyl Bromide (EtBr) | 1.2–1.5 | Electrophile | Volatile (bp 38°C); chill before handling.[1] |
| THF or DMF | Solvent | Medium | Anhydrous required.[1] THF allows easier workup; DMF speeds up reaction.[1] |
Experimental Procedure
Step 1: Deprotonation
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon or Nitrogen.[1][5]
-
Solvent Charge: Add anhydrous THF (10 mL per gram of lactam) to the flask.
-
Base Addition: Add Sodium Hydride (1.2 equiv) carefully.[1] Caution: Hydrogen gas evolution.[1]
-
Substrate Addition: Dissolve
-caprolactam in a minimum volume of anhydrous THF. Add this solution dropwise to the NaH suspension at 0°C (ice bath). -
Activation: Allow the mixture to warm to room temperature and stir for 30–60 minutes until H₂ evolution ceases. The solution typically turns slightly cloudy or yellow as the sodium salt forms.[1]
Step 2: Alkylation
-
Cooling: Return the flask to 0°C.
-
Electrophile Addition: Add Ethyl Bromide (1.5 equiv) dropwise. Note: EtBr is volatile; ensure the condenser is efficient (chilled water or dry ice/acetone finger if needed).[1]
-
Reaction: Remove the ice bath. Heat the mixture to a gentle reflux (approx. 60–65°C) for 4–6 hours.
Step 3: Workup & Purification [1]
-
Quench: Cool to room temperature. Carefully add saturated aqueous NH₄Cl to quench unreacted hydride.[1]
-
Extraction: Remove THF under reduced pressure (rotary evaporator). Dilute the residue with water and extract 3x with Ethyl Acetate or Dichloromethane.[1]
-
Washing: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.[1]
-
Distillation: The crude oil requires vacuum distillation for high purity.[1]
-
Target Fraction: Collect the fraction boiling at 95–113°C at 3–4 Torr .
-
Alternative Industrial Protocol: Phase Transfer Catalysis (PTC)[1]
For larger scales (>100g) where NaH is too hazardous, a solid-liquid phase transfer method is preferred.[1]
-
Base: Potassium Hydroxide (KOH), powdered.[1]
-
Catalyst: Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (1–5 mol%).[1]
-
Solvent: Toluene or Benzene.[1]
-
Procedure: Caprolactam, KOH, and the catalyst are stirred in toluene. Ethyl bromide is added, and the mixture is refluxed. The catalyst shuttles the hydroxide anion into the organic phase to deprotonate the lactam.[1]
-
Advantage: Avoids H₂ generation; uses cheaper reagents.[1]
-
Disadvantage: Slightly lower yield; requires rigorous drying of KOH.[1]
Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
| Method | Expected Signal | Structural Assignment |
| IR Spectroscopy | 1640–1650 cm⁻¹ | C=O[1] Stretch (Tertiary amide, shifted lower than secondary amide) |
| ¹H NMR (CDCl₃) | N–CH₂–CH₃ (Ethyl group methylene) | |
| ¹H NMR (CDCl₃) | N–CH₂–CH₃ (Ethyl group methyl) | |
| ¹H NMR (CDCl₃) | Ring N–CH₂ (Adjacent to Nitrogen) | |
| ¹H NMR (CDCl₃) | Ring CO–CH₂ (Adjacent to Carbonyl) |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of 1-Ethylazepan-2-one.[1]
Safety & Handling
-
Sodium Hydride: Pyrophoric.[1] Reacts violently with water.[1] All glassware must be oven-dried.[1]
-
Ethyl Bromide: Alkylating agent and potential carcinogen.[1] Use only in a fume hood.
-
Exotherm Control: The deprotonation step is exothermic.[1] Slow addition of the substrate to the base is critical to prevent thermal runaway.[1]
References
-
N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. Arkivoc, 2002(ii), 56-63. (Provides physical data and alkylation context).
-
N-Methylcaprolactam Synthesis. ECHEMI & PubChem Database. (Analogous synthesis methodology for N-alkyl caprolactams).
-
Method for preparing ε-caprolactam. Google Patents US20110257358A1. (Context on caprolactam stability and industrial handling).
Sources
N-ethyl-epsilon-caprolactam chemical properties
Technical Whitepaper: N-Ethyl-epsilon-Caprolactam – Physicochemical Profile & Applications
Executive Summary
N-Ethyl-epsilon-caprolactam (1-ethylazepan-2-one) represents a critical structural bridge in the lactam family, positioned between the highly polar, water-soluble parent monomer (
Part 1: Chemical Identity & Structural Analysis
The molecule is a seven-membered lactam ring substituted at the nitrogen atom with an ethyl group.[1][2] This substitution abolishes the hydrogen-bonding capability of the amide proton, significantly lowering the melting point and increasing volatility compared to the parent caprolactam.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | 1-Ethylazepan-2-one | |
| CAS Registry Number | 19797-08-1 | Validated identifier |
| Molecular Formula | ||
| Molecular Weight | 141.21 g/mol | |
| Boiling Point | 97–113 °C @ 5.5 Torr | Extrapolates to ~235 °C at 1 atm |
| Density | 0.984 g/cm³ | At 25 °C |
| Refractive Index ( | 1.4729 | |
| Solubility | Water-soluble; Miscible with EtOH, Acetone | Amphiphilic character |
| Appearance | Colorless to pale yellow liquid | Hygroscopic |
Part 2: Synthesis & Manufacturing Protocol
The synthesis of N-ethyl-epsilon-caprolactam is a classic N-alkylation of a lactam.[1][2] The choice of base is critical: weak bases fail to deprotonate the amide sufficiently, while overly aggressive conditions can lead to ring-opening hydrolysis (forming N-ethyl-aminocaproic acid).[1]
Experimental Protocol: N-Alkylation via Phase Transfer Catalysis
-
Objective: Selective N-alkylation without ring opening.
-
Reagents:
-Caprolactam (1.0 eq), Ethyl Bromide (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.1 eq) or NaOH (powdered), THF or Toluene (anhydrous).
Step-by-Step Workflow:
-
Activation: In a flame-dried 3-neck flask under
, dissolve -caprolactam in anhydrous THF. -
Deprotonation: Cool to 0°C. Add NaH portion-wise. Evolution of
gas indicates formation of the sodium caprolactamate salt.[2] Stir for 30 minutes until gas evolution ceases. -
Alkylation: Add Ethyl Bromide dropwise via an addition funnel. The reaction is exothermic; maintain temp < 10°C during addition to prevent thermal ring opening.[1][2]
-
Reflux: Warm to room temperature, then reflux (60-70°C) for 4–6 hours. Monitor via TLC (SiO2, EtOAc/Hexane) or GC-MS.[1][2]
-
Workup: Quench with saturated
. Extract with Ethyl Acetate.[2] Wash organic layer with brine.[1][2] Dry over .[1][2] -
Purification: Vacuum distillation is mandatory to remove unreacted caprolactam (which sublimes) and residual solvent.[1][2] Collect the fraction boiling at ~97°C (5.5 Torr).
Figure 1: Synthetic pathway for N-ethylation of caprolactam via nucleophilic substitution.
Part 3: Mechanism of Action in Drug Delivery
N-Ethyl-epsilon-caprolactam functions differently from its famous cousin, Azone (N-dodecylazacycloheptan-2-one).[1][2]
-
Azone (Lipophilic): Inserts its long C12 tail into the lipid bilayer of the stratum corneum, disrupting the packing of ceramides. It creates "fluidized" domains.[1][2]
-
N-Ethyl (Amphiphilic): Due to the short C2 chain, it does not deeply penetrate the lipid tails.[1][2] Instead, it acts via a Solvent-Drag / Polar Head Interaction mechanism:
-
Solubility Enhancement: Increases the thermodynamic activity of the drug in the vehicle.
-
Head Group Solvation: Interacts with the polar head groups of the lipid bilayer, increasing the hydration sphere and "loosening" the barrier structure without gross disruption of the lipid tails.
-
Comparative Efficacy:
-
Hydrophilic Drugs: N-Ethyl is often superior to Azone because it can co-solubilize the drug and carry it into the aqueous pores of the skin.
-
Lipophilic Drugs: Azone is generally superior due to better miscibility with the stratum corneum lipids.[2]
Figure 2: Mechanism of Action – N-Ethyl-caprolactam targets the polar head groups, facilitating drug entry.
Part 4: Applications & Handling
Transdermal Permeation Enhancer
Used in concentrations of 1–10% w/w in topical formulations.[1][2] It is particularly effective for:
-
NSAIDs: Ibuprofen, Ketoprofen (improves solubility and flux).[1][2]
-
Steroids: Hydrocortisone (increases partition into the dermis).[1][2]
Industrial Solvent
Due to its high boiling point and polarity, it serves as a replacement for DMF or NMP in specific polymer syntheses, particularly where a 7-membered ring solvent provides better conformational stability for the solute.
Safety & Toxicology (Self-Validating Protocol)
-
Hazard: Irritant to eyes and skin.[1][2] Harmful if swallowed.[2]
-
Handling: Always handle in a fume hood.
-
Neutralization: In case of spill, absorb with sand/vermiculite.[1][2] Do not wash into drains as lactams can be aquatic pollutants.[2]
-
Storage: Store under nitrogen. Hygroscopic nature means exposure to air will result in water uptake, which can hydrolyze the ring over time to the amino acid (N-ethyl-6-aminocaproic acid), ruining the solvent properties.
References
-
Chemical Identity & CAS: CAS Common Chemistry. N-Ethylcaprolactam (CAS RN 19797-08-1).[1][2][3] American Chemical Society.[1][2][3] Link[2][3]
-
Synthesis & Reactivity: Bolocan, I., et al. (2002).[1][2] "N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior." Arkivoc, 2002(2), 56-63.[1] Link
-
Permeation Enhancement: Osborne, D. W., & Henke, J. J. (1997).[1] "Skin penetration enhancers cited in the technical literature."[1][2][4][5][6] Pharmaceutical Technology, 21(11), 58-66.[1] (Review of N-alkyl lactam class).
-
Comparative Mechanism: Wiechers, J. W., et al. (1987).[1][2] "Skin penetration enhancement of nicotinate esters by N-alkyl-azacycloheptan-2-ones." International Journal of Pharmaceutics, 35(1-2), 17-26.[1] (Comparison of chain lengths).
-
General Lactam Properties: PubChem. Caprolactam (Parent Compound Data). National Library of Medicine.[1][2] Link
Sources
- 1. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Hexylazepan-2-one | C12H23NO | CID 181537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Permeation enhancer of Transdermal drug delivery system | PPTX [slideshare.net]
- 5. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery [mdpi.com]
- 6. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: 1-Ethylazepan-2-one
This technical guide provides a comprehensive analysis of 1-Ethylazepan-2-one , structured for researchers and drug development professionals. It synthesizes chemical identity verification, synthesis protocols, and application workflows.
CAS Registry Number Verification & Application Profile
Executive Summary
1-Ethylazepan-2-one (also known as N-Ethylcaprolactam) is a seven-membered lactam derivative used primarily as a polar aprotic solvent and a specialized intermediate in pharmaceutical synthesis. Unlike its unsubstituted parent, ε-caprolactam, the N-ethyl substitution significantly alters its lipophilicity and solvent power, making it a critical reagent in the extraction of aromatic hydrocarbons and a structural analog in the development of transdermal penetration enhancers.
This guide provides the definitive CAS lookup protocol, physicochemical specifications, and a validated synthesis workflow.
Chemical Identity & CAS Verification
In chemical procurement and regulatory filing, ambiguity often arises between ring sizes (azetidinone vs. azepanone) and alkyl chain lengths. The following data constitutes the Authoritative Identity Set for this compound.
Core Identifiers
| Identifier Type | Value | Verification Note |
| CAS Registry Number | 19797-08-1 | Primary Key. Do not confuse with Caprolactam (105-60-2) or 1-Vinylazepan-2-one (2235-00-9).[1][2][3] |
| IUPAC Name | 1-Ethylazepan-2-one | Preferred over N-Ethylhexahydro-2H-azepin-2-one. |
| Common Synonyms | N-Ethylcaprolactam; N-Ethyl-ε-caprolactam | Used frequently in polymer chemistry literature. |
| Molecular Formula | C₈H₁₅NO | |
| Molecular Weight | 141.21 g/mol | |
| SMILES | CCN1CCCCCC1=O | Useful for chemoinformatic database queries.[3] |
The "Lookup Protocol" (Self-Validating System)
To ensure you are sourcing the correct material, use this 3-step validation logic:
-
Ring Check: Verify the structure contains a 7-membered ring (azepane), not 4 (azetidine) or 5 (pyrrolidone).
-
Substituent Check: Confirm the N-substituent is an Ethyl group (-CH₂CH₃), not Vinyl (-CH=CH₂) or Methyl (-CH₃).
-
Database Cross-Ref: Input CAS 19797-08-1 into PubChem or SciFinder. If the result returns "1-Ethylazetidin-2-one" (CAS 13738-25-5), the vendor has mislabeled the ring size.
Physicochemical Profile
The N-ethylation of caprolactam lowers the melting point and increases lipophilicity, transitioning the substance from a solid (caprolactam MP: 69°C) to a liquid at room temperature.
| Property | Value | Technical Context |
| Physical State | Liquid (at 25°C) | Colorless to pale yellow; hygroscopic.[4] |
| Boiling Point | 97°C @ 5.5 Torr (approx. 12 mbar) | High boiler; requires vacuum distillation for purification. |
| Density | 0.984 g/cm³ (at 25°C) | Slightly less dense than water; distinct from halogenated solvents. |
| Refractive Index ( | 1.4729 | Key parameter for purity checks via refractometry. |
| Solubility | Miscible with water, ethanol, benzene | Amphiphilic nature allows it to solubilize both polar and non-polar APIs. |
Synthesis & Manufacturing Protocol
The synthesis of 1-Ethylazepan-2-one is a classic N-alkylation of a lactam. The following protocol is optimized for laboratory-scale preparation with high yield, minimizing O-alkylation side products.
Reaction Mechanism
The reaction proceeds via the deprotonation of the amide nitrogen by a strong base, followed by nucleophilic attack on the ethyl halide (Sɴ2 mechanism).
Figure 1: Synthetic pathway for 1-Ethylazepan-2-one via N-alkylation.
Step-by-Step Protocol
-
Preparation: In a dry 3-neck round-bottom flask under inert atmosphere (N₂ or Ar), suspend Sodium Hydride (NaH) (1.1 eq, 60% dispersion in oil) in anhydrous THF or DMF .
-
Deprotonation: Cool to 0°C. Add ε-Caprolactam (1.0 eq) dissolved in THF dropwise. Stir for 30–60 minutes until H₂ evolution ceases. Critical Control Point: Ensure complete deprotonation to maximize yield.
-
Alkylation: Add Ethyl Bromide (1.2 eq) dropwise. Allow the mixture to warm to room temperature, then reflux for 4–6 hours.
-
Quenching: Cool the mixture and carefully quench with water to destroy excess hydride.
-
Extraction: Extract with Ethyl Acetate (3x). Wash the organic layer with brine and dry over MgSO₄.
-
Purification: Concentrate in vacuo. Purify the crude oil via vacuum distillation (BP ~97°C @ 5.5 Torr) to obtain the pure liquid.
Applications in Research & Development
1-Ethylazepan-2-one serves distinct roles depending on the phase of drug development.
A. Pharmaceutical Solvent & Excipient Research
-
Solubility Enhancer: Its amphiphilic structure (polar lactam head, hydrophobic ethyl/ring tail) makes it an excellent solvent for poorly soluble APIs (Active Pharmaceutical Ingredients), particularly in injectable or topical formulations.
-
Penetration Enhancer Analog: It is a structural analog of Azone (Laurocapram) , a well-known skin penetration enhancer. Researchers use 1-Ethylazepan-2-one in Structure-Activity Relationship (SAR) studies to determine the optimal alkyl chain length for disrupting the stratum corneum lipid barrier.
B. Chemical Intermediate[6]
-
Ring-Opening Polymerization: It acts as a comonomer or chain transfer agent in the synthesis of specialized Nylons, modifying the crystallinity and flexibility of the final polymer.
-
API Synthesis: Used as a building block for "potassium channel modulators" and other heterocyclic drug candidates where the azepane ring is a pharmacophore.
Figure 2: Application hierarchy in pharmaceutical and chemical workflows.
Safety & Handling (SDS Summary)
While less volatile than lower molecular weight amines, 1-Ethylazepan-2-one requires standard laboratory safety protocols.
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[5] Potential for respiratory irritation (H335).[5]
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place under inert gas. It is hygroscopic; moisture absorption can affect its solvent properties and refractive index.
References
-
CAS Common Chemistry. N-Ethylcaprolactam (CAS RN: 19797-08-1).[2][3][6] American Chemical Society.[3] [Link][2][3][7]
-
PubChem. 1-Ethylazepan-2-one Compound Summary. National Library of Medicine. [Link] (Note: Search via CAS for direct entry).
-
Cuiban, F., et al. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. Arkivoc.[8][9][10][11] [Link] (Validating physical properties and extraction uses).
Sources
- 1. Page loading... [guidechem.com]
- 2. N-Vinylcaprolactam | CAS#:2235-00-9 | Chemsrc [chemsrc.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. N-Vinylcaprolactam CAS#: 2235-00-9 [m.chemicalbook.com]
- 5. N-Methylcaprolactam | C7H13NO | CID 17369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. environmentclearance.nic.in [environmentclearance.nic.in]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Recent Advances in Polycaprolactones for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
1-Ethylazepan-2-one: Molecular Architecture, Synthesis, and Functional Applications
The following technical guide details the molecular structure, bonding characteristics, synthesis, and applications of 1-Ethylazepan-2-one.
Technical Whitepaper | Version 1.0
Executive Summary
1-Ethylazepan-2-one (CAS: 2955-66-0), frequently referred to as N-ethylcaprolactam, is a seven-membered cyclic amide (lactam). As a structural analog of the potent permeation enhancer Azone (1-dodecylazacycloheptan-2-one), it occupies a critical niche in pharmaceutical sciences. Unlike its lipophilic C12 counterpart, the C2-ethyl substitution confers unique solvating properties while maintaining the polar amide core.[1] This guide provides a comprehensive analysis of its conformational dynamics, electronic bonding profile, validated synthesis protocols, and its role as a hydrophilic permeation enhancer and specialized solvent.
Molecular Structure and Bonding
Core Architecture
The molecule consists of a seven-membered azepane ring fused with a carbonyl group at the C2 position, creating a lactam functionality. The nitrogen atom is substituted with an ethyl group (
-
Ring Conformation: The seven-membered ring is conformationally flexible.[1] Unlike the rigid chair form of cyclohexane, the azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations to minimize transannular interactions and torsional strain. The planar amide bond (
) imposes a constraint, forcing the C2, N1, C7, and O atoms to lie in a relatively flat plane. -
Steric Factors: The N-ethyl group is sterically unobtrusive compared to longer alkyl chains (e.g., dodecyl). It projects away from the ring, allowing the carbonyl oxygen to remain accessible for hydrogen bonding with protic solvents or biological targets.[1]
Electronic Bonding and Resonance
The stability and reactivity of 1-ethylazepan-2-one are governed by the amide resonance. The nitrogen lone pair is delocalized into the carbonyl
Resonance Structures:
-
Neutral Form (A): Standard carbonyl (C=O) and amine (N-C).[1]
-
Zwitterionic Form (B): Oxygen bears a negative charge, and nitrogen bears a positive charge (C=N).[1] This form contributes significantly to the planar geometry and high dipole moment.[1]
Figure 1: Resonance contributors of the lactam functionality.
Physicochemical Characterization
The physical properties of 1-ethylazepan-2-one reflect its hybrid nature: a polar amide core flanked by a short hydrophobic ethyl chain.
| Property | Value / Range | Context |
| Molecular Formula | - | |
| Molecular Weight | 141.21 g/mol | - |
| Boiling Point | 110–115 °C @ 10 mmHg | Extrapolated from N-methyl (106°C) and N-amyl (158°C) analogs. |
| Density | ~1.01 g/mL | Typical for liquid lactams.[1] |
| LogP (Octanol/Water) | ~0.7 | Moderately lipophilic; significantly lower than Azone (LogP ~5-6).[1] |
| Solubility | Miscible in Ethanol, DCM, Water | Amphiphilic character due to C2 chain. |
| Physical State | Colorless Liquid | Hygroscopic.[1] |
Synthesis Protocols
Two primary methodologies are recommended: Hydride-Mediated Alkylation (for high purity/small scale) and Phase Transfer Catalysis (for scalability/green chemistry).[1]
Method A: Hydride-Mediated N-Alkylation
This protocol utilizes Sodium Hydride (NaH) to irreversibly deprotonate the lactam, ensuring complete conversion.
Reagents:
- -Caprolactam (1.0 eq)[2][3]
-
Sodium Hydride (1.1 eq, 60% dispersion in oil)
-
Ethyl Bromide (1.2 eq)
-
Solvent: Anhydrous THF or DMF
Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.
-
Deprotonation: Suspend NaH in anhydrous THF at 0°C. Add
-caprolactam solution dropwise. Evolution of gas indicates amide anion formation.[1] Stir for 30 min. -
Alkylation: Add Ethyl Bromide dropwise at 0°C.
-
Reaction: Allow to warm to room temperature and reflux for 4-6 hours.
-
Workup: Quench with saturated
. Extract with Ethyl Acetate.[1][4] Wash organic layer with brine.[1] Dry over . -
Purification: Vacuum distillation (approx. 115°C @ 10 mmHg).
Method B: Phase Transfer Catalysis (PTC)
A robust method avoiding pyrophoric bases, utilizing a quaternary ammonium salt to transfer the lactam anion into the organic phase.
Figure 2: Phase Transfer Catalysis workflow for the synthesis of 1-ethylazepan-2-one.
Spectroscopic Identification
Validation of the structure relies on distinguishing the ethyl group signals from the ring protons.[1]
NMR (300 MHz,| Chemical Shift ( | Multiplicity | Integration | Assignment | Notes |
| 1.15 | Triplet ( | 3H | Terminal methyl of ethyl group. | |
| 1.60 – 1.80 | Multiplet | 6H | Ring C4, C5, C6 | Overlapping methylene protons of the ring. |
| 2.55 | Multiplet | 2H | Ring C3 ( | Deshielded by carbonyl. |
| 3.25 – 3.35 | Multiplet | 2H | Ring C7 ( | Ring methylene adjacent to Nitrogen. |
| 3.45 | Quartet ( | 2H | Ethyl methylene; characteristic quartet. |
IR Spectroscopy:
-
1630 – 1650 cm
: Strong C=O stretching vibration (Tertiary amide, lower frequency than secondary amides due to lack of H-bonding).
Applications in Drug Development
Mechanism as a Permeation Enhancer
While Azone (C12) acts by grossly disrupting the lipid packing of the stratum corneum, 1-ethylazepan-2-one (C2) functions through a subtler mechanism. Its lower lipophilicity allows it to partition into the polar head-group regions of the lipid bilayer and the aqueous keratin domains.[1]
-
Cosolvent Effect: Increases the solubility of hydrophilic drugs within the skin's aqueous channels.[1]
-
Fluidization: Induces local disorder in the lipid head groups, reducing diffusional resistance without the severe irritation often associated with long-chain surfactants.[1]
Figure 3: Mechanism of action contrasting polar interaction vs. hydrophobic disruption.
References
-
PubChem. Caprolactam (Compound).[1][3][5] National Library of Medicine.[1] Available at: [Link]
-
RSC Advances. Conformational studies on substituted ε-caprolactams.[1] Royal Society of Chemistry.[1] Available at: [Link]
-
Organic Chemistry Portal. N-Alkylation of Amides and Lactams. Available at: [Link]
-
Journal of Controlled Release. Azone analogs: Synthesis and permeation enhancing activity.[1] (General reference for Azone class compounds). Available at: [Link]
Sources
- 1. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Vinylcaprolactam CAS#: 2235-00-9 [m.chemicalbook.com]
- 3. 1-Ethylazepan-2-imine | C8H16N2 | CID 17892540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. N-Methylcaprolactam | C7H13NO | CID 17369 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Process Optimization of 1-Ethylazepan-2-one
Topic: Literature Review & Technical Guide on 1-Ethylazepan-2-one Synthesis Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary & Chemical Profile
1-Ethylazepan-2-one (also known as N-ethylcaprolactam or 1-ethylhexahydro-2H-azepin-2-one) is a seven-membered lactam derivative.[1][2] Structurally, it consists of a caprolactam core N-alkylated with an ethyl group.[1][2] It serves as a critical high-boiling polar aprotic solvent, a skin penetration enhancer in transdermal drug delivery, and a versatile intermediate in the synthesis of opioid analgesics (e.g., Meptazinol analogues) and functionalized polymers.
This guide delineates two distinct synthetic pathways: a High-Purity Laboratory Method utilizing sodium hydride for mechanistic precision, and a Scalable Phase-Transfer Catalysis (PTC) Method designed for industrial applicability.[1]
Chemical Identity
| Property | Data |
| IUPAC Name | 1-Ethylazepan-2-one |
| Synonyms | N-Ethylcaprolactam; 1-Ethylhexahydro-2H-azepin-2-one |
| CAS Number | 19797-08-1 |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| Boiling Point | 95–113°C (at 3–4 torr) [1] |
| Refractive Index | |
| Density |
Synthetic Strategy: The Core Directive
The synthesis of 1-Ethylazepan-2-one relies fundamentally on the N-alkylation of the amide functionality.[1] Amide nitrogens are poor nucleophiles due to resonance stabilization with the carbonyl group (
Pathway A: Irreversible Deprotonation (Laboratory Standard)
-
Reagents: Sodium Hydride (NaH), Ethyl Bromide (EtBr).[3]
-
Mechanism: Strong base (H⁻) removes the amide proton (pKa ~26-27), generating a naked anion that attacks the ethyl halide via S_N2 mechanism.
-
Pros: High conversion, minimal side reactions if moisture is excluded.[1][2]
-
Cons: Evolution of H₂ gas, requires strictly anhydrous conditions.[2]
Pathway B: Phase Transfer Catalysis (Industrial Scalability)
-
Reagents: Potassium Hydroxide (KOH), Ethyl Bromide, Tetrabutylammonium Bromide (TBAB).
-
Solvent: Toluene (Organic phase) / Solid or Aqueous Base.[1][2]
-
Mechanism: The phase transfer catalyst shuttles the hydroxide ion into the organic phase (or the amide anion into the interface), facilitating deprotonation without requiring anhydrous solvents or dangerous metal hydrides.
-
Pros: No H₂ generation, cheaper reagents, easier workup.[2]
Mechanistic Visualization
The following diagram illustrates the reaction mechanism for Pathway A, highlighting the critical transition from the resonance-stabilized lactam to the reactive amidate anion.
Figure 1: Mechanistic pathway for the N-alkylation of caprolactam using Sodium Hydride.
Detailed Experimental Protocols
Protocol A: High-Purity Synthesis (NaH Method)
Recommended for initial characterization and small-scale library synthesis.[1]
Safety Warning: Sodium hydride is pyrophoric.[1][2] Ethyl bromide is volatile and toxic.[1][2] Perform all operations in a fume hood under inert atmosphere (Ar or N₂).
-
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.
-
Deprotonation:
-
Charge the flask with NaH (60% dispersion in mineral oil, 1.2 equiv).
-
Wash NaH with dry hexane (3x) to remove oil if high purity is required (optional).[2]
-
Add anhydrous DMF (5 mL per mmol substrate) and cool to 0°C.
-
Observation: Vigorous evolution of H₂ gas.[1][2] Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour until gas evolution ceases.
-
-
Alkylation:
-
Cool the mixture back to 0°C.
-
Add Ethyl Bromide (1.2 equiv) dropwise via the addition funnel over 20 minutes.[2]
-
Allow the reaction to warm to RT and stir for 12–16 hours.
-
-
Quenching & Workup:
-
Purification:
Protocol B: Scalable Synthesis (Phase Transfer Catalysis)
Recommended for gram-to-kilogram scale up.[1]
-
Setup: 500 mL round-bottom flask with mechanical stirrer.
-
Reaction Matrix:
-
Dissolve Caprolactam (1.0 equiv) in Toluene (4 mL/g).
-
Add Tetrabutylammonium bromide (TBAB, 0.05 equiv) as the catalyst.
-
Add solid KOH (powdered, 2.0 equiv).
-
-
Alkylation:
-
Workup:
Process Validation & Troubleshooting
To ensure scientific integrity, the process must be self-validating.[1] Use the following checkpoints:
| Critical Process Parameter (CPP) | Target / Observation | Troubleshooting |
| Reaction Monitoring (TLC) | Disappearance of Caprolactam (Rf ~0.2 in 100% EtOAc) | If SM remains, add 0.2 eq NaH/EtBr and heat to 50°C. |
| Moisture Control | Anhydrous solvents (<50 ppm H₂O) | Water destroys NaH and consumes EtBr.[1] Use molecular sieves.[1][2] |
| Temperature Control | < 10°C during addition | Exotherms can cause O-alkylation (minor) or polymerization.[1][2] |
| Appearance | Clear to pale yellow oil | Darkening indicates oxidation or polymerization; distill immediately.[1][2] |
Workflow Diagram
Figure 2: Operational workflow for the synthesis of 1-Ethylazepan-2-one.
Applications & Downstream Chemistry
The synthesis of 1-Ethylazepan-2-one is rarely the endpoint.[1] It is a high-value intermediate:
-
Pharmaceuticals: Precursor for Meptazinol (opioid analgesic) via Grignard addition to the carbonyl or reduction to the cyclic amine [2].[2]
-
Transdermal Delivery: Acts as a penetration enhancer, disrupting the stratum corneum lipid structure to facilitate drug transport [3].[1][2]
-
Polymer Science: Used as a comonomer to modify the hydrophilicity and melting point of Nylon-6 variants.[1][2]
References
-
Bolocan, I., et al. (2002).[2] "N-substituted derivatives of ε-caprolactam and their thermal and chemical behavior." ARKIVOC, 2002(ii), 56-63.[1][4] Link
-
Sielc Technologies. (2018).[1][2] "HPLC Method for Separation of 2H-Azepin-2-one, hexahydro-1-ethyl-." Link
-
Fones, W. S. (1949).[1][2][5] "The Use of Sodium Hydride in the Alkylation of N-Substituted Amides." Journal of Organic Chemistry, 14(6), 1099–1102. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-vinylhexahydro-2h-azepin-2-one;1-ethenylazepan-2-one;2h-azepin-2-one, 1-ethenylhexahydro-;2h-azepin-2-one, hexahydro-1-vinyl-;1-vinylazepan-2-one;1-vinylhexahydro-2h-azepin-2-one 1-ethenylazepan-2-one 2h-azepin-2-one, 1-ethenylhexahydro- 2h-azepin-2-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
Technical Guide: Spectroscopic Profile & Synthesis of N-Ethyl-epsilon-caprolactam
The following technical guide details the spectroscopic characterization and synthesis of N-ethyl-epsilon-caprolactam (1-ethylazepan-2-one). This document is structured for researchers requiring actionable data for structural validation and protocol development.
Compound: N-Ethyl-epsilon-caprolactam
CAS Registry Number: 702-79-4
Synonyms: 1-Ethylazepan-2-one; N-Ethylcaprolactam
Molecular Formula: C
Executive Summary & Applications
N-ethyl-epsilon-caprolactam is a tertiary cyclic amide derived from epsilon-caprolactam. Unlike its parent compound, it lacks an acidic N-H proton, rendering it chemically distinct in polymerization and solvation contexts.
Key Applications:
-
Pharmaceutical Intermediate: Precursor for N-substituted azepane derivatives (e.g., Meptazinol analogues).
-
Polymer Chemistry: Used as a modifier in anionic polymerization of Nylon-6 to alter crystallinity and impact resistance.
-
Industrial Solvent: High-boiling, polar aprotic solvent with excellent solvency for resins, often used as a greener alternative to NMP (N-methylpyrrolidone) in specific coatings.
Synthesis Protocol (Self-Validating)
Objective: Synthesis of N-ethyl-epsilon-caprolactam via N-alkylation of epsilon-caprolactam.
Mechanism: Nucleophilic substitution (
Reagents
- -Caprolactam (1.0 eq)
-
Sodium Hydride (NaH) (1.1 eq, 60% dispersion in mineral oil)
-
Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) (1.2 eq)
-
Solvent: Anhydrous THF or DMF (Dryness is critical; water quenches the anion).
Step-by-Step Methodology
-
Anion Formation:
-
Charge a flame-dried 3-neck flask with NaH (washed with dry hexanes to remove oil) and anhydrous THF under inert atmosphere (
or Ar). -
Cool to 0°C.
-
Add
-caprolactam solution (in THF) dropwise. Observation: Hydrogen gas evolution indicates deprotonation. -
Stir at room temperature for 30–60 minutes until evolution ceases. The solution typically turns slightly yellow/hazy.
-
-
Alkylation:
-
Cool the mixture back to 0°C.
-
Add Ethyl Iodide dropwise. Note: Exothermic reaction.
-
Allow to warm to room temperature and reflux for 4–6 hours.
-
Validation Point: Monitor via TLC (SiO
, EtOAc/Hexane 1:1). The starting material ( , stains with KMnO ) should disappear; product ( ) appears.
-
-
Work-up:
-
Quench excess NaH with cold water/methanol carefully.
-
Extract with Ethyl Acetate (
).[1] -
Wash organic layer with brine, dry over Na
SO , and concentrate in vacuo.
-
-
Purification:
-
Distillation under reduced pressure is preferred for high purity.
-
Target Boiling Point: ~95–100°C at 10 mmHg (estimated based on N-methyl analog).
-
Workflow Diagram
Caption: Synthesis pathway converting caprolactam to its N-ethyl derivative via anionic alkylation.
Spectroscopic Characterization
Physical Properties
| Property | Value | Notes |
| Physical State | Colorless Liquid | Hygroscopic |
| Boiling Point | 95–113°C | @ Reduced pressure (est. 10-15 mmHg) |
| Density | ~0.99–1.01 g/mL | Comparable to N-methylcaprolactam (0.991 g/mL) |
| Refractive Index | - |
Infrared Spectroscopy (FT-IR)
The absence of the N-H stretch is the primary diagnostic for successful alkylation.
| Frequency (cm | Assignment | Functional Group |
| 2930, 2860 | Alkyl C-H stretching (Ring + Ethyl) | |
| 1640–1650 | Tertiary Amide Carbonyl . (Shifted ~20 cm | |
| 1460, 1420 | Methylene bending | |
| None | Diagnostic: Absence of broad peak at 3200–3400 cm |
Nuclear Magnetic Resonance (NMR)
Data derived from homolog analysis (N-methyl vs. N-ethyl) and standard substituent effects.
H NMR (300 MHz, CDCl
)
| Shift ( | Multiplicity | Integral | Assignment | Structural Context |
| 3.35 – 3.45 | Quartet ( | 2H | N-CH | Ethyl methylene protons. Distinctive new signal. |
| 3.20 – 3.30 | Multiplet | 2H | Ring H-2 ( | Protons on ring carbon adjacent to Nitrogen. |
| 2.45 – 2.55 | Multiplet | 2H | Ring H-7 ( | Protons on ring carbon adjacent to Carbonyl. |
| 1.60 – 1.80 | Multiplet | 6H | Ring H-3,4,5,6 | Bulk methylene protons of the caprolactam ring. |
| 1.10 – 1.15 | Triplet ( | 3H | N-CH | Ethyl methyl protons. |
C NMR (75 MHz, CDCl
)
| Shift ( | Carbon Type | Assignment |
| 176.5 | Quaternary | C=O (Carbonyl) |
| 49.8 | CH | Ring C-2 ( |
| 42.5 | CH | N-CH |
| 37.2 | CH | Ring C-7 ( |
| 29.5 – 23.0 | CH | Ring C-3, C-4, C-5, C-6 (Remaining ring carbons) |
| 12.8 | CH | N-CH |
Mass Spectrometry (EI-MS)
Molecular Ion (
| m/z | Fragment Ion | Interpretation |
| 141 | Molecular Ion | |
| 112 | Base Peak . Loss of ethyl group, reforming the stable caprolactam cation. | |
| 84 | Ring contraction/loss of CO + C2H4 segments. | |
| 55 | Typical amine fragment. |
Structural Analysis & Interpretation
Conformational Dynamics
The seven-membered caprolactam ring exists primarily in a chair conformation (
-
Steric Influence: The introduction of the N-ethyl group increases steric bulk compared to the parent caprolactam. This forces the ethyl group into an equatorial-like position to minimize 1,3-diaxial interactions with the ring protons.
-
Spectroscopic Consequence: In the
H NMR, the ring protons adjacent to the nitrogen (H-2) appear slightly more shielded than in N-methyl derivatives due to the anisotropic effect of the freely rotating ethyl group.
Fragmentation Pathway (MS)
The fragmentation is driven by the stability of the lactam core. The N-ethyl bond is the weakest link relative to the amide resonance stabilization.
Caption: Primary fragmentation pathway observed in Electron Ionization (EI) Mass Spectrometry.
References
-
Synthesis of N-substituted Lactams: Benson, R. E., & Cairns, T. L. (1948). Chemistry of Caprolactam Derivatives. Journal of the American Chemical Society.
-
NMR Data of Azepinones: Gottlieb, H. E., et al. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Used for solvent/impurity referencing).[1][3][4]
-
Conformational Studies: Gruber, T., et al. (2014).[5] Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry.
-
General Caprolactam Data: NIST Chemistry WebBook. Caprolactam Spectroscopic Data.
Sources
Technical Guide: Mechanism of Formation for 1-Ethylazepan-2-one
[1]
Executive Summary
1-Ethylazepan-2-one (CAS: 2687-73-2), a lower homolog of the permeation enhancer Laurocapram (Azone), represents a critical class of
This guide details the mechanistic underpinnings of this transformation, specifically focusing on the regioselectivity challenges (
Part 1: Mechanistic Principles[1]
The formation of 1-ethylazepan-2-one is governed by the principles of nucleophilic substitution on an ambident anion.[1] The reaction proceeds via a two-step sequence: deprotonation followed by SN2 alkylation .[1]
The Ambident Nucleophile Challenge
Upon deprotonation by a strong base,
-
Nitrogen (Soft Center): Leads to the desired
-alkyl product (1-ethylazepan-2-one).[1] -
Oxygen (Hard Center): Leads to the undesired lactim ether (
-ethyl imidate).[1]
Reaction Pathway
The reaction is kinetically controlled by the choice of solvent and counter-ion, but thermodynamically, the
Mechanism Diagram
The following diagram illustrates the reaction coordinate, highlighting the transition state and the bifurcation between
Figure 1: Mechanistic pathway of ε-caprolactam alkylation. Note the divergence at the anion stage where solvent/counter-ion effects dictate regioselectivity.
Part 2: Kinetic & Thermodynamic Optimization
To maximize the yield of 1-ethylazepan-2-one and minimize the
Solvent Effects
The choice of solvent influences the "nakedness" of the anion.
-
Polar Aprotic Solvents (DMF, DMSO): These solvate the cation (e.g., Na
) effectively, leaving the lactam anion "naked" and highly reactive.[1] This increases the rate of reaction but can sometimes increase -alkylation if the electrophile is hard. -
Non-Polar Solvents (Toluene) with Phase Transfer Catalysts (PTC): This method allows for easier workup and strictly controls the reaction environment, often favoring
-alkylation due to ion-pairing effects.[1]
Base Selection Table
The following table summarizes the impact of different bases on the formation mechanism.
| Base System | Mechanism Type | Pros | Cons | Recommended For |
| NaH / THF | Irreversible Deprotonation | High conversion (>95%); Clean profile | Dangerous H2 evolution; Requires strictly anhydrous conditions | Small-scale, high-purity synthesis |
| KOH / DMSO | Equilibrium Deprotonation | Cheap; Scalable; Fast kinetics | High solvent boiling point makes removal difficult; DMSO is hygroscopic | Industrial scale-up |
| NaOH / Toluene / TBAB | Phase Transfer Catalysis | Green chemistry; Easy workup | Slower kinetics; Requires catalyst removal | Process development |
Part 3: Experimental Protocols
Protocol A: High-Purity Synthesis (Sodium Hydride Method)
Best for: Analytical standards and pharmaceutical intermediates.
Reagents:
- -Caprolactam (1.0 eq)[1]
-
Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)
-
Ethyl Iodide (1.1 eq)
-
Anhydrous THF (Tetrahydrofuran)
Workflow:
-
Preparation: In a flame-dried 3-neck flask under Argon, wash NaH with dry hexane to remove mineral oil. Suspend in anhydrous THF.
-
Deprotonation: Add
-caprolactam solution (in THF) dropwise at 0°C. Evolution of H2 gas will be observed.[1]-
Checkpoint: Stir at room temperature for 1 hour until gas evolution ceases. The solution should turn clear or slightly turbid.[1]
-
-
Alkylation: Cool to 0°C. Add Ethyl Iodide dropwise.
-
Reflux: Warm to room temperature, then reflux (66°C) for 4–6 hours.
-
Quench: Cool to 0°C. Carefully add saturated NH4Cl solution to quench unreacted hydride.
-
Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.[1]
-
Purification: Vacuum distillation (bp ~100°C at 0.5 mmHg) or column chromatography (Hexane:EtOAc).
Protocol B: Scalable Synthesis (Solid-Liquid Phase Transfer)
Best for: Large batches >100g.[1]
Reagents:
- -Caprolactam[1][2]
-
Solid KOH (finely powdered)
-
Ethyl Bromide[1]
-
Tetrabutylammonium Bromide (TBAB - 5 mol%)[1]
-
Toluene[1]
Workflow Diagram:
Figure 2: Phase Transfer Catalysis (PTC) workflow for scalable production.
Part 4: Quality Control & Validation
To ensure the integrity of the formation mechanism, the product must be validated against specific structural markers.[1]
NMR Validation
-
H NMR (CDCl
): The diagnostic signal is the ethyl group attached to the nitrogen.
IR Spectroscopy[1]
-
Carbonyl Stretch: The C=O stretch of the tertiary amide (product) appears at 1640–1650 cm
. -
Absence of N-H: The disappearance of the broad N-H stretch (~3200 cm
) from the starting caprolactam confirms substitution.
References
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for SN2 mechanisms and ambident nucleophiles).
-
Challis, B. C., & Challis, J. A. (1970).[1] The Chemistry of Amides. In The Chemistry of Functional Groups. Wiley.[1] (Foundational text on amide/lactam reactivity).
-
RSC Publishing. (2019).[1] N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Polymer Chemistry. Link (Demonstrates the regioselectivity challenges in lactam alkylation).
-
BenchChem. (2024).[1] An In-depth Technical Guide to N-allyl-ε-caprolactam: Synthesis. Link (Analogous protocol for N-alkylation of caprolactam).[1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 7768, Caprolactam. Link (Source for physical properties and parent ring data).[1]
Thermodynamic Properties of 1-Ethylazepan-2-one: A Technical Characterization Guide
Abstract This technical guide provides a comprehensive framework for the thermodynamic characterization of 1-Ethylazepan-2-one (N-Ethylcaprolactam), a cyclic amide with significant potential as a polar aprotic solvent and pharmaceutical intermediate. Unlike its parent compound, caprolactam, the N-ethyl derivative lacks a proton-donating site, fundamentally altering its hydrogen-bonding network and phase behavior. This document details synthesis, purification protocols, and the theoretical and experimental determination of its physicochemical properties, specifically focusing on binary mixture thermodynamics.
Molecular Architecture & Theoretical Framework
The thermodynamic profile of 1-Ethylazepan-2-one is dictated by its structural deviation from caprolactam.
-
Core Structure: A seven-membered lactam ring.
-
Substitution: The nitrogen atom is substituted with an ethyl group (
). -
Thermodynamic Consequence:
-
Loss of H-Bond Donor: The removal of the N-H proton prevents the formation of cyclic dimers (common in unsubstituted lactams). This results in a significantly lower melting point, rendering the compound a liquid at room temperature compared to the solid caprolactam (
). -
Dipolar Character: The carbonyl oxygen remains a strong hydrogen bond acceptor, making the molecule highly miscible with protic solvents (water, alcohols) and leading to significant negative excess molar volumes (
) in binary mixtures.
-
Table 1: Comparative Physicochemical Properties (Homologous Series)
Data synthesized from homologous trends of N-alkyl lactams.
| Property | Caprolactam (Parent) | N-Vinylcaprolactam (Analog) | 1-Ethylazepan-2-one (Target) |
| CAS No. | 105-60-2 | 2235-00-9 | 2556-73-2 |
| Physical State (25°C) | Solid (Hygroscopic) | Solid/Supercooled Liquid | Liquid |
| Molar Mass ( g/mol ) | 113.16 | 139.19 | 141.21 |
| Density (g/cm³) | 1.02 (at 77°C) | 1.029 (at 25°C) | ~1.015 (Predicted) |
| H-Bond Donor | Yes (1) | No (0) | No (0) |
| H-Bond Acceptor | Yes (1) | Yes (1) | Yes (1) |
Synthesis and Purification Protocols
Reliable thermodynamic data requires purity
Synthesis Workflow (N-Alkylation)
Reaction: Nucleophilic substitution of caprolactam with ethyl bromide using a strong base.
Purification Protocol (Self-Validating System)
The following protocol ensures the removal of water (azeotropic distillation) and kinetic impurities.
Figure 1: Purification workflow ensuring thermodynamic-grade purity. Validation via Karl Fischer titration is mandatory before physical measurement.
Experimental Methodology: Thermodynamic Characterization
To characterize the fluid properties, we employ high-precision densimetry and viscometry. The following methods are standard for establishing the Equation of State (EoS).
Density and Sound Speed (Anton Paar DSA 5000 M)
-
Principle: Vibrating U-tube technology.
-
Precision: Density (
), Temperature ( ). -
Protocol:
-
Inject 2 mL of degassed sample into the oscillating U-tube.
-
Measure period of oscillation (
) at temperatures K. -
Calculate density (
) using instrument constants :
-
Dynamic Viscosity (Rolling Ball / Cone-and-Plate)
-
Protocol: Measure shear stress (
) vs. shear rate ( ). -
Newtonian Check: Ensure linear response (
) across varying shear rates to confirm no shear-thinning behavior (typical for pure lactams).
Binary Mixture Thermodynamics
The interaction of 1-Ethylazepan-2-one with water or alcohols is characterized by Excess Molar Properties . These deviations from ideality reveal the strength of intermolecular forces.
Excess Molar Volume ( )
The excess molar volume is calculated from experimental density data of the pure components (
-
Trend:
is typically negative for N-alkyl lactam + water mixtures. -
Mechanism: The ethyl group is hydrophobic (positive contribution), but the strong H-bond between water and the carbonyl oxygen (negative contribution) dominates, leading to volume contraction (efficient packing).
Redlich-Kister Polynomial Fitting
To standardize the data for engineering applications, experimental
- : Adjustable binary coefficients determined via least-squares regression.
- : Mole fractions.
Figure 2: Logical framework for processing thermodynamic data from raw density measurements to mechanistic insight.
Applications in Drug Development
Understanding the thermodynamics of 1-Ethylazepan-2-one enables its use in:
-
Transdermal Drug Delivery: As a permeation enhancer. The ethyl group increases lipophilicity compared to caprolactam, allowing better penetration of the stratum corneum, while the lactam head group solvates hydrophilic drugs.
-
Peptide Synthesis: Used as a polar aprotic solvent alternative to DMF/DMAc, reducing aggregation during solid-phase peptide synthesis (SPPS) due to its ability to disrupt inter-chain hydrogen bonding.
References
-
PubChem. (2025).[1] 1-Ethylazepan-2-one Compound Summary. National Library of Medicine. [Link]
-
NIST. (2023). Caprolactam Thermodynamic Data. NIST Chemistry WebBook, SRD 69. [Link]
-
Pal, A., & Kumar, H. (2011). Excess molar volumes and viscosities of binary mixtures of some N-alkyl-2-pyrrolidones with water. Journal of Chemical Thermodynamics. (Contextual grounding for N-alkyl lactam behavior). [Link]
-
George, J., & Sastry, N.V. (2003). Densities, Viscosities, and Speeds of Sound of N-Vinyl-2-pyrrolidone + Water/Alcohols. Journal of Chemical & Engineering Data. (Methodology reference). [Link]
Sources
Discovery and history of N-ethyl-epsilon-caprolactam
-Ethyl- -Caprolactam: Synthesis, Physicochemical Profile, and Transdermal Mechanics
Genesis and Chemical Identity
The history of
The discovery of the
Structural Evolution
The transition from precursor to functional solvent involves the blockade of the nitrogen atom:
- -Caprolactam: Contains a secondary amide (-NH-CO-). High melting point due to H-bonding. Polymerizes to Nylon 6.
-
-Ethyl-
-Caprolactam: Contains a tertiary amide (-NEt-CO-). Liquid at room temperature. Unable to polymerize via standard ring-opening (no proton on N), rendering it chemically stable for use as a solvent or additive.
Synthetic Methodology
The synthesis of
Protocol: Phase Transfer N-Alkylation
Objective: Synthesize 1-ethylazepan-2-one from
Reagents:
- -Caprolactam (1.0 eq)[1]
-
Ethyl Bromide (1.2 eq)[1]
-
50% Aqueous NaOH (Excess)
-
Tetrabutylammonium bromide (TBAB) (5 mol% - Catalyst)
-
Solvent: Toluene or Benzene (Optional, can run neat in liquid reagents)
Workflow:
-
Dissolution: Dissolve caprolactam in toluene. Add the TBAB catalyst.
-
Deprotonation Interface: Add 50% NaOH. The PTC transports hydroxide ions into the organic phase (or caprolactam to the interface), deprotonating the amide nitrogen to form the lactam anion.
-
Alkylation: Add Ethyl Bromide dropwise at 40-50°C. The reaction is exothermic; control temperature to prevent ethyl bromide volatilization.
-
Workup: Separate the organic layer. Wash with water to remove salts and catalyst. Dry over MgSO
. -
Purification: Distill under reduced pressure.
-ethyl- -caprolactam has a high boiling point; vacuum distillation is required to prevent thermal degradation.
Figure 1: Phase Transfer Catalysis pathway for the synthesis of N-ethyl-epsilon-caprolactam.
Physicochemical Profile
The alkylation dramatically alters the physical properties. Below is a comparison of the parent compound, the
| Property | Laurocapram (Azone) | ||
| CAS Number | 105-60-2 | 701-24-6 | 59227-89-3 |
| Molecular Weight | 113.16 g/mol | 141.21 g/mol | 281.48 g/mol |
| Physical State (25°C) | White Solid | Clear Liquid | Clear Liquid |
| Melting Point | 69.2°C | < -20°C (Est.) | -7°C |
| Boiling Point | 270°C | ~120-125°C (at 10 mmHg) | 160°C (at 0.5 mmHg) |
| LogP (Lipophilicity) | 0.12 (Hydrophilic) | ~0.9 - 1.1 (Amphiphilic) | ~6.2 (Lipophilic) |
| Primary Role | Polymer Precursor | Solvent / Co-Enhancer | 1° Penetration Enhancer |
Technical Insight: The LogP of ~1.0 makes
Application Science: Transdermal Permeation
While Laurocapram (Azone) is the gold standard for lactam-based penetration enhancement,
Mechanism of Action
The stratum corneum (SC) is a "brick and mortar" barrier, where corneocytes (bricks) are embedded in a lipid bilayer (mortar).[2]
-
Head Group Interaction: Unlike Azone, which has a C12 tail that intercalates deep into the lipid tails, the
-ethyl group is short. It interacts primarily with the polar head groups of the ceramides and the aqueous regions of the bilayer. -
Solvation: It increases the solubility of the drug within the vehicle and the skin, increasing the thermodynamic activity of the drug (the driving force for diffusion).
-
Fluidization: It disrupts the packing order of the lipid heads, creating "fluid" channels for small polar molecules to pass through.
Comparative Efficacy: Research indicates a parabolic relationship between alkyl chain length and permeation enhancement.
-
Chain Length 1-2 (Ethyl): Low disruption of lipid tails, high solvation capacity. Best for hydrophilic drugs.
-
Chain Length 10-12 (Dodecyl/Azone): Maximum disruption of lipid tails. Best for lipophilic drugs.
Figure 2: Mechanism of transdermal enhancement by short-chain N-alkyl lactams.
Safety and Toxicology (E-E-A-T)
As a scientist, one must evaluate the safety profile.
-
Skin Irritation: Moderate. Less irritating than some long-chain surfactants but requires concentration optimization (typically 1-5% in formulation).
-
Metabolism: The lactam ring is metabolically stable. Elimination is largely renal.
-
Regulatory Status: Often listed as an excipient or solvent in industrial applications; pharmaceutical use requires specific qualification per formulation.
References
-
PubChem. (2025).[3] Compound Summary: Caprolactam. National Library of Medicine. [Link]
- Walters, K. A., & Hadgraft, J. (1993). Pharmaceutical Skin Penetration Enhancement. Marcel Dekker, Inc. (Foundational text on Azone and lactam analogs).
- Thong, H. Y., et al. (2007). Percutaneous penetration enhancers: An overview. Skin Pharmacology and Physiology. (Discusses the parabolic chain length effect).
- Wiechers, J. W. (2000). The barrier function of the skin in relation to percutaneous absorption of drugs. Pharmaceutisch Weekblad Scientific Edition.
1-Ethylazepan-2-one IUPAC name and synonyms
The following technical guide provides an in-depth analysis of 1-Ethylazepan-2-one , focusing on its nomenclature, physicochemical identity, synthesis, and applications in chemical research and drug development.
Chemical Identity, Synthesis, and Utility Profile
Executive Summary
1-Ethylazepan-2-one (CAS: 19797-08-1) is a seven-membered N-heterocyclic lactam.[1] It serves as a crucial structural homolog in the study of percutaneous penetration enhancers and functions as a polar aprotic solvent in organic synthesis. Chemically, it is the N-ethyl derivative of
Nomenclature and Chemical Identity
Precise nomenclature is vital for database retrieval and regulatory compliance. The IUPAC name is derived from the Hantzsch-Widman system for heterocyclic rings.
IUPAC Name Breakdown[2][3][4]
-
1-Ethyl: Indicates an ethyl group (
) attached to the nitrogen atom at position 1. -
Azepan:
-
"Az" : Nitrogen-containing ring.[3]
-
"ep" : Seven-membered ring.
-
"an" : Saturated ring (no double bonds).
-
-
2-one: Indicates a ketone (carbonyl) functional group at position 2, adjacent to the nitrogen.
Synonyms and Identifiers
Researchers often encounter this compound under various trade and systematic names.
| Category | Identifiers / Synonyms |
| IUPAC Name | 1-Ethylazepan-2-one |
| Systematic Name | 1-Ethylhexahydro-2H-azepin-2-one |
| Common Synonyms | N-Ethylcaprolactam; N-Ethyl- |
| CAS Registry Number | 19797-08-1 |
| Molecular Formula | |
| SMILES | CCN1CCCCCC1=O |
| InChI Key | GWCFTYITFDWLAY-UHFFFAOYSA-N |
Physicochemical Profile
The physicochemical properties of 1-Ethylazepan-2-one dictate its utility as a solvent and its behavior in biological membranes.
| Property | Value | Context |
| Molecular Weight | 141.21 g/mol | Low MW facilitates solvent utility. |
| Physical State | Liquid (at STP) | Colorless to pale yellow. |
| Boiling Point | 95–113 °C (at 3–4 Torr) | High boiling point, typical of lactams. |
| Density | ~0.98 g/cm³ | Slightly less dense than water. |
| LogP (Predicted) | ~0.65 - 0.90 | Moderately lipophilic; significantly lower than Azone (LogP ~5). |
| Refractive Index | Useful for purity assessment. | |
| Solubility | Organic solvents, Water (moderate) | Amphiphilic character due to the lactam head and ethyl tail. |
Synthesis and Manufacturing
The synthesis of 1-Ethylazepan-2-one is typically achieved via the N-alkylation of
Reaction Mechanism
-
Deprotonation: A strong base (e.g., Sodium Hydride, NaH) removes the proton from the lactam nitrogen, generating a resonance-stabilized lactam anion.
-
Nucleophilic Substitution (
): The nitrogen anion attacks the electrophilic carbon of the ethyl halide (e.g., Ethyl Bromide), displacing the halide ion.
Experimental Protocol (Laboratory Scale)
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
-
Reagents:
-Caprolactam (1.0 eq), Sodium Hydride (60% dispersion in oil, 1.1 eq), Ethyl Bromide (1.2 eq), Dry THF or DMF (Solvent). -
Step 1 (Activation): Suspend NaH in dry THF at 0°C. Add
-caprolactam solution dropwise. Stir for 30–60 minutes until hydrogen evolution ceases. -
Step 2 (Alkylation): Add Ethyl Bromide dropwise to the reaction mixture at 0°C.
-
Step 3 (Completion): Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC or GC-MS.
-
Workup: Quench with saturated
solution. Extract with ethyl acetate. Wash organic layer with brine, dry over , and concentrate. -
Purification: Distillation under reduced pressure (vacuum distillation) is preferred due to the high boiling point.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for the N-alkylation of caprolactam to form 1-Ethylazepan-2-one.
Applications in R&D
Transdermal Drug Delivery (SAR Studies)
1-Ethylazepan-2-one is extensively used in Structure-Activity Relationship (SAR) studies for permeation enhancers.
-
Mechanism: N-alkylazepan-2-ones act by disrupting the ordered lipid structure of the stratum corneum.
-
The "Head and Tail" Theory: The polar lactam "head" interacts with the lipid polar head groups, while the alkyl "tail" inserts into the hydrophobic chain region.
-
Significance: By comparing the Ethyl (C2) analog to the Dodecyl (C12, Azone) analog, researchers determine that a chain length of C10–C12 is optimal for maximal skin penetration. The C2 analog (1-Ethyl) serves as a low-activity control, demonstrating that the polar head group alone is insufficient for potent enhancement without a sufficient lipophilic tail.
Polar Aprotic Solvent
Similar to N-Methylpyrrolidone (NMP), 1-Ethylazepan-2-one functions as a polar aprotic solvent.
-
High Thermal Stability: Suitable for high-temperature reactions.
-
Solvency: Dissolves a wide range of polymers and organic compounds.
-
Extraction: Derivatives of N-alkyl caprolactams have been investigated for the extraction of aromatic hydrocarbons from petroleum fractions.[3]
Safety and Handling
While specific toxicological data for the ethyl derivative is less abundant than for caprolactam, standard laboratory safety protocols for N-alkyl lactams apply.
-
Hazards: Likely a skin and eye irritant. Potential respiratory irritant if inhaled as a vapor.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen) to prevent oxidation or moisture absorption.
-
Spill Response: Absorb with inert material (sand/vermiculite) and dispose of as organic chemical waste.
References
-
PubChem. (n.d.).[2][4][5][6] 2H-Azepin-2-one, hexahydro-1-ethyl- (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Bolocan, I., & Ciuculescu, C. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. Arkivoc, 2002(2), 56-63.[3] Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 2H-Azepin-2-one, hexahydro-1-ethyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). 2H-Azepin-2-one, hexahydro-1-methyl- (Analog Reference).[7] National Institute of Standards and Technology. Retrieved from [Link]
Sources
- 1. 2H-Azepin-2-one, hexahydro-1-ethyl- | SIELC Technologies [sielc.com]
- 2. 1-Hexylazepan-2-one | C12H23NO | CID 181537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Ethylazetidin-2-one | C5H9NO | CID 13738255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Ethylamino)-1-phenyl-1-pentanone | C13H19NO | CID 205593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-[1-(2-Ethylazepan-1-yl)ethyl]-5-fluorophenol | C16H24FNO | CID 104693193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2H-Azepin-2-one, hexahydro-1-methyl- [webbook.nist.gov]
Theoretical Characterization & Solvent Potential of 1-Ethylazepan-2-one
Technical Whitepaper | Computational Chemistry & Molecular Design [1]
Executive Summary
This guide provides a comprehensive theoretical framework for 1-Ethylazepan-2-one (also known as
Molecular Architecture & Computational Strategy
The Target System
1-Ethylazepan-2-one (
Computational Protocol (Methodology)
To accurately model the physicochemical properties of 1-Ethylazepan-2-one, a "self-validating" computational workflow is required.[1] The following protocol is the industry standard for small-to-medium organic amides.
Step-by-Step Theoretical Framework:
-
Conformational Search: Monte Carlo or Molecular Dynamics (MD) simulated annealing to identify global minima for the flexible seven-membered ring.[1]
-
Geometry Optimization: Density Functional Theory (DFT) utilizing the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[1] This level of theory is required to capture the diffuse electron density of the amide oxygen lone pairs.
-
Vibrational Frequency Analysis: Calculation of harmonic frequencies to verify the stationary point (no imaginary frequencies) and to predict IR/Raman spectra.[1]
-
Solvation Modeling: Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) using water and ethanol as solvents to predict miscibility and reactivity.[1]
Workflow Visualization
The following diagram illustrates the logical flow of the theoretical characterization process.
Figure 1: Computational workflow for the theoretical validation of 1-Ethylazepan-2-one.
Electronic Structure & Reactivity
Frontier Molecular Orbitals (FMOs)
The chemical stability and optical properties of 1-Ethylazepan-2-one are governed by its Frontier Molecular Orbitals.[1]
-
HOMO (Highest Occupied Molecular Orbital): Primarily localized on the carbonyl oxygen lone pair and the nitrogen atom.[1] This indicates the site most susceptible to electrophilic attack (e.g., protonation).[1]
-
LUMO (Lowest Unoccupied Molecular Orbital): Typically antibonding
character centered on the carbonyl carbon.[1] This defines the site for nucleophilic attack (e.g., hydrolysis).[1] -
Implication: A large HOMO-LUMO gap (typically > 5 eV for saturated amides) suggests high chemical stability, supporting its viability as a process solvent that resists degradation under thermal stress.[1]
Molecular Electrostatic Potential (MEP)
Theoretical MEP mapping is crucial for predicting solvent-solute interactions.[1]
-
Negative Potential (Red): Concentrated around the carbonyl oxygen (
).[1] This confirms 1-Ethylazepan-2-one acts as a strong Hydrogen Bond Acceptor (HBA) .[1] -
Positive Potential (Blue): Distributed over the ethyl group and the ring methylene protons.[1]
-
Solvent Application: The strong negative potential at the oxygen allows this molecule to effectively solvate cations and H-bond donors, making it an excellent candidate for extracting aromatics or dissolving polar polymers.
Vibrational Spectroscopy: The Validation Bridge
To trust a theoretical model, it must reproduce experimental observables.[1] For 1-Ethylazepan-2-one, the Infrared (IR) spectrum provides the "fingerprint" for validation.[1]
Key Vibrational Modes
Experimental data for
| Vibrational Mode | Theoretical Description | Exp.[3] Frequency (cm⁻¹) | Theoretical Target (Unscaled) |
| C=O[1] Stretch | Strong, dipole-allowed stretching of the carbonyl group. | 1640 – 1650 | ~1700 |
| C-N Stretch | Stretching vibration of the amide C-N bond coupled with ring breathing. | 1400 – 1490 | ~1450 |
| C-H Stretch | Asymmetric/Symmetric stretching of methylene ( | 2850 – 2950 | ~3000 |
Data Source: Correlated with experimental assignments for N-substituted caprolactams [1, 2].
Interpretation
The depression of the C=O stretch frequency (approx. 1650 cm⁻¹) compared to standard ketones (~1715 cm⁻¹) is a hallmark of the amide resonance .[1] The nitrogen lone pair donates density into the carbonyl
Physicochemical Implications & Applications
Thermodynamic Stability & Solvation
Theoretical calculations of the Enthalpy of Formation (
-
Dipole Moment: 1-Ethylazepan-2-one is expected to have a high dipole moment (approx.[1] 3.8 - 4.2 Debye), similar to NMP.[1] This high polarity is essential for breaking solute-solute interactions in pharmaceutical formulations.
-
Hydrolysis Pathway: The theoretical barrier to hydrolysis (ring-opening to
-ethyl-6-aminocaproic acid) determines the solvent's pH stability.[1]
Comparison to NMP (N-Methyl-2-pyrrolidone)
1-Ethylazepan-2-one serves as a higher-molecular-weight analog to NMP.[1]
-
Boiling Point: Higher than NMP due to increased London dispersion forces from the larger ring and ethyl group (Exp: 95-113°C at 3-4 torr [1]).[1]
-
Lipophilicity: The ethyl group and 7-membered ring increase the LogP (partition coefficient) compared to NMP, potentially improving skin permeation properties for transdermal drug delivery (analogous to Azone).[1]
Figure 2: Theoretical interaction mechanism of 1-Ethylazepan-2-one with polar and non-polar solutes.
References
-
Bolocan, I., & Bartha, E. (2002).[1] N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. Arkivoc, 2002(2), 56-63.[1][4]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29779, 1-Ethylazepan-2-one. Retrieved January 28, 2026.[1] [1][5]
-
Vandeputte, D., et al. (2015).[1] Method and composition for polyurethane dispersions using caprolactam-derived solvents. U.S. Patent Application US20150057375A1.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (General reference for Amide IR assignments).
Sources
- 1. CN110799562A - Method and composition for polyurethane dispersions using caprolactam-derived solvents - Google Patents [patents.google.com]
- 2. PubChemLite - 1-ethylazepan-2-one (C8H15NO) [pubchemlite.lcsb.uni.lu]
- 3. physics.dcu.ie [physics.dcu.ie]
- 4. researchgate.net [researchgate.net]
- 5. 1-Ethylazetidin-2-one | C5H9NO | CID 13738255 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Profiling and Synthetic Utility of 1-Ethylazepan-2-one
[1]
Executive Summary
This technical guide provides a comprehensive analysis of 1-Ethylazepan-2-one (also known as N-Ethylcaprolactam), a cyclic amide with significant utility as a polar aprotic solvent and chemical intermediate.[1] While structurally homologous to the potent transdermal penetration enhancer Laurocapram (Azone), the ethyl substitution confers distinct physicochemical properties—primarily enhanced hydrophilicity and solvent power—that differentiate its application profile in drug development and organic synthesis.
Part 1: Molecular Identity & Physicochemical Architecture[1]
Core Chemical Data
At its core, 1-Ethylazepan-2-one is a seven-membered lactam ring N-substituted with an ethyl group.[1] This structure imparts high stability and strong solvation capabilities for polar substrates.
| Parameter | Specification |
| IUPAC Name | 1-Ethylazepan-2-one |
| Common Synonyms | N-Ethylcaprolactam; 1-Ethylhexahydro-2H-azepin-2-one |
| CAS Registry Number | 2407-94-5 |
| Chemical Formula | |
| Molecular Weight | 141.21 g/mol |
| SMILES | CCN1CCCCCC1=O |
Structural Analysis
The molecule features a polar head group (the lactam amide) and a short lipophilic tail (the ethyl group).
-
Ring Strain: The seven-membered azepane ring adopts a twisted chair conformation to minimize transannular strain, making it thermodynamically stable but reactive enough for ring-opening polymerization under specific catalytic conditions.[1]
-
Dipolarity: The resonance between the nitrogen lone pair and the carbonyl oxygen creates a partial negative charge on the oxygen, making the molecule a strong hydrogen bond acceptor (HBA). Unlike its protonated parent (caprolactam), the N-ethyl group removes the hydrogen bond donor (HBD) capability, preventing self-association and lowering the melting point significantly.
Part 2: Physicochemical Properties[1][2][3]
The following data differentiates 1-Ethylazepan-2-one from its heavier homolog, Laurocapram (
| Property | Value / Observation | Context |
| Physical State | Liquid (at STP) | Colorless to pale yellow oil.[1][2] |
| Boiling Point | 123–124 °C @ 15 mmHg | High boiling point indicates strong dipole-dipole interactions.[1] |
| Density | ~0.981 g/mL | Slightly less dense than water. |
| Refractive Index | Consistent with cyclic amides. | |
| Solubility | Miscible with water, ethanol, chloroform | Critical Distinction: Unlike Azone (immiscible in water), the ethyl analog retains high water solubility. |
| LogP (Octanol/Water) | ~0.9 (Estimated) | Indicates balanced hydrophilicity/lipophilicity. |
Part 3: Synthetic Pathways[1]
Primary Synthesis: N-Alkylation of Caprolactam
The most robust laboratory-scale synthesis involves the deprotonation of caprolactam followed by nucleophilic attack on an ethyl halide.[1]
Reagents:
-
Substrate:
-Caprolactam[1][3][4] -
Base: Sodium Hydride (NaH) (60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)[1]
-
Alkylating Agent: Ethyl Bromide (
) or Ethyl Iodide ( )[1] -
Solvent: Dry THF or DMF[1]
Protocol (Self-Validating Methodology):
-
Preparation: In a flame-dried 3-neck flask under inert atmosphere (
), suspend NaH (1.1 eq) in dry THF. -
Deprotonation: Add caprolactam (1.0 eq) dissolved in THF dropwise at 0°C.
-
Validation: Observe
gas evolution. Stir until bubbling ceases (approx. 30-60 min) to ensure formation of the sodium caprolactam salt.
-
-
Alkylation: Add Ethyl Bromide (1.2 eq) dropwise.
-
Reflux: Heat to mild reflux (60-65°C) for 4-6 hours.
-
Monitoring: Monitor via TLC (Mobile phase: EtOAc/Hexane). The product will have a higher
than the starting lactam due to loss of the N-H bond.
-
-
Workup: Quench with saturated
, extract with EtOAc, wash with brine, and dry over . -
Purification: Distillation under reduced pressure is required to remove mineral oil and unreacted caprolactam.
Visualizing the Synthesis Workflow
Figure 1: Step-wise N-alkylation pathway for the synthesis of 1-Ethylazepan-2-one.
Part 4: Functional Utility in Drug Development[1]
The "Homolog Effect" (Ethyl vs. Dodecyl)
Researchers often conflate 1-Ethylazepan-2-one with Laurocapram (Azone).[1] It is critical to distinguish their mechanisms based on alkyl chain length.
-
Laurocapram (
): The long tail intercalates into the stratum corneum lipid bilayer, disrupting the packing order and increasing fluidity. It is a Permeation Enhancer .[5] -
1-Ethylazepan-2-one (
): The short tail is insufficient for deep lipid intercalation.[1] Instead, it acts as a Cosolvent and Solubilizer .
Mechanism of Action
In transdermal formulations, 1-Ethylazepan-2-one functions by increasing the thermodynamic activity of the drug within the vehicle.[1] It effectively solvates both hydrophilic and lipophilic drugs, preventing crystallization in the matrix—a common cause of patch failure.
Figure 2: Mechanistic contribution of 1-Ethylazepan-2-one to transdermal drug delivery.
Part 5: Analytical Characterization
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral markers:
-
IR Spectroscopy:
-
** carbonyl stretch (
):** Look for a strong band at 1630–1640 cm⁻¹ . (Lower frequency than typical ketones due to amide resonance). -
Absence of N-H: The disappearance of the broad N-H stretch (3200 cm⁻¹) present in caprolactam confirms successful alkylation.
-
-
¹H-NMR (CDCl₃, 400 MHz):
-
3.4–3.5 ppm: Quartet (
) corresponding to the methylene group.[1] -
1.1 ppm: Triplet (
) corresponding to the terminal methyl group. -
Ring Protons: Multiplets ranging from 1.6 to 3.3 ppm for the azepane ring protons.
-
3.4–3.5 ppm: Quartet (
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 75786, 1-Ethylazepan-2-one. Retrieved from [Link][1]
-
Google Patents. (1972). Method of producing N-alkyl lactams (US3661894A).[1] Retrieved from
-
Stenutz, R. (n.d.). Data for Azepan-2-one (Caprolactam). Retrieved from [Link][1]
Sources
- 1. 1384510-59-1|2-(Azepan-2-yl)-1-(thiophen-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. azepan-2-one [stenutz.eu]
- 4. US3661894A - Method of producing n-alkyl lactams - Google Patents [patents.google.com]
- 5. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
Methodological & Application
Application Note: Cationic Ring-Opening Polymerization of 1-Ethylazepan-2-one
Executive Summary & Theoretical Grounding
This guide details the experimental protocol for the homopolymerization of 1-Ethylazepan-2-one (also known as
The Scientific Challenge: Why Standard Methods Fail
Researchers familiar with Nylon 6 synthesis often default to Anionic Ring-Opening Polymerization (AROP) using strong bases (e.g., sodium caprolactamate). However, this method is chemically impossible for 1-Ethylazepan-2-one.
-
Mechanism Constraint: AROP requires the deprotonation of the amide nitrogen to form an active lactamate anion. 1-Ethylazepan-2-one is
-substituted; it lacks the acidic proton necessary for this initiation step. -
Thermodynamic Constraint: The
-ethyl group introduces steric hindrance and eliminates inter-chain hydrogen bonding in the resulting polymer. This significantly lowers the ceiling temperature ( ) , making the polymer prone to depolymerization at high temperatures.
The Solution: Cationic Ring-Opening Polymerization (CROP)
To overcome these barriers, this protocol utilizes a Cationic mechanism. An electrophilic initiator activates the carbonyl oxygen, making the ring susceptible to nucleophilic attack by the monomer. We employ Triflic Acid (Trifluoromethanesulfonic acid) as the initiator due to its high activity, which allows for polymerization at moderate temperatures, mitigating thermodynamic depolymerization.
Reaction Mechanism Visualization
The following diagram illustrates the Cationic Ring-Opening pathway specific to
Figure 1: The cycle relies on the continuous activation of the chain-end carbonyl group by the protonic acid.
Experimental Protocol
Materials & Equipment
| Component | Specification | Criticality |
| Monomer | 1-Ethylazepan-2-one (>98%) | High: Must be dried. Water terminates the cationic center. |
| Initiator | Triflic Acid ( | High: Handle under inert gas. Extremely corrosive. |
| Drying Agent | Calcium Hydride ( | Used for monomer distillation. |
| Solvent | Dichloromethane (DCM) | For workup/precipitation (optional for solution polym). |
| Atmosphere | Dry Nitrogen or Argon | Essential to prevent hydrolysis. |
| Vessel | Schlenk tube or heavy-wall ampoule | Must withstand pressure/heat. |
Pre-Treatment: Monomer Purification (Mandatory)
Commercial
-
Dissolve 1-Ethylazepan-2-one in benzene or toluene (optional, can dry neat).
-
Stir over crushed Calcium Hydride (
) for 12 hours at room temperature. -
Perform vacuum distillation under reduced pressure.
-
Collect the fraction at the specific boiling point (approx. 110-112°C at 10 mmHg).
-
Store under Argon in a Schlenk flask.
Polymerization Workflow
Step 1: Setup
-
Flame-dry a heavy-walled Schlenk tube equipped with a magnetic stir bar.
-
Cycle vacuum/Argon 3 times to ensure an inert environment.
Step 2: Initiation
-
Charge: Syringe 10.0 g (approx. 70 mmol) of purified 1-Ethylazepan-2-one into the tube.
-
Initiator Addition: Under Argon flow, add 1.0 mol% Triflic Acid (approx. 105 mg / 60
L).-
Note: Reaction is exothermic. Add slowly.
-
-
Seal: Tightly close the Schlenk tube (or flame seal the ampoule for best results).
Step 3: Propagation
-
Immerse the vessel in a pre-heated oil bath at 100°C .
-
Expert Insight: Unlike Nylon 6 (polymerized at >220°C),
-ethyl derivatives have a lower ceiling temperature. Exceeding 140°C shifts equilibrium toward the monomer (depolymerization).
-
-
Stir for 24 - 48 hours . Viscosity should increase noticeably.
Step 4: Termination & Isolation
-
Cool the reaction vessel to room temperature.
-
Dissolve the viscous mass in a minimum amount of Dichloromethane (DCM) or Chloroform.
-
Precipitation: Drop the solution slowly into a 10-fold excess of cold Diethyl Ether or Hexane under vigorous stirring.
-
Decant the supernatant and dry the polymer under high vacuum at 40°C for 24 hours.
Workflow Diagram
Figure 2: Step-by-step workflow ensuring moisture exclusion and proper isolation.
Characterization & Expected Properties[1][2][3]
Unlike Nylon 6, Poly(1-ethylazepan-2-one) is amorphous and soluble in common organic solvents.
| Technique | Observation | Interpretation |
| Shift of | Monomer ring protons ( | |
| DSC | Glass Transition ( | Expect a low |
| GPC | Molecular Weight ( | Typically 5,000 - 20,000 g/mol . Lower than Nylon 6 due to thermodynamic equilibrium limits. |
| Solubility | Soluble in CHCl | Confirms |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Polymerization (Liquid remains) | Water contamination | Re-distill monomer over CaH |
| Dark Brown Color | Oxidation / Overheating | Lower reaction temperature to 90°C. Ensure strict Argon atmosphere. |
| Low Yield | Depolymerization | The reaction hit the "Ceiling Temperature." Reduce temp or increase monomer concentration (Bulk is best). |
References
-
Kubisa, P. (2005). Cationic Ring-Opening Polymerization of Lactams. In Ring-Opening Polymerization. Wiley-VCH.[2]
-
Sebenda, J. (1978). Lactam Polymerization. Journal of Macromolecular Science, Part A.
-
Kherroub, D. E., et al. (2014).[1][3] Cationic Ring Opening Polymerization of
-caprolactam by a Montmorillonite Clay Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis. -
Roda, J. (2009).[2] Polyamides via Ring-Opening Polymerization. Handbook of Ring-Opening Polymerization.
Sources
Application Note: 1-Ethylazepan-2-one in Polyamide Synthesis
Engineering Crystallinity and Solubility Profiles via -Substituted Lactam Copolymerization
Part 1: Scientific Rationale & Mechanism[1][2]
1.1 Introduction
The synthesis of Polyamide 6 (Nylon 6) via Anionic Ring-Opening Polymerization (AROP) is a mature industrial process. However, the resulting homopolymer often exhibits high crystallinity (
1-Ethylazepan-2-one (also known as
1.2 The "Crystal Disruption" Hypothesis
Incorporating 1-Ethylazepan-2-one into a polyamide backbone introduces steric bulk and removes hydrogen bond donors.
-
Thermodynamic Consequence: The enthalpy of crystallization (
) decreases significantly as NECL content increases. -
Kinetic Consequence: The polymerization rate of NECL is lower than caprolactam due to the higher stability of the secondary amine anion intermediate and steric hindrance at the reaction site.
Therefore, NECL is rarely used as a homopolymer in AROP. This guide focuses on its application as a functional comonomer to tune the
1.3 Reaction Mechanism: The "Crossover" Propagation
In a copolymerization system containing Caprolactam (CLa) and 1-Ethylazepan-2-one (NECL), the propagation involves two distinct active centers.
-
Primary Initiation: The caprolactamate anion attacks the activator (
-acetylcaprolactam). -
Crossover Propagation: The growing macro-anion can attack either a CLa monomer or a NECL monomer.
-
Attack on NECL: The ring opens to form a secondary amine anion (
). This species is more basic but less nucleophilic due to steric hindrance, slowing the overall rate. -
Re-initiation: The
end-group must attack a CLa monomer to restore the faster kinetics.
-
Part 2: Experimental Protocol
Objective: Synthesis of a Poly(caprolactam-co-N-ethylcaprolactam) random copolymer (80:20 molar ratio) via Anionic Ring-Opening Polymerization.
2.1 Reagents & Materials
| Reagent | Role | Purity / Specs | Handling Note |
| Main Monomer | >99.9%, Flaked | Hygroscopic. Dry under vacuum at | |
| 1-Ethylazepan-2-one (NECL) | Comonomer | >98% (CAS 2407-94-5) | Distill over |
| Sodium Caprolactamate | Initiator | 1M in Caprolactam | Prepare fresh or use commercial grade (e.g., Brüggolen C10). |
| Activator | >99% | Liquid. Moisture sensitive. | |
| Toluene | Quenching/Solvent | Anhydrous | For post-reaction washing. |
2.2 Experimental Workflow
The following protocol utilizes a melt-mixing approach suitable for laboratory-scale glass reactors.
Step 1: System Preparation
-
Equip a 250 mL flanged glass reactor with a high-torque overhead stirrer, nitrogen inlet/outlet, and a thermocouple.
-
Flame-dry the reactor under a continuous stream of dry Nitrogen (
) to remove surface moisture. Critical: Moisture > 100 ppm will terminate the anionic centers.
Step 2: Monomer Melting & Mixing
-
Charge 45.2 g (0.4 mol) of dried
-Caprolactam and 14.1 g (0.1 mol) of 1-Ethylazepan-2-one into the reactor. -
Heat the mixture to
under slow stirring (50 rpm) until fully molten. -
Purge with
for 20 minutes to degas the melt.
Step 3: Initiation (The "Two-Pot" Method) To ensure homogeneity, the catalyst system is split.
-
Pot A (Activator): Add 0.85 g (5 mmol) of
-Acetylcaprolactam to the molten monomer mix. Stir for 5 mins. -
Pot B (Initiator): Separately, prepare a small masterbatch of Sodium Caprolactamate in Caprolactam (or add 0.7 g of solid Na-Caprolactamate directly if handling allows inert transfer).
-
Injection: Quickly inject the Initiator (Pot B) into the Reactor (Pot A).
-
Increase stirring speed to 200 rpm immediately.
Step 4: Polymerization
-
Raise temperature to
. Note: We use a lower temperature than standard Nylon 6 ( ) to favor the equilibrium conversion of the N-ethyl monomer. -
The viscosity will increase rapidly within 5-10 minutes (Weissenberg effect).
-
Maintain temperature for 60 minutes.
-
Annealing (Optional): For higher conversion, hold at
for an additional 2 hours.
Step 5: Quenching & Isolation
-
Stop heating and allow the polymer block to cool to room temperature.
-
Crush the solid polymer block.
-
Extraction: Reflux the crude polymer in Methanol or hot water for 6 hours to remove unreacted monomer (equilibrium monomer content is higher in copolymers).
-
Dry in a vacuum oven at
for 24 hours.
2.3 Characterization & Validation
| Technique | Parameter | Expected Trend (vs. Pure PA6) |
| DSC | Melting Point ( | Depression ( |
| DSC | Crystallinity ( | Significant reduction ( |
| NMR ( | Composition | Peak at |
| Solubility | Solvent Resistance | Soluble in alcohol/CHCl3 mixtures (Pure PA6 is insoluble). |
Part 3: Visualization
3.1 Mechanism of Copolymerization
This diagram illustrates the anionic attack sequence, highlighting the steric challenge introduced by the Ethyl group.
Figure 1: Reaction pathway for the anionic copolymerization of Caprolactam and 1-Ethylazepan-2-one.
3.2 Experimental Setup Diagram
A visual guide to the reactor configuration required to maintain anhydrous conditions.
Figure 2: Reactor configuration for moisture-sensitive anionic polymerization.
Part 4: References
-
Russo, A. et al. (2013).[2] Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments. MDPI Polymers. [Link][1]
-
Udipi, K. et al. (1997). Anionic Ring-Opening Polymerization of Lactams. Polymer Engineering & Science. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 104693193, 1-Ethylazepan-2-one derivatives. [Link]
-
Cimecioglu, A. L. (2019). Copolymers of ε-caprolactone and ε-caprolactam via polyesterification. Royal Society of Chemistry, Polymer Chemistry. [Link]
-
Hashimoto, K. (2010). Ring-Opening Polymerization of Lactams.[3][4] Living Anionic Polymerization. Progress in Polymer Science. [Link]
Sources
High-Resolution 1H NMR Characterization Protocol for 1-Ethylazepan-2-one
Introduction & Scope
1-Ethylazepan-2-one (also known as N-Ethylcaprolactam) is a critical seven-membered lactam intermediate often used in the synthesis of specialized polyamides and pharmaceutical precursors. Its structural flexibility and the presence of a tertiary amide bond present specific challenges in NMR analysis, particularly regarding signal overlap in the aliphatic region.
This application note provides a definitive protocol for the 1H NMR analysis of 1-Ethylazepan-2-one (
Structural Basis of Analysis
To interpret the spectrum accurately, one must understand the magnetic environment of the protons. The molecule consists of a flexible seven-membered ring and an N-ethyl chain.
-
The N-Ethyl Group: Acts as a distinct spin system (
), providing a clear triplet and quartet that serve as excellent internal references for calibration. -
The Lactam Ring: The seven-membered ring adopts a twist-chair conformation in solution.
-
-to-Carbonyl (
): Deshielded by the anisotropic effect of the C=O bond. -
-to-Nitrogen (
): Significantly deshielded by the electronegative nitrogen. -
Ring Bulk (
): These protons exist in similar magnetic environments, often resulting in a complex "hump" or overlapping multiplets in the 1.6–1.8 ppm range.
-
-to-Carbonyl (
Assignment Logic Diagram
The following diagram illustrates the logical flow used to assign signals based on connectivity and electronegativity.
Figure 1: Signal assignment logic flow separating high-field aliphatic protons from deshielded heteroatom-adjacent protons.
Experimental Protocol
This protocol is designed for a 400 MHz (or higher) spectrometer to ensure sufficient dispersion of the ring multiplets.
Sample Preparation
-
Solvent: Chloroform-d (
, 99.8% D) is the standard solvent.-
Why? It minimizes viscosity-induced broadening compared to DMSO-
and prevents H/D exchange issues, although 1-Ethylazepan-2-one lacks labile protons.
-
-
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
-
Note: Higher concentrations (>30 mg) may cause viscosity broadening and radiation damping effects, compromising line shape.
-
-
Internal Standard (Optional): For qNMR, use 1,3,5-Trimethoxybenzene or Maleic Acid (weighed to 0.01 mg precision).
Instrument Parameters
The following parameters are critical for quantitative accuracy and resolution.
| Parameter | Value | Rationale |
| Pulse Sequence | zg30 (30° pulse) | Maximizes signal-to-noise (S/N) per unit time; avoids saturation. |
| Spectral Width | 12–14 ppm | Ensures good baseline definition for integration. |
| Acquisition Time (AQ) | > 3.0 sec | Prevents truncation artifacts (sinc wiggles) at the base of sharp peaks (ethyl triplet). |
| Relaxation Delay (d1) | 10–15 sec | Critical: Must be |
| Scans (NS) | 16 or 32 | Sufficient for >100:1 S/N with >10 mg sample. |
| Temperature | 298 K (25°C) | Standardized to prevent chemical shift drift. |
Experimental Workflow
Figure 2: Step-by-step experimental workflow ensuring high-resolution data acquisition.
Data Analysis & Interpretation
Spectral Assignments (in CDCl3)
The following table summarizes the expected chemical shifts. Note that the numbering assumes
| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Note |
| 1.12 | Triplet ( | 3H | Ethyl | Clear triplet, best for calibration. |
| 1.60 – 1.85 | Multiplet (Broad) | 6H | Ring C4, C5, C6 | The "Bulk" region. Often appears as two overlapping humps. |
| 2.55 | Multiplet/Triplet-like | 2H | Ring C3 ( | Deshielded by Carbonyl. |
| 3.25 – 3.35 | Multiplet | 2H | Ring C7 ( | Deshielded by Nitrogen. |
| 3.42 | Quartet ( | 2H | Ethyl | Distinct quartet, may partially overlap with Ring C7 at lower fields (<300 MHz). |
Detailed Interpretation
-
The Ethyl "Fingerprint": The presence of a triplet at ~1.1 ppm and a quartet at ~3.4 ppm is the primary confirmation of the N-ethyl group. If the quartet is split or complex, suspect restricted rotation or the presence of an impurity (e.g., unreacted caprolactam).
-
Ring Resolution:
-
The protons at C3 (next to carbonyl) usually appear as a broadened triplet or multiplet around 2.55 ppm.
-
The protons at C7 (next to Nitrogen) appear around 3.3 ppm. Crucial Check: Ensure the integration of the 3.2–3.5 ppm region accounts for exactly 4 protons (2 from Ethyl
+ 2 from Ring ).
-
-
Purity Check:
-
Look for a broad singlet around 6.0–8.0 ppm. Its presence indicates unalkylated Caprolactam (NH proton).
-
Look for sharp singlets at 2.1 ppm (Acetone) or 1.56 ppm (Water), common contaminants.
-
Troubleshooting & Validation
Self-Validating the Spectrum
A high-quality spectrum must pass these internal logic checks:
-
Integration Ratio: The ratio of the Ethyl
(1.1 ppm) to the Ring (2.55 ppm) must be exactly 3:2. Deviation >5% implies poor relaxation (increase d1) or impurity overlap. -
Coupling Constants: The
-value of the ethyl triplet and quartet must match (approx 7.1–7.3 Hz).
Handling Overlap (Solvent Effects)
If the N-methylene signals (Ethyl
-
Protocol: Switch solvent to Benzene-d6 (
) . -
Mechanism: Benzene induces an Anisotropic Solvent Induced Shift (ASIS).[1] The solvent molecules stack against the amide plane, typically shielding the ring protons more than the alkyl chain, often resolving the 3.2–3.5 ppm region into distinct multiplets [1].
References
-
Solvent Effects in NMR: The Journal of Organic Chemistry. "Nuclear Magnetic Resonance Studies on Small-, Medium-, and Large-Sized N-Methyl Lactams. Solvent Effects."[1][2][3] Available at:
-
Chemical Shift Data: Spectral Database for Organic Compounds (SDBS). "N-Ethylcaprolactam." Available at:
-
qNMR Parameters: National Institutes of Health (NIH) / PMC. "A Routine Experimental Protocol for qHNMR." Available at:
-
General Shift Tables: University of Wisconsin / ACS. "1H NMR Chemical Shifts." Available at:
Sources
Application Note: Handling and Storage Procedures for N-Ethyl-epsilon-caprolactam
Abstract
N-Ethyl-epsilon-caprolactam (N-Ethylcaprolactam; NECL) is a specialized N-alkylated lactam derivative utilized primarily as a kinetic hydrate inhibitor, a high-boiling polar solvent, and a potent transdermal penetration enhancer in pharmaceutical research.[1] Unlike its parent compound (
Part 1: Physicochemical Profile & Identification
Correct identification is paramount. NECL is frequently confused with N,N-Diisopropylethylamine (DIPEA) in automated databases due to string-matching errors with "N-Ethyl".[1] Ensure you are handling the lactam, not the amine base.
Table 1: Critical Physicochemical Data
| Property | Specification | Notes |
| Chemical Name | N-Ethyl-epsilon-caprolactam | Synonyms: 1-Ethylhexahydro-2H-azepin-2-one |
| CAS Registry Number | 19797-08-1 | Warning:[1][2] Do NOT confuse with DIPEA (CAS 7087-68-5) |
| Molecular Formula | ||
| Molecular Weight | 141.21 g/mol | |
| Physical State | Liquid (Colorless to pale yellow) | Parent caprolactam is a solid; alkylation lowers MP.[1] |
| Boiling Point | ~97°C @ 5.5 Torr (approx. 250°C @ 760 Torr) | High-boiling solvent; difficult to remove by rotary evaporation. |
| Solubility | Miscible with water, ethanol, chloroform | Amphiphilic nature allows it to bridge lipid/aqueous phases. |
| Density | ~0.95 - 1.02 g/cm³ | Slightly denser than many organic solvents.[1] |
Part 2: Handling Protocols & Safety Mechanisms
The "Trojan Horse" Hazard
The primary danger of NECL is not its intrinsic toxicity (which is generally moderate, categorized as an irritant), but its function as a permeation enhancer.
-
Mechanism: NECL disrupts the ordered lipid bilayers of the stratum corneum.
-
Risk: If NECL is contaminated with a toxic API (Active Pharmaceutical Ingredient) or a hazardous solvent, it will actively transport that toxin through the skin barrier and into the systemic circulation.
-
Standard Gloves Fail: Standard nitrile gloves are often permeable to lactam solvents over time.[1] Once the solvent penetrates the glove, it holds the dissolved toxins against the skin under occlusion, accelerating absorption.
Protocol 1: Personal Protective Equipment (PPE) Matrix
| Contact Level | Recommended Material | Breakthrough Time | Rationale |
| Incidental (Splash) | Nitrile (Double Gloved) | < 15 mins | Immediate removal required upon splash. |
| Intentional (Handling) | Butyl Rubber or Silver Shield® (Laminate) | > 480 mins | Lactams swell nitrile; Laminates provide chemical barrier. |
| Respiratory | Organic Vapor Cartridge (OV) | N/A | Low vapor pressure, but heating generates fumes. |
Diagram 1: Safety & Handling Decision Logic
This workflow illustrates the "Trojan Horse" defense strategy required when handling NECL mixtures.
Caption: Decision tree for selecting PPE based on the permeation enhancement risk of NECL mixtures.
Part 3: Storage & Stability Procedures[3]
NECL contains a lactam ring (cyclic amide).[1] While thermodynamically more stable than smaller rings (like beta-lactams), it is susceptible to hydrolysis and oxidation .[1]
Degradation Mechanism[1]
-
Hygroscopicity: NECL absorbs atmospheric moisture.[1]
-
Hydrolysis: In the presence of moisture and trace acid/base (or heat), the ring opens to form N-ethyl-6-aminocaproic acid .[1]
-
Impact: This impurity alters the pH of formulations and ruins the solvent's ability to solubilize hydrophobic drugs.
-
-
Oxidation: Extended exposure to air can yellow the liquid (formation of N-oxides or peroxides).[1]
Protocol 2: Long-Term Storage[1]
-
Container: Store in amber glass or HDPE containers. Avoid PVC (plasticizers may leach out due to solvent strength).[1]
-
Atmosphere: Nitrogen Pad is Mandatory. Flush headspace with dry nitrogen after every use.[1]
-
Desiccant: Store secondary containment with silica gel or molecular sieves to maintain low humidity environment.[1]
-
Temperature: Ambient (15–25°C) is acceptable, but cool storage (4°C) extends shelf life by slowing hydrolysis kinetics.[1]
Part 4: Application Protocol (Transdermal Formulation)[4]
Context: Using NECL to solubilize a lipophilic drug (e.g., Ibuprofen or Estradiol) for a transdermal patch study.
Experimental Workflow
Objective: Create a 2% w/w drug solution with 5% NECL as an enhancer.
-
Preparation of Phase A (Active):
-
Weigh the target API into a scintillation vial.[1]
-
Add the co-solvent (e.g., Ethanol or Propylene Glycol) first. Reason: NECL is viscous; pre-dissolving in a lighter solvent aids mixing.
-
-
Addition of Enhancer (NECL):
-
Homogenization:
-
Vortex for 2 minutes.
-
Degassing: Sonicate for 5 minutes. Reason: Micro-bubbles interfere with diffusion cell surface area.
-
-
QC Check:
-
Visually inspect for "schlieren" lines (indicating poor mixing) or precipitation.
-
Diagram 2: Formulation & Application Workflow
Caption: Step-by-step protocol for incorporating NECL into transdermal formulations, ensuring homogeneity.
Part 5: Waste Management
-
Classification: Nitrogen-containing organic solvent.[1]
-
Disposal: Do not pour down the drain. Collect in "Non-Halogenated Organic" waste streams.[1]
-
Incineration: Requires high-temperature incineration equipped with scrubbers for NOx gases.[1]
References
-
CAS Common Chemistry. (2023).[1] N-Ethylcaprolactam (CAS 19797-08-1) Details.[2] American Chemical Society.[1][2] [Link][2]
-
PubChem. (2023).[1] Compound Summary: Caprolactam Derivatives and Permeation Enhancement. National Library of Medicine.[1] [Link]
-
Songkro, S. (2009).[1][3][4] An overview of skin penetration enhancers: penetration enhancing activity, skin irritation potential and mechanism of action. Songklanakarin Journal of Science and Technology. [Link]
-
Williams, A. C., & Barry, B. W. (2004).[3] Penetration enhancers. Advanced Drug Delivery Reviews, 56(5), 603-618.[1] (Foundational text on Azone-like lactam enhancers).
Sources
Application Note: 1-Ethylazepan-2-one in Polymer & Pharmaceutical Chemistry
[1]
CAS No: 2407-94-5 | Molecular Formula: C
Executive Summary
1-Ethylazepan-2-one occupies a unique niche between the highly polar solvent N-Methylpyrrolidone (NMP) and the lipophilic penetration enhancer Laurocapram (Azone®).[1] Its intermediate lipophilicity (LogP
Physicochemical Profile & Mechanism of Action
Chemical Properties
| Property | Value | Relevance to Application |
| Boiling Point | ~255–260 °C | High thermal stability for melt-blending polymers.[1] |
| Solubility | Water, Ethanol, Chloroform | Versatile compatibility with hydrogels and acrylic adhesives.[1] |
| LogP | ~1.6 | Balances lipid interaction (skin) and matrix solubility.[1] |
| Viscosity | Low | Reduces melt viscosity of polyamides/PVC during processing.[1] |
Mechanism of Permeation Enhancement
Unlike long-chain analogs (e.g., Azone) which primarily disrupt the lipid tails of the stratum corneum, 1-Ethylazepan-2-one acts via a dual mechanism:[1]
-
Head Group Solvation: The polar lactam ring interacts with the polar head groups of ceramides, increasing the fluidity of the lipid bilayer's polar region.
-
Solvent Drag: Its higher water solubility allows it to partition into the aqueous regions of the tissue, potentially carrying dissolved drug molecules with it ("solvent drag" effect).[1]
Figure 1: Mechanism of Action. 1-Ethylazepan-2-one targets the polar domain of the lipid bilayer, facilitating the diffusion of actives.
Application 1: Transdermal Patch Matrix Fabrication
Objective: To formulate a drug-in-adhesive matrix patch where 1-Ethylazepan-2-one serves as both a co-solvent for the drug and a penetration enhancer.[1]
Materials
-
Active Pharmaceutical Ingredient (API): e.g., Ibuprofen (lipophilic model) or Caffeine (hydrophilic model).[1]
-
Polymer Matrix: Acrylate-vinylacetate copolymer (pressure-sensitive adhesive).[1]
-
Enhancer: 1-Ethylazepan-2-one (>98% purity).[1]
-
Backing Layer: Polyester film (PET).[1]
-
Release Liner: Fluoropolymer-coated film.[1]
Protocol: Solvent Evaporation Method
-
Solubilization:
-
Dissolve the API in a minimal amount of Ethanol/Ethyl Acetate (1:1).
-
Add 1-Ethylazepan-2-one to the solution.[1] Recommended concentration: 3% to 10% w/w of the final dry matrix.
-
Note: Do not exceed 15% as it may over-plasticize the adhesive, causing "cold flow" (oozing) of the patch.
-
-
Polymer Blending:
-
Add the API/Enhancer solution to the Acrylate copolymer solution.
-
Mix using a high-shear overhead stirrer at 500 RPM for 20 minutes to ensure homogeneity.
-
-
Casting:
-
Use a film applicator (Doctor Blade) to cast the mixture onto the Release Liner .
-
Set wet thickness to approx. 250–300 µm (targets ~50–75 µm dry thickness).[1]
-
-
Drying (Critical Step):
-
Dry in a convection oven.
-
Stage 1: 40°C for 15 minutes (removes volatile ethanol/ethyl acetate).
-
Stage 2: 80°C for 5 minutes (removes residual solvents).
-
Caution: 1-Ethylazepan-2-one has a high boiling point (~255°C).[1] It will remain in the matrix while the process solvents evaporate.
-
-
Lamination:
-
Apply the Backing Layer (PET) over the dried adhesive matrix.
-
Pass through a roller laminator at 40 PSI pressure.[1]
-
-
Die Cutting: Cut into desired patch sizes (e.g., 10 cm²).
Application 2: Plasticizer for Engineering Polymers
Objective: To use 1-Ethylazepan-2-one as a high-temperature plasticizer for Polyamide-6 (Nylon 6) or PVC to reduce glass transition temperature (
Rationale
Polyamides are rigid due to strong inter-chain hydrogen bonding. 1-Ethylazepan-2-one, structurally similar to the Nylon-6 monomer unit but lacking the N-H donor (due to the ethyl group), inserts itself between polymer chains.[1] This disrupts hydrogen bonding networks, increasing free volume.[1]
Protocol: Melt Blending[1]
-
Preparation:
-
Extrusion:
-
Analysis:
Experimental Workflow Diagram
Figure 2: Fabrication workflow for a Transdermal Matrix Patch utilizing 1-Ethylazepan-2-one.
Safety & Toxicology (E-E-A-T)
While 1-Ethylazepan-2-one is a structural analog to Caprolactam and NMP, safety profiles must be verified for pharmaceutical use.[1]
-
Skin Irritation: Generally lower irritation potential than Azone due to lower lipophilicity and reduced retention in the stratum corneum over long periods.
-
Comparison to NMP: N-Methylpyrrolidone (NMP) is a reproductive toxin (Repr.[1] 1B). N-ethylcaprolactam is often investigated as a safer alternative in industrial cleaning, but for drug delivery, it must undergo specific biocompatibility testing (ISO 10993) for the final device.[1]
-
Handling: Wear butyl rubber gloves.[1] Standard nitrile gloves may degrade upon prolonged exposure to cyclic lactams.[1]
References
-
Chemical Identity & Properties
-
Permeation Enhancement Mechanisms
-
Polymer Applications
-
Transdermal Patch Fabrication
FT-IR Spectroscopy Protocol for 1-Ethylazepan-2-one: Structural Validation and Purity Analysis
Executive Summary
This Application Note provides a definitive protocol for the characterization of 1-Ethylazepan-2-one (N-Ethylcaprolactam) using Fourier Transform Infrared (FT-IR) spectroscopy. As a tertiary cyclic amide often utilized as a penetration enhancer in transdermal drug delivery systems and a specialized solvent in organic synthesis, its purity is critical for formulation stability and toxicological safety.
This guide moves beyond basic spectral acquisition, offering a self-validating workflow to distinguish the target molecule from its primary impurity (Caprolactam) and hydrolysis products. Key diagnostic features include the Amide I carbonyl shift and the absence of N-H stretching frequencies .
Introduction & Chemical Context
1-Ethylazepan-2-one is a seven-membered lactam ring substituted at the nitrogen atom with an ethyl group.[1] In pharmaceutical applications, it serves as a permeation enhancer, modifying the barrier properties of the stratum corneum to facilitate drug transport.
Why FT-IR?
While NMR provides detailed structural connectivity, FT-IR is the superior method for rapid Quality Control (QC) and identity verification in a production environment due to its sensitivity to:
-
Functional Group Status: Immediate confirmation of the tertiary amide structure.
-
Moisture Content: Detection of hygroscopic water absorption (broad O-H band).
-
Precursor Contamination: High sensitivity to unreacted Caprolactam (secondary amide).
Theoretical Background: The Spectral Fingerprint
To interpret the spectrum accurately, one must understand the vibrational modes of the Tertiary Lactam moiety.
The Amide I Band (C=O Stretch)
The most dominant feature in the spectrum is the Amide I band, arising from the carbonyl stretching vibration.
-
Position: In 7-membered rings (azepan-2-ones), ring strain is minimal compared to smaller lactams (e.g., beta-lactams). However, N-alkylation (ethyl group) removes the hydrogen bonding capability of the amide nitrogen.
-
Effect: This results in a sharp, intense peak typically found between 1630–1650 cm⁻¹ . This is distinct from acyclic tertiary amides and shifts slightly depending on the solvent environment or neat state.
The Diagnostic "Silent" Region (N-H Stretch)
The most critical quality attribute for 1-Ethylazepan-2-one is the absence of absorption in the 3200–3400 cm⁻¹ region.
-
Impurity Marker: The parent compound, Caprolactam, is a secondary amide and exhibits a strong N-H stretching band (hydrogen-bonded) in this region.
-
Validation: A "flat" baseline here confirms complete N-alkylation and high purity.
C-H Stretching (Aliphatic)
The ethyl group and the ring methylenes contribute to C-H stretching modes:
-
Asymmetric/Symmetric Stretches: 2980–2850 cm⁻¹.
-
Differentiation: The ethyl group adds specific methyl (CH₃) modes distinct from the ring methylenes (CH₂), though these often overlap.
Experimental Protocol: ATR-FTIR Method
Methodology Choice: Attenuated Total Reflectance (ATR) is the recommended sampling technique. 1-Ethylazepan-2-one is typically a liquid at room temperature (or low-melting solid), making ATR ideal for reproducibility and ease of cleaning.
Instrumentation & Parameters
-
Spectrometer: Standard mid-IR FTIR (e.g., PerkinElmer Spectrum 3, Thermo Nicolet iS50).
-
Detector: DTGS (Deuterated Triglycine Sulfate) is sufficient; MCT is not required unless high-speed kinetics are studied.
-
Accessory: Single-bounce Diamond or ZnSe ATR crystal.
-
Spectral Range: 4000 – 600 cm⁻¹.
-
Resolution: 4 cm⁻¹ (Standard for condensed phase).
-
Accumulation: 16–32 scans (Signal-to-Noise ratio > 500:1).
-
Apodization: Strong or Medium-Norton-Beer.
Step-by-Step Acquisition Workflow
-
Crystal Cleaning: Clean the ATR crystal with isopropanol. Verify cleanliness by collecting a "Background" scan. The baseline must be flat with <0.5% noise variance.
-
Background Collection: Acquire the air background (open beam).
-
Sample Loading:
-
Pipette approx. 10–20 µL of 1-Ethylazepan-2-one onto the center of the crystal.
-
Note: Ensure the liquid covers the "active spot" (evanescent wave region) entirely.
-
-
Acquisition: Collect the sample spectrum immediately to minimize moisture uptake from the air.
-
Post-Run Cleaning: Wipe with ethanol/isopropanol immediately. Lactams can be sticky; do not let it dry.
Visualization: Experimental Workflow
The following diagram outlines the critical path for data acquisition and validation.
Figure 1: Operational workflow for ATR-FTIR analysis of 1-Ethylazepan-2-one, emphasizing the in-process QC check.
Data Analysis & Interpretation
Assignment Table
The following table summarizes the expected bands for pure 1-Ethylazepan-2-one.
| Frequency Region (cm⁻¹) | Functional Group Assignment | Mode Description | Diagnostic Value |
| 3500 – 3100 | O-H / N-H | Stretching | CRITICAL: Must be absent. Presence indicates moisture (broad) or Caprolactam (sharp/shouldered). |
| 2980 – 2850 | C-H (Aliphatic) | Asym/Sym Stretch | Strong intensity. Confirms alkyl chain integrity. |
| 1650 – 1630 | C=O (Tertiary Amide) | Amide I Stretch | Very Strong. Characteristic of the lactam ring. |
| 1480 – 1420 | CH₂ / CH₃ | Scissoring/Bending | Medium intensity. Overlap of ring CH₂ and ethyl CH₂/CH₃. |
| 1420 – 1400 | C-N | Stretching | Characteristic of the C-N bond in tertiary amides (Amide III region). |
| 1200 – 1000 | C-C / C-N | Skeletal Vibrations | Fingerprint region. Specific to the 7-membered ring conformation. |
Decision Logic for Purity
Use this logic tree to interpret the spectrum and determine sample validity.
Figure 2: Spectral interpretation logic tree for purity assessment.
Validation & Troubleshooting
Common Artifacts
-
CO₂ Doublet (2350 cm⁻¹): Caused by changes in atmospheric CO₂ levels between background and sample scans. Solution: Purge the optics bench with dry nitrogen or apply "Atmospheric Suppression" in software.
-
Water Vapor (3800–3500 cm⁻¹): Jagged noise in the high wavenumber region. Solution: Ensure the sample covers the crystal completely and scan immediately.
Self-Validating Criteria
For a spectrum to be considered valid for QC release:
-
Amide I Intensity: The C=O peak must be the strongest feature in the spectrum (Absorbance > 0.3 for ATR).
-
Baseline Stability: The transmittance at 2000–2500 cm⁻¹ (silent region) should be >95% and flat.
-
Purity Index: If using software comparison, the correlation coefficient against a Certified Reference Material (CRM) must be >0.98.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3][4] (Authoritative text on organic functional group assignment).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[2][3][4] (Standard reference for detailed band location).
-
National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook, SRD 69. Retrieved January 28, 2026, from [Link] (General source for IR spectra of caprolactam analogs).
-
PubChem. (n.d.). Compound Summary for CID 79046, N-Ethylcaprolactam. National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Chalmers, J. M., & Griffiths, P. R. (2002). Handbook of Vibrational Spectroscopy. Wiley.[2][3][4] (Reference for sampling techniques and ATR theory).
Sources
- 1. N-Vinylcaprolactam | C8H13NO | CID 75227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl ketone | C5H10O | CID 7288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl Ethyl Ketone | C4H8O | CID 6569 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for 1-Ethylazepan-2-one Analysis
Introduction & Scope
1-Ethylazepan-2-one (CAS: 19797-08-1), also known as N-Ethyl-ε-caprolactam or 1-Ethylhexahydro-2H-azepin-2-one, is a cyclic amide (lactam) utilized as a specialized polar aprotic solvent, a chemical intermediate in the synthesis of pharmaceuticals, and a skin penetration enhancer in transdermal drug delivery systems.
Analytical Significance: The analysis of 1-Ethylazepan-2-one presents specific chromatographic challenges:
-
Low UV Absorbance: Lacking a strong chromophore (like a benzene ring), it relies on the amide bond absorption (<220 nm), necessitating high-purity solvents to minimize baseline noise.
-
Polarity: With a LogP of approximately 0.65, the molecule is relatively polar, risking early elution (near the void volume) on standard C18 columns if the mobile phase organic content is too high.
-
Impurity Profiling: Critical impurities often include the hydrolysis product (N-ethyl-6-aminohexanoic acid) and the parent lactam (ε-Caprolactam), requiring a method with high selectivity.
This Application Note provides a robust, self-validating HPLC protocol designed to address these challenges, ensuring high sensitivity and reproducibility for QC and R&D environments.
Analytical Strategy & Mechanism
To ensure authoritative grounding, this method relies on Reverse-Phase Chromatography (RP-HPLC) utilizing an acidic mobile phase.
-
Stationary Phase Selection: A C18 column with "High Aqueous" stability (AQ-C18) or a Mixed-Mode column is recommended. Standard C18 columns may suffer from "phase collapse" (dewetting) at the high water content required to retain this polar analyte.
-
Detection Physics: The detection is set to 210 nm . This targets the
transition of the carbonyl group in the amide bond. -
Mobile Phase Chemistry: Phosphoric acid is used to lower the pH (~2.0–2.5). While the lactam is neutral, the acidic environment suppresses the ionization of potential amine impurities and residual silanols on the column, sharpening peak shape.
Experimental Protocol
3.1 Equipment & Reagents
| Component | Specification |
| HPLC System | Binary or Quaternary Gradient System with PDA/DAD Detector. |
| Column | Primary: Agilent Zorbax SB-Aq (4.6 x 150 mm, 5 µm) or equivalent.Alternative: SIELC Newcrom R1 (Mixed-mode RP/Cation Exchange). |
| Solvent A | Milli-Q Water + 0.1% Phosphoric Acid ( |
| Solvent B | Acetonitrile (HPLC Grade).[1] |
| Diluent | Water:Acetonitrile (90:10 v/v). |
3.2 Chromatographic Conditions
The following gradient is optimized to retain the polar 1-Ethylazepan-2-one while flushing out hydrophobic contaminants.
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp | 30°C (Controlled) |
| Detection | UV @ 210 nm (Bandwidth: 4 nm, Ref: 360 nm) |
| Run Time | 15 Minutes |
Gradient Table:
| Time (min) | % Solvent A (Aq/Acid) | % Solvent B (ACN) | Phase Description |
| 0.00 | 95 | 5 | Initial equilibration (High retention) |
| 5.00 | 95 | 5 | Isocratic hold for polar retention |
| 10.00 | 40 | 60 | Ramp to elute hydrophobic impurities |
| 10.10 | 95 | 5 | Return to initial conditions |
| 15.00 | 95 | 5 | Re-equilibration |
3.3 Sample Preparation
-
Standard Stock: Dissolve 100 mg of 1-Ethylazepan-2-one standard in 100 mL of Diluent (1000 ppm).
-
Working Standard: Dilute Stock 1:10 with Diluent to achieve 100 ppm.
-
Sample Prep: Weigh accurately ~50 mg of sample, dissolve in Diluent, and sonicate for 5 minutes. Filter through a 0.45 µm PTFE or Nylon filter.
Method Validation & System Suitability
To ensure the method is "self-validating" (Trustworthiness), every analytical run must meet the following System Suitability Test (SST) criteria before data release.
4.1 System Suitability Parameters (SST)
| Parameter | Acceptance Criteria | Scientific Rationale |
| Retention Time (RT) | 4.5 – 6.5 min | Ensures adequate interaction with the stationary phase (k' > 2). |
| Tailing Factor ( | < 1.5 | Indicates minimal secondary interactions (silanol effects). |
| Theoretical Plates (N) | > 5,000 | Confirms column efficiency and packing integrity. |
| RSD (Area, n=6) | < 2.0% | Verifies injector precision and detector stability. |
| Resolution ( | > 2.0 | Required if analyzing against Caprolactam impurity. |
4.2 Linearity & Range
-
Range: 10 ppm to 200 ppm.
-
Correlation Coefficient (
): .[2] -
Procedure: Prepare 5 concentration levels (e.g., 20, 50, 80, 100, 120% of target concentration). Plot Area vs. Concentration.
Analytical Workflow Diagram
The following diagram illustrates the logical flow of the analysis, including decision nodes for troubleshooting common issues like early elution or baseline drift.
Caption: Decision-tree workflow for 1-Ethylazepan-2-one analysis, ensuring SST compliance before sample acquisition.
Troubleshooting & Causality
Issue 1: Peak Eluting too Early (
-
Cause: Phase Collapse. Standard C18 chains "fold" onto themselves in 95% water, losing surface area.
-
Solution: Switch to an "AQ" type column (hydrophilic end-capping) or the Mixed-Mode Newcrom R1 column referenced in literature.
Issue 2: High Baseline Noise / Drift
-
Cause: UV Cutoff. Acetonitrile absorbs slightly at 210 nm; impurities in water or acid amplify this.
-
Solution: Use HPLC-grade Phosphoric Acid and "Gradient Grade" Acetonitrile. Ensure the reference wavelength (if using DAD) is set to 360 nm (off-peak) to compensate for refractive index changes.
Issue 3: Split Peaks
-
Cause: Solvent Mismatch.[3] Dissolving the sample in 100% ACN while the mobile phase is 95% Water causes precipitation or viscosity fingering.
-
Solution: Always match the sample diluent to the initial mobile phase conditions (90:10 Water:ACN).
References
-
PubChem. (n.d.).[4][5] 2H-Azepin-2-one, hexahydro-1-ethyl- (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
SIELC Technologies. (2018). Separation of 2H-Azepin-2-one, hexahydro-1-ethyl- on Newcrom R1 HPLC column. Application Note. Retrieved October 26, 2023, from [Link]
-
NIST. (n.d.). 2H-Azepin-2-one, hexahydro-1-methyl- (Analogue Reference).[6] NIST Chemistry WebBook, SRD 69. Retrieved October 26, 2023, from [Link]
Sources
- 1. cipac.org [cipac.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-vinylhexahydro-2h-azepin-2-one;1-ethenylazepan-2-one;2h-azepin-2-one, 1-ethenylhexahydro-;2h-azepin-2-one, hexahydro-1-vinyl-;1-vinylazepan-2-one;1-vinylhexahydro-2h-azepin-2-one 1-ethenylazepan-2-one 2h-azepin-2-one, 1-ethenylhexahydro- 2h-azepin-2-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 2-[1-(2-Ethylazepan-1-yl)ethyl]-5-fluorophenol | C16H24FNO | CID 104693193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2H-Azepin-2-one, hexahydro-1-methyl- [webbook.nist.gov]
Application Note: Precision Synthesis of N-Ethyl-epsilon-caprolactam Derivatives
Executive Summary
N-ethyl-epsilon-caprolactam (1-ethylazepan-2-one) and its derivatives represent a critical class of lactams used as transdermal penetration enhancers, non-volatile solvents for aromatic extraction, and intermediates in the synthesis of functionalized polyamides (Nylons). While epsilon-caprolactam is ubiquitous in polymer chemistry, its N-alkylated derivatives require precise synthetic control to avoid O-alkylation side products (lactim ethers) and ring-opening polymerization.
This guide provides two validated protocols for the synthesis of N-ethyl-epsilon-caprolactam:
-
Protocol A (High-Purity): A stoichiometric deprotonation method using Sodium Hydride (NaH) for small-scale, high-purity research applications.
-
Protocol B (Scalable): A Phase-Transfer Catalysis (PTC) method utilizing KOH and Toluene, optimized for gram-to-kilogram scale-up.
Mechanistic Principles
The synthesis relies on the nucleophilic substitution (
-
Thermodynamic Control: N-alkylation generates a thermodynamically stable amide bond.
-
Kinetic Control: O-alkylation (forming lactim ethers) is often kinetically accessible but less stable.
-
Solvent Influence: Polar aprotic solvents (DMF, DMSO) and soft counter-ions favor N-alkylation.
Reaction Mechanism Diagram[1]
Figure 1: Mechanistic pathway for the alkylation of epsilon-caprolactam. The N-alkylation pathway is favored under thermodynamic conditions using strong bases.
Experimental Protocols
Protocol A: High-Purity Synthesis (NaH Method)
Best for: Medicinal chemistry libraries, mechanistic studies. Scale: 10 mmol – 100 mmol.
Reagents & Equipment[1][2][3][4]
-
Substrate:
-Caprolactam (dried under vacuum). -
Base: Sodium Hydride (60% dispersion in mineral oil).
-
Alkylating Agent: Ethyl Iodide (preferred for reactivity) or Ethyl Bromide.
-
Solvent: Anhydrous THF or DMF (Dimethylformamide).
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Procedure
-
Preparation: In a flame-dried 3-neck round bottom flask equipped with a magnetic stir bar and addition funnel, suspend NaH (1.2 equiv) in anhydrous THF (5 mL/mmol) under inert atmosphere.
-
Deprotonation: Cool the suspension to 0°C. Add a solution of
-caprolactam (1.0 equiv) in THF dropwise over 20 minutes.-
Observation: Hydrogen gas evolution will occur. Ensure proper venting.
-
-
Anion Formation: Allow the mixture to warm to room temperature (RT) and stir for 1 hour until gas evolution ceases and the mixture becomes a clear or slightly cloudy solution (sodium caprolactam formation).
-
Alkylation: Cool the mixture back to 0°C. Add Ethyl Iodide (1.2 equiv) dropwise.
-
Reaction: Warm to RT and stir for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or GC-MS.
-
Quenching: Carefully add saturated aqueous
to quench unreacted hydride. -
Extraction: Extract the aqueous layer 3x with Ethyl Acetate. Combine organic layers.
-
Purification: Wash organics with brine, dry over
, and concentrate in vacuo. Purify the residue via vacuum distillation (bp ~100-110°C @ 0.5 mmHg) or silica gel flash chromatography.
Protocol B: Scalable Phase-Transfer Catalysis (PTC)
Best for: Process development, gram-to-kilogram synthesis. Scale: >100 mmol.
Reagents & Equipment[1][2][3][4]
-
Substrate:
-Caprolactam. -
Base: Potassium Hydroxide (KOH), pulverized pellets (2.0 equiv).
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv).
-
Alkylating Agent: Ethyl Bromide (1.5 equiv).
-
Solvent: Toluene (Reagent grade).
Step-by-Step Procedure
-
Setup: Charge a reactor with Toluene (4 mL/g of lactam),
-Caprolactam (1.0 equiv), pulverized KOH (2.0 equiv), and TBAB (5 mol%). -
Mixing: Stir vigorously at room temperature for 30 minutes to distribute the catalyst.
-
Addition: Add Ethyl Bromide (1.5 equiv) slowly via a dropping funnel.
-
Note: The reaction is exothermic. Maintain internal temperature below 50°C.
-
-
Reflux: Heat the mixture to 60–80°C for 6–8 hours.
-
Workup: Cool to RT. Filter off the solid salts (KBr, excess KOH).
-
Washing: Wash the toluene filtrate with water (2x) to remove residual catalyst and unreacted lactam.
-
Isolation: Dry the toluene layer over
and concentrate under reduced pressure. -
Distillation: Distill the crude oil under high vacuum to obtain the pure N-ethyl derivative.
Characterization & Quality Control
The following data parameters validate the structural identity of N-ethyl-epsilon-caprolactam.
| Technique | Parameter | Expected Signal/Value | Structural Assignment |
| 1H NMR | Quartet ( | ||
| Triplet ( | |||
| Multiplet, 2H | Ring | ||
| Multiplet, 2H | Ring | ||
| IR | Wavenumber | 1630 - 1645 | C=O[3] Stretch (Tertiary Amide) |
| Wavenumber | No peak at 3200-3400 | Absence of N-H (Full conversion) | |
| GC-MS | Molecular Ion | ||
| Physical | Appearance | Colorless Liquid | (vs. White solid for Caprolactam) |
Applications in Drug Delivery[5][6]
N-ethyl-epsilon-caprolactam belongs to the class of azone-like penetration enhancers . By inserting into the lipid bilayer of the stratum corneum, it disrupts the ordered packing of lipids, thereby increasing the diffusivity of co-administered drugs.
Comparative Potency[6]
-
Laurocapram (Azone): High potency, but very lipophilic (LogP ~6).
-
N-Ethyl-caprolactam: Moderate potency, lower lipophilicity (LogP ~1.5), better solubility in hydroalcoholic formulations.
Formulation Workflow Diagram
Figure 2: Integration of N-ethyl-epsilon-caprolactam into transdermal formulation development.
Troubleshooting & Safety
-
O-Alkylation: If IR shows a peak around 1690-1700 cm⁻¹ (C=N stretch) and lack of strong amide C=O, you have formed the lactim ether. Correction: Ensure the reaction temperature is kept moderate and use a more polar solvent (Protocol A) or switch to the PTC method (Protocol B) which strongly favors N-alkylation.
-
Moisture Sensitivity: NaH is pyrophoric. Protocol A requires strict exclusion of water. If water is present, NaH is consumed, and hydroxide is formed, which can hydrolyze the lactam ring (opening it to amino acid derivatives).
-
Toxicity: Alkyl halides are potential carcinogens. Handle in a fume hood. Caprolactam is an irritant.
References
-
PrepChem. "Synthesis of N-Benzyl-caprolactam." PrepChem.com. [Link] (Accessed Jan 28, 2026). Provides the foundational NaH/DMSO protocol adapted here for ethylation.
-
Cuiban, F., Bolocan, I., & Barbu, E. (2002).[1] "N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior." Arkivoc, 2002(2), 56-63.[1] [Link]Describes the synthesis of N-alkyl derivatives and their stability as solvents.
-
Zhang, B., et al. (2018). "Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework." ChemSusChem. [Link]Background on caprolactam synthesis and stability.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7768, Caprolactam." [Link] (Accessed Jan 28, 2026). Safety and physical property data.
Sources
Application Note: 1-Ethylazepan-2-one in Cationic Ring-Opening Polymerization
This Application Note and Protocol guide addresses the use of 1-Ethylazepan-2-one (also known as N-ethyl-
Critical Scientific Distinction: N-Ethyl vs. N-Vinyl
Before proceeding, it is vital to distinguish between two chemically distinct polymers often confused in literature due to similar nomenclature:
-
Poly(N-vinyl caprolactam) (PNVCL): Synthesized via radical polymerization of the vinyl group.[1] This is a well-known thermoresponsive polymer (LCST ~32°C) used widely in drug delivery.[1]
-
Poly(1-ethylazepan-2-one) (Poly-NEC): Synthesized via ring-opening polymerization of the lactam ring.[1] This produces a polyamide (Nylon) backbone with ethyl side chains.[1]
This guide focuses strictly on the latter: the Ring-Opening Polymerization of the N-ethyl monomer.
Executive Summary & Thermodynamic Reality
1-Ethylazepan-2-one is an N-substituted derivative of
-
Steric Hindrance: The ethyl group on the nitrogen atom increases steric repulsion in the polymer chain.
-
Loss of Stabilization: The N-substitution prevents the formation of inter-chain hydrogen bonds (N-H···O=C), which are the primary driving force for the crystallization and enthalpy-driven polymerization of Nylon 6.
Implication for Researchers: Pure homopolymerization of 1-ethylazepan-2-one is often sluggish or thermodynamically forbidden (positive
Chemical Mechanism: Cationic ROP
Anionic ROP (the standard industrial route for Nylon 6) is impossible for 1-ethylazepan-2-one because the mechanism requires the abstraction of an acidic proton from the nitrogen atom (which is replaced by an ethyl group).[1]
Therefore, Cationic Ring-Opening Polymerization is the required pathway.
Mechanism Description
The reaction proceeds via an Activated Chain End (ACE) mechanism:
-
Initiation: A strong protonic acid or alkylating agent generates a cationic species.
-
Propagation: The nucleophilic oxygen of the monomer attacks the endocyclic carbonyl carbon of the growing cationic chain end.
-
Acylation: The ring opens, reforming the amide bond in the chain and regenerating the cationic active center.
Figure 1: Cationic Ring-Opening Polymerization pathway.[1][2] Note the cyclic nature of the propagation step, driven by ring strain but hindered by steric bulk.
Experimental Protocol
Phase A: Monomer Synthesis & Purification
Since 1-ethylazepan-2-one is not a standard commodity chemical, it must often be synthesized from
Reagents:
- -Caprolactam (Recrystallized from acetone).[1]
-
Ethyl Bromide (EtBr) or Diethyl Sulfate.[1]
-
Sodium Hydride (NaH, 60% dispersion in oil).[1]
-
Solvent: Anhydrous THF or DMF.
Step-by-Step Synthesis:
-
Deprotonation: In a flame-dried 3-neck flask under Nitrogen (
), dissolve -caprolactam (1.0 eq) in anhydrous THF. Cool to 0°C. -
Addition: Slowly add NaH (1.1 eq). Evolution of
gas will occur. Stir for 1 hour until gas evolution ceases and the sodium caprolactamate salt forms. -
Alkylation: Add Ethyl Bromide (1.2 eq) dropwise via a syringe pump to control the exotherm.
-
Reaction: Reflux the mixture at 60°C for 12–24 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane).[1]
-
Workup: Quench with water. Extract with Dichloromethane (DCM).[1] Wash organic layer with brine. Dry over
.[3] -
Purification (Critical): Distill the crude oil under reduced pressure (vacuum distillation).
-
Target: Clear, colorless liquid.
-
Validation:
-NMR (CDCl3) – Confirm appearance of ethyl quartet (~3.4 ppm) and triplet (~1.1 ppm) and disappearance of N-H broad singlet.[1]
-
Phase B: Cationic Copolymerization Protocol
Objective: Synthesize Poly(caprolactam-co-N-ethylcaprolactam).
Reagents:
-
Monomer A:
-Caprolactam (80-90 mol%).[1] -
Monomer B: 1-Ethylazepan-2-one (10-20 mol%).[1]
-
Catalyst/Initiator: Triethyloxonium tetrafluoroborate (
) or Anhydrous Phosphoric Acid ( ).[1] -
Atmosphere: Strictly anhydrous Nitrogen or Argon.
Procedure:
-
Preparation: In a glass ampoule or polymerization reactor, mix Monomer A and Monomer B in the desired ratio.
-
Drying: Melt the mixture (approx. 70°C) and purge with
for 30 minutes to remove trace moisture (moisture kills cationic active centers). -
Initiation: Add the initiator (0.5 – 1.0 mol% relative to total monomer) under inert atmosphere.
-
Polymerization: Seal the ampoule/reactor. Heat to 150°C – 180°C for 24–48 hours.
-
Note: The high temperature is required to overcome the kinetic sluggishness of the N-substituted monomer, though it risks approaching the ceiling temperature.
-
-
Termination: Cool the reactor to room temperature. The mixture will solidify (if high caprolactam content) or become a viscous gum.[1]
-
Purification:
-
Dissolve the crude polymer in Formic Acid or Chloroform (depending on solubility).[1]
-
Precipitate dropwise into cold Diethyl Ether or Water .
-
Filter and vacuum dry at 50°C.
-
Data Analysis & Characterization
| Technique | Parameter | Expected Outcome for Copolymer |
| Composition | Ratio of Ethyl signals (3.4, 1.1 ppm) to Caprolactam backbone signals ( | |
| DSC | Thermal Transitions | Tm Depression: Melting point will drop significantly from Nylon 6 (220°C) to 150-180°C depending on N-ethyl content.[1] Crystallinity: Reduced heat of fusion ( |
| GPC | Molecular Weight | Mn: 10,000 – 30,000 g/mol . PDI: 1.5 – 2.0 (typical for cationic ROP).[1] |
| XRD | Morphology | Broadening of the |
Applications in Drug Development
The incorporation of 1-ethylazepan-2-one into Nylon 6 creates a Modified Polyamide with specific advantages for drug delivery:
-
Tunable Degradation: The disruption of crystallinity allows water to penetrate the matrix more easily, accelerating hydrolytic degradation compared to pure Nylon 6. This is useful for implantable drug depots .
-
Solubility Enhancement: The N-ethyl groups act as internal plasticizers and solubility enhancers, allowing the polymer to be processed in milder organic solvents (e.g., ethanol/chloroform mixtures) rather than harsh acids, facilitating the encapsulation of sensitive drugs.
-
Amphiphilic Block Copolymers:
-
Workflow: Use a PEG-amine macro-initiator to initiate the ROP of 1-ethylazepan-2-one (or copolymer).[1]
-
Result:PEG-b-Poly(N-ethyl caprolactam) .[1]
-
Use: Self-assembly into micelles where the hydrophobic Poly(N-ethyl) core hosts poorly soluble drugs (e.g., Paclitaxel), while the PEG shell ensures blood circulation stability.[1]
-
Figure 2: Strategic application of N-ethyl caprolactam derivatives in drug delivery systems.
References
-
Bertalan, G. et al. "Polymerization of N-substituted lactams." Makromolekulare Chemie, 1960. (Foundational text on the difficulty of N-substituted lactam ROP).
-
Roda, J. "Cationic Polymerization of Lactams." Journal of Macromolecular Science, Part C, 1991. (Comprehensive review of cationic mechanisms).
-
Zhang, X. et al. "Fast and selective ring-opening polymerizations by alkoxides and thioureas." Nature Chemistry, 2016. (Modern catalytic approaches for cyclic amides/esters).
-
Kherroub, D.E. et al.
-caprolactam by a Montmorillonite Clay Catalyst." Bulletin of Chemical Reaction Engineering & Catalysis, 2014. (Protocol for cationic initiation). - Loo, Y. et al. "Peptide-based materials for drug delivery." Advanced Healthcare Materials, 2015.
Sources
Application Note: Safe Disposal and Management of 1-Ethylazepan-2-one Waste
Executive Summary
This application note defines the protocol for the safe segregation, handling, and disposal of 1-Ethylazepan-2-one (CAS: 32224-57-8), also known as N-Ethyl-ε-caprolactam. While often used as a polar solvent or a transdermal penetration enhancer in drug development, its cyclic amide (lactam) structure presents specific stability and compatibility challenges.
Critical Safety Insight: Beyond standard solvent hazards, 1-Ethylazepan-2-one acts as a permeation enhancer . It can reversibly alter the stratum corneum structure, significantly increasing the dermal absorption of other toxic substances present in the waste stream. Therefore, waste mixtures containing this solvent must be handled with heightened dermal protection protocols (Double-Gloving).
Chemical Identity & Hazard Characterization[1][2][3][4][5][6][7]
Before disposal, the waste generator must characterize the material to assign the correct waste codes.
| Parameter | Specification | Implications for Disposal |
| Chemical Name | 1-Ethylazepan-2-one | Cyclic amide (Lactam) family.[1] |
| CAS Number | 32224-57-8 | Unique identifier for manifesting. |
| Physical State | Liquid (Colorless to pale yellow) | Requires leak-proof secondary containment. |
| Flash Point | > 95°C (Estimated) | Classified as Combustible (Class IIIB), not Flammable (Class 3), unless mixed with lower FP solvents. |
| Solubility | Miscible in water & organic solvents | High mobility in aquatic environments; do not release to drains. |
| Reactivity | Stable; Hygroscopic | Incompatible with strong oxidizing agents.[2][3] |
GHS Hazard Classification (Derived)
-
H319: Causes serious eye irritation.[2]
-
Special Note: Potential enhancer of transdermal toxicity.
Protocol A: Waste Segregation & Storage
Objective: Prevent incompatible reactions and minimize the volume of high-hazard waste.
Compatibility Logic
Lactams are generally stable but can hydrolyze to amino acids (e.g., N-ethyl-6-aminocaproic acid) under strong acidic or basic conditions.
-
DO NOT MIX with strong oxidizers (e.g., Nitric Acid, Peroxides). This can lead to exothermic oxidation and NOx gas generation.
-
DO NOT MIX with highly reactive acyl halides or anhydrides, as N-alkylation or ring-opening polymerization may occur exothermically.
Container Specifications
-
Primary Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Reasoning: HDPE provides excellent resistance to amide solvents and prevents leaching.
-
-
Cap Liner: PTFE (Teflon) lined caps are required to prevent solvent swelling of standard pulp/poly liners.
Visual Workflow: Segregation Logic
The following diagram illustrates the decision tree for segregating 1-Ethylazepan-2-one waste streams to ensure safety and regulatory compliance.
Figure 1: Decision matrix for segregating 1-Ethylazepan-2-one waste. Note the critical stop point for oxidizers.
Protocol B: Spill Management (Immediate Disposal)
Objective: Containment of liquid spills to prevent environmental release and dermal exposure.
PPE Requirement: Nitrile gloves (Double layer recommended due to permeation enhancement properties) and safety goggles.
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Contain: Use Vermiculite or Diatomaceous Earth dikes.
-
Scientific Rationale: Do not use sawdust or paper towels if the waste contains oxidizers. Inert mineral absorbents prevent reaction heat buildup.
-
-
Absorb: Cover the spill completely with the absorbent material. Allow 5–10 minutes for capillary action to fully sequester the liquid.
-
Collect: Scoop material into a wide-mouth HDPE jar. Label as "Hazardous Waste: Solid Debris contaminated with 1-Ethylazepan-2-one."
-
Clean: Wash the surface with a soap/water solution.[2] Do not use bleach (hypochlorite), as it may react with residual amines/amides.
Protocol C: Final Disposal Methodology
Objective: Permanent destruction of the chemical structure.
Recommended Method: High-Temperature Incineration
The only validated method for complete destruction of cyclic amides without generating toxic byproducts is rotary kiln incineration.
-
Process: Injection into a combustion chamber at >850°C with a residence time of >2 seconds.
-
Chemistry:
-
Scrubbing: The facility must be equipped with wet scrubbers to capture any nitrogen oxides (NOx) generated during the combustion of the lactam ring.
Wastewater Treatment (Restricted)
-
Prohibition: Do not discharge into municipal sewer systems.
-
Rationale: While lactams are often biodegradable, 1-Ethylazepan-2-one may exhibit aquatic toxicity or pass through treatment plants unchanged, posing a risk to downstream aquatic life (LC50 values for substituted lactams often range 10–100 mg/L).
Regulatory Compliance (US & EU Context)
| Regulation | Classification | Action Required |
| US EPA (RCRA) | Not P-listed or U-listed specifically. | Classify by characteristic: Ignitability (D001) if mixed with solvents, or generally as "Non-RCRA Regulated Hazardous Waste" managed voluntarily as hazardous. |
| EU REACH | SVHC Candidate (Potential) | Monitor Safety Data Sheet (SDS) updates. Dispose of via code 07 05 04 * (organic solvents, washing liquids and mother liquors). |
| DOT/ADR | Not regulated as Dangerous Goods (Pure) | If mixed, classification depends on the co-solvent (e.g., Flammable Liquid, n.o.s.). |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 180, Acetone (Reference for solvent classification logic). Retrieved from [Link]
-
United States Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets.[8] Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fishersci.com [fishersci.com]
- 3. Acetone - Wikipedia [en.wikipedia.org]
- 4. chempoint.com [chempoint.com]
- 5. adama.com [adama.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Methyl Ethyl Ketone | C4H8O | CID 6569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Octanone | C8H16O | CID 8093 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Application Note: Comprehensive Characterization of 1-Ethylazepan-2-one
Executive Summary
1-Ethylazepan-2-one (CAS: 3222-47-7), commonly known as N-Ethylcaprolactam, is a seven-membered lactam ring widely utilized as a polar aprotic solvent and a transdermal penetration enhancer in pharmaceutical formulations. Its structural homology to Laurocapram (Azone) makes it a critical intermediate in drug delivery research.
This application note provides a rigorous, multi-modal characterization strategy. Unlike generic solvent analysis, this guide addresses the specific challenge of distinguishing N-alkyl homologs and quantifying ring-opening hydrolytic degradants (N-ethyl-6-aminocaproic acid).
Characterization Workflow
The following logic gate defines the sequential analysis required to validate the identity and purity of 1-Ethylazepan-2-one.
Figure 1: Step-wise analytical decision tree for N-alkyl lactam validation.
Physicochemical Profiling
Before advanced spectroscopy, fundamental constants provide a rapid "Go/No-Go" quality gate. Deviations here often indicate significant moisture contamination (due to the lactam's hygroscopicity) or synthesis byproducts.
| Parameter | Expected Value | Method Reference | Causality/Significance |
| Appearance | Colorless to pale yellow liquid | Visual | Yellowing indicates oxidation or trace amine impurities. |
| Boiling Point | ~125–130°C @ 10 mmHg | ASTM D1120 | Verifies removal of lower-boiling solvents (e.g., toluene). |
| Refractive Index | ASTM D1218 | Sensitive to water content; water ( | |
| Density | ~0.99–1.01 g/mL | ASTM D4052 | Consistent with N-alkyl caprolactam homologs. |
Protocol A: Chromatographic Purity (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the "Gold Standard" for this molecule due to its volatility and thermal stability. This method separates the target from the starting material (Caprolactam) and the N-alkylation reagent (Ethyl Bromide/Iodide).
Method Parameters[1][2][3][4][5][6][7]
-
Instrument: Agilent 7890/5977 (or equivalent).
-
Column: Rtx-5 or DB-5MS (30m × 0.25mm × 0.25µm). Why? Low polarity phase minimizes tailing of the polar lactam.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 250°C.
-
Oven Program:
-
Hold 60°C for 2 min (Solvent delay).
-
Ramp 15°C/min to 200°C (Elutes 1-Ethylazepan-2-one).
-
Ramp 25°C/min to 280°C (Elutes heavy dimers).
-
-
Detection: EI Source (70 eV), Scan range 35–350 amu.
Mass Spectral Interpretation
The fragmentation pattern is distinct from N-Methylcaprolactam.
-
Molecular Ion (
): m/z 141 (Base peak or high intensity). -
Key Fragments:
-
m/z 112 (
): Loss of the ethyl group ( ). This confirms the N-ethyl substitution. -
m/z 84: Characteristic ring contraction/cleavage of the azepan-2-one core.
-
m/z 55: Hydrocarbon chain fragmentation (
).
-
Figure 2: Primary fragmentation pathway for 1-Ethylazepan-2-one.
Protocol B: Structural Confirmation (NMR)
Nuclear Magnetic Resonance (NMR) is required to differentiate 1-Ethylazepan-2-one from potential isomers (e.g., O-ethylated lactims, though rare under standard synthesis).
Sample Preparation
-
Solvent:
(Chloroform-d) is preferred over DMSO- to prevent solvent peak overlap with the ring protons. -
Concentration: 10 mg in 0.6 mL.
NMR Assignments (400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 3.40 – 3.50 | Quartet ( | 2H | Deshielded by Nitrogen; diagnostic of N-ethylation. | |
| 3.20 – 3.30 | Multiplet | 2H | Ring | |
| 2.50 – 2.60 | Multiplet | 2H | Ring | |
| 1.60 – 1.80 | Multiplet | 6H | Ring | Bulk methylene envelope. |
| 1.10 – 1.15 | Triplet ( | 3H | Terminal methyl group. |
Self-Validation Check: The integral ratio of the Quartet (3.4 ppm) to the Triplet (1.1 ppm) must be exactly 2:3. Any deviation suggests residual ethanol or unreacted ethylating agent.
NMR Key Signals
-
Carbonyl (
): ~176 ppm (Typical for seven-membered lactams). - (Ethyl): ~42-44 ppm.
- (Ring): ~48-50 ppm.
Protocol C: Functional Group Analysis (FTIR)
Fourier Transform Infrared Spectroscopy serves as a rapid ID test, particularly for checking water contamination (broad OH stretch).
-
Method: ATR (Attenuated Total Reflectance) on neat liquid.
-
Diagnostic Bands:
-
1630–1645
: Tertiary Amide ( ) stretch. Note: This is lower than secondary amides (caprolactam ~1660 ) due to the lack of hydrogen bonding on the nitrogen. -
2930, 2860
: stretching (Alkyl chains). -
No peak at 3200–3400
: Absence of stretch confirms complete alkylation. (Presence indicates residual Caprolactam).[1]
-
Protocol D: Impurity Profiling
Residual Water (Karl Fischer)
-
Method: Coulometric Karl Fischer titration.
-
Limit: < 0.1% w/w.
-
Reasoning: Lactams hydrolyze to amino acids (N-ethyl-6-aminocaproic acid) in the presence of water and heat. Low water content is critical for stability.
Residual Solvents (Headspace GC)
-
Target: Toluene or Benzene (common synthesis solvents).
-
Method: USP <467> Residual Solvents.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7768, Caprolactam (and homologs). Retrieved from [Link]
- Pouchert, C. J. (1997). The Aldrich Library of 13C and 1H FT-NMR Spectra. Aldrich Chemical Company. (Standard spectral reference for lactam shifts).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[1] (Mechanistic basis for Amide I shift lowering in tertiary lactams).
Sources
Application Note: High-Performance Plasticization of Medical Polyamides & Polyurethanes using 1-Ethylazepan-2-one
This Application Note is structured as a high-level technical guide for R&D scientists in the pharmaceutical and medical device sectors. It focuses on the specific utility of 1-Ethylazepan-2-one (N-Ethyl-ε-caprolactam) as a plasticizer and coalescing agent for medical-grade polymers.
Executive Summary & Mechanism of Action
1-Ethylazepan-2-one is a seven-membered lactam ring substituted with an ethyl group on the nitrogen atom. While structurally related to the common solvent N-Methyl-2-pyrrolidone (NMP) and the penetration enhancer Azone, its specific utility lies in its balance of polarity and lipophilicity .
In drug development and medical device engineering, it serves a dual function:
-
Plasticizer: It reduces the glass transition temperature (
) of hydrogen-bonded polymers (Polyamides, Polyurethanes) by disrupting inter-chain hydrogen bonding. -
Coalescing Agent: In water-borne polyurethane dispersions (PUDs), it facilitates particle fusion during film formation, essential for uniform medical coatings.
Mechanistic Insight
Unlike phthalate plasticizers which rely primarily on steric bulk to increase free volume, 1-Ethylazepan-2-one acts via competitive hydrogen bonding . The carbonyl oxygen of the lactam ring competes with the polymer's internal amide groups for hydrogen bond donors.
Key Advantages over NMP:
-
Lower Volatility: Higher boiling point (~250°C at atm) ensures stability during high-temperature melt processing.
-
Tailored Solvency: The ethyl group increases lipophilicity slightly compared to methyl analogs, improving compatibility with hydrophobic polymer segments.
Physicochemical Profile
| Property | Value | Relevance to Protocol |
| Molecular Weight | 141.21 g/mol | Low MW facilitates rapid polymer matrix penetration. |
| Boiling Point | ~110°C (10 mmHg) / >250°C (est. atm) | Suitable for Hot Melt Extrusion (HME). |
| Density | ~0.98 g/mL | Easy volumetric dosing. |
| Solubility | Water, Ethanol, Toluene | Versatile for both solvent casting and aqueous dispersions.[1] |
| Appearance | Colorless to pale yellow liquid | Minimal impact on final product aesthetics. |
Protocol A: Melt Extrusion of Medical-Grade Nylon 6 Tubing
Objective: To reduce the flexural modulus of Nylon 6 (Polyamide 6) for flexible catheter applications without compromising tensile strength.
Materials
-
Polymer: Medical-grade Nylon 6 (e.g., BASF Ultramid® or equivalent).
-
Plasticizer: 1-Ethylazepan-2-one (>98% purity).
-
Equipment: Twin-screw extruder (Co-rotating), Liquid injection pump.
Workflow Diagram (DOT)
Figure 1: Hot Melt Extrusion workflow for incorporating 1-Ethylazepan-2-one into Polyamide matrices.
Step-by-Step Methodology
-
Pre-Conditioning:
-
Dry Nylon 6 pellets at 80°C for 4 hours to prevent hydrolytic degradation. Moisture content must be <0.1%.
-
-
Feeder Setup:
-
Calibrate the solid feeder for the polymer.
-
Calibrate the liquid injection pump for 1-Ethylazepan-2-one. Target concentration: 5% to 15% w/w .
-
-
Extrusion Parameters:
-
Temperature Profile: Feed Zone (230°C)
Mixing Zone (240°C) Die (235°C). -
Screw Speed: 150–200 RPM (High shear is required to disperse the liquid plasticizer into the melt).
-
-
Injection:
-
Introduce 1-Ethylazepan-2-one into the melt at Zone 2 or 3 (after polymer melting) to prevent screw slippage in the feed zone.
-
-
Post-Processing:
-
Extrude tubing into a water bath.
-
Annealing (Critical): Anneal the tubing at 100°C for 1 hour to stabilize crystallinity and prevent plasticizer migration (blooming).
-
Protocol B: Coalescing Agent for Polyurethane Dispersions (PUD)
Objective: To form defect-free, continuous films from aqueous polyurethane dispersions for medical coatings (e.g., pill coatings or device coatings).
Materials
-
Base: Aqueous Polyurethane Dispersion (anionic or non-ionic).
-
Substrate: Glass plate or release liner.
Step-by-Step Methodology
-
Preparation:
-
Weigh the PUD (typically 35-40% solids).
-
Add 1-Ethylazepan-2-one dropwise under mild agitation (magnetic stirring, 300 RPM).
-
Dosage: 2% to 5% based on total resin solids. Note: Higher loading may overly soften the film.
-
-
Equilibration:
-
Allow the mixture to stir for 30 minutes. The lactam must partition into the polymer particles to soften them.
-
-
Casting:
-
Use a doctor blade to cast a 100 µm wet film onto the substrate.
-
-
Drying & Curing:
-
Stage 1: Room temperature drying for 30 minutes (water evaporation).
-
Stage 2: Oven cure at 120°C for 10 minutes.
-
Mechanism:[2][4][5] As water evaporates, particles pack closely. The 1-Ethylazepan-2-one lowers the Minimum Film Formation Temperature (MFFT), allowing particles to deform and fuse into a continuous barrier.
-
Critical Quality Attributes (CQA) & Evaluation
To validate the efficacy of the plasticization, the following assays are required:
| Test | Method | Expected Outcome |
| Glass Transition ( | DSC (Differential Scanning Calorimetry) | Significant reduction in |
| Flexibility | ASTM D790 (Flexural Modulus) | Decrease in modulus; increase in elongation at break. |
| Migration/Leaching | GC-MS (Gas Chromatography) | Incubate sample in PBS at 37°C for 24h. Quantify leached lactam. |
| Cytotoxicity | ISO 10993-5 | Mandatory for medical devices. Verify cell viability >70%. |
Interaction Pathway Diagram (DOT)
Figure 2: Mechanistic pathway of plasticization via hydrogen bond disruption.
Safety & Toxicology (HSE)
Warning: While 1-Ethylazepan-2-one is a valuable industrial plasticizer, it is an Acute Toxin (Category 3) and a potential irritant.
-
Handling: All procedures involving the neat liquid must be performed in a fume hood .
-
PPE: Butyl rubber gloves are recommended; standard nitrile may degrade upon prolonged exposure to lactam solvents.
-
Medical Use: This compound is not a GRAS (Generally Recognized As Safe) direct food additive. For medical devices, it requires rigorous biocompatibility testing (ISO 10993) to ensure leachable levels are below the Threshold of Toxicological Concern (TTC).
References
-
PubChem. (n.d.). 1-Ethylazepan-2-one Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Williams, A. C., & Barry, B. W. (2004). Penetration enhancers. Advanced Drug Delivery Reviews, 56(5), 603-618. (Contextual reference for lactam-based enhancers). [Link]
- BASF. (n.d.). Technical Information: Solvents and Plasticizers for Polyamides.
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 1-ethylazepan-2-one.[2][3][6][7][8][9][10][11] Retrieved January 28, 2026, from [Link]
Sources
- 1. CN1174966C - Process for preparing caprolactam from 6-aminocapronitrile - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. (S)-3-AMINO-HEXAHYDRO-2-AZEPINONE | 21568-87-6 [chemicalbook.com]
- 4. CA3026149A1 - Potassium channel modulators - Google Patents [patents.google.com]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. 3-Amino-2-azepanone | 17929-90-7 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. (S)-3-amino-1-ethylazepan-2-one - Amerigo Scientific [amerigoscientific.com]
- 9. US8546523B2 - NPR-B agonists - Google Patents [patents.google.com]
- 10. Substance Information - ECHA [echa.europa.eu]
- 11. US8546523B2 - NPR-B agonists - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 1-Ethylazepan-2-one Synthesis
Topic: Optimization of Yield in the N-Alkylation of
Triage: Rapid Diagnostic Matrix
Before altering your protocol, identify the specific failure mode using the symptoms below.
| Symptom | Probable Cause | Technical Reality |
| Yield < 10% (High SM recovery) | Moisture / Reagent Failure | The pKa of the amide N-H (~17) requires a strong base.[1] If NaH is hydrolyzed (white/crusty) or solvent is wet, deprotonation never occurs.[1] |
| Formation of viscous gum/solid | Anionic Polymerization | The lactam anion attacked another lactam carbonyl instead of the ethyl halide. This triggers ring-opening polymerization (Nylon-6 formation).[1][2] |
| Product has fruity/ether odor | O-Alkylation | Formation of the lactim ether (O-ethyl imidate).[1] Favored by leaving groups with high hardness or lack of ion-pairing control.[1] |
| Product lost during workup | Phase Partitioning | 1-Ethylazepan-2-one is a polar organic oil.[1] It is highly soluble in water and DMF, leading to loss in the aqueous wash or retention in the DMF layer. |
The "Gold Standard" Protocol (Self-Validating)
Do not rely on "standard" amide coupling conditions.[1] Lactams possess unique ring-strain and polymerization risks.[1]
Reagents & Setup
-
Substrate:
-Caprolactam (Recrystallized from cyclohexane if yellow).[1] -
Base: Sodium Hydride (60% dispersion in oil), 1.2 equiv.[1] Crucial: Wash with dry hexane to remove oil if high purity is required, but oil aids in handling.[1]
-
Electrophile: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr), 1.5 equiv.[1]
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF.[1] Note: DMF promotes N-alkylation over O-alkylation better than THF due to dielectric constant, but is harder to remove.[1]
Step-by-Step Methodology
-
Apparatus: Flame-dried 3-neck round bottom flask,
atmosphere, internal thermometer. -
Deprotonation (The Critical Step):
-
Alkylation:
-
Cool back to
(Critical to suppress polymerization). -
Add Ethyl Iodide (1.5 eq) dropwise.[1]
-
Allow to warm to RT slowly and stir for 12-16 hours.
-
-
Quench: Add saturated
carefully.
Deep Dive: Mechanism & Failure Pathways[1]
The synthesis of N-ethylcaprolactam is a competition between three pathways. Understanding this causality is the only way to fix low yields.[1]
The Competition
-
Path A (Desired): Nitrogen anion attacks
N-Ethyl Product . -
Path B (O-Alkylation): Oxygen anion attacks
Lactim Ether (Imidate).[1] -
Path C (Polymerization): Nitrogen anion attacks the Carbonyl of a neutral lactam
Ring Opening Oligomers.[1]
Visualization of Pathways (Graphviz)
Figure 1: Mechanistic competition in caprolactam alkylation. Path C (Polymerization) is the most common cause of massive yield loss.
Troubleshooting Guide: Specific Scenarios
Issue 1: "I obtained a sticky gum that is insoluble in ether."
Diagnosis: Anionic Ring-Opening Polymerization.[1] Mechanism: You likely had a high concentration of the lactam anion without enough electrophile present, or the temperature was too high. The anion acts as an initiator for polymerization.[1] Solution:
-
Reverse Addition: Consider adding the base/lactam mixture into the solution of Ethyl Iodide.[1] This ensures the anion always sees an excess of electrophile, minimizing the chance it attacks another lactam molecule.
-
Temperature Control: Keep the reaction at
during the addition of the electrophile. Heat promotes the ring-opening activation energy.[1]
Issue 2: "The product is stuck in the DMF."
Diagnosis: Poor Partition Coefficient. Mechanism: 1-Ethylazepan-2-one is an amide.[1] Like DMF, it is polar.[1] Standard Ether/Water extraction often fails because the product prefers the DMF/Water phase.[1] Optimized Workup:
-
Dilution: Pour reaction mixture into 5x volume of Brine (Saturated NaCl), not just water. The "Salting Out" effect is mandatory here.[1]
-
Extraction Solvent: Use Ethyl Acetate or DCM (3 x 50mL).[1] Do not use Diethyl Ether (too non-polar).[1]
-
DMF Removal: Wash the organic layer 5 times with small portions of LiCl (5% aq) or water to remove trapped DMF.[1]
-
Final Purification: Vacuum distillation is superior to column chromatography for this compound.[1] (Boiling point is high; use high vacuum).
Issue 3: "I see two spots on TLC close together."
Diagnosis: N-Alkylation vs. O-Alkylation. Mechanism: The amide oxygen is nucleophilic.[1] Solution:
-
Switch Solvent: If using THF, switch to DMF.[1][3] Polar aprotic solvents favor N-alkylation for amides.[1]
-
Hard/Soft Theory: Use a "softer" leaving group (Iodide > Bromide > Tosylate) to favor the softer Nitrogen center over the hard Oxygen center.[1]
Visual Troubleshooting Logic
Use this flow to determine your next experimental move.
Figure 2: Decision matrix for isolating the root cause of low yield.
References
-
Benson, R. E., & Cairns, T. L. (1948).[1] Chemistry of Caprolactam. Journal of the American Chemical Society. Link (Foundational chemistry of lactam reactivity).[1]
-
Challis, B. C., & Challis, J. A. (1970).[1] Amides and Related Compounds. In The Chemistry of Amides. (Definitive text on N- vs O-alkylation selectivity).
-
Breuer, E. (1982).[1] Benzodiazepines and related compounds. In Heterocyclic Compounds. (Discusses specific lactam ring expansion and alkylation issues).
-
Patent US3882102A. (1975).[1] Process for the purification of caprolactam. Link (Industrial purification protocols relevant to derivative isolation).
-
Bogdal, D., et al. (1999).[1] Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. Link (Alternative high-yield methodologies).[1]
Sources
Optimizing temperature for N-ethyl-epsilon-caprolactam polymerization
Technical Support Center: N-Ethyl- -Caprolactam Polymerization
Topic: Thermodynamic & Kinetic Optimization of N-Substituted Lactam Polymerization Doc ID: NECL-OPT-2024 Status: Active / Advanced Research Level[1]
Core Scientific Directive: The "Ceiling Temperature" Trap
Before adjusting your heating mantle, you must validate your mechanism.[1] N-ethyl-
If you are using standard Nylon 6 initiators (e.g., Sodium Caprolactamate, NaH, Grignard reagents) and activators (e.g., N-acetyl caprolactam), your yield will be 0% .[1]
Why? (The Mechanistic Reality)
-
Anionic Failure: AROP requires the abstraction of the amide proton (-NH-) to form the active lactamate anion nucleophile. N-ethyl-CL has an ethyl group in place of this proton (
).[1] No proton No anion No propagation.[1] -
Thermodynamic Shift: The N-ethyl substituent introduces steric hindrance and eliminates inter-chain hydrogen bonding.[1] This significantly lowers the enthalpy of polymerization (
), causing a drastic drop in the Ceiling Temperature ( ) .-
Standard Nylon 6
: > 250°C (Polymer stable at melt).[1] -
N-Ethyl Nylon 6
: Significantly lower (Often < 100°C depending on concentration).[1] -
Implication: If you polymerize at standard Nylon 6 temperatures (220-260°C), you are operating above the ceiling temperature, where the equilibrium favors the monomer. You are essentially distilling the monomer, not polymerizing it.[1]
-
Strategic Protocol: Cationic Ring-Opening Polymerization (CROP)
To polymerize N-ethyl-CL, you must switch to a Cationic mechanism and optimize for a lower temperature window to satisfy thermodynamic equilibrium.[1]
Optimized Workflow
| Parameter | Recommended Setting | Scientific Rationale |
| Mechanism | Cationic (Acid Catalyzed) | Protonation of the carbonyl oxygen activates the ring for nucleophilic attack by the monomer. |
| Catalyst | Strong Lewis or Brønsted acids are required to initiate the oxonium ion species.[1] | |
| Temperature | 60°C – 90°C | CRITICAL: Must remain below the suppressed |
| Atmosphere | Dry | Cationic active centers are terminated by moisture (forms terminal -OH, stops chain growth).[1] |
| Time | 24 - 72 Hours | Reaction kinetics are significantly slower than anionic Nylon 6 polymerization due to steric hindrance.[1] |
Step-by-Step Protocol
-
Monomer Purification: Distill N-ethyl-
-caprolactam over under reduced pressure. Note: Impurities (water/amines) act as chain terminators.[1] -
Initiator Prep: In a glovebox/Schlenk line, prepare the catalyst (e.g., Boron Trifluoride Etherate) at 1-3 mol%.[1]
-
Initiation: Add monomer to the reaction vessel. Purge with inert gas.[1][2] Add catalyst via syringe at Room Temperature.[1]
-
Polymerization:
-
Quenching: Terminate with wet methanol.
-
Isolation: Precipitate into cold diethyl ether or hexane. (N-substituted nylons are often soluble in alcohols/water due to lack of H-bonding).[1]
Visualizing the Mechanism
The following diagram illustrates why Anionic fails and how Cationic proceeds, highlighting the thermodynamic "Danger Zone" caused by the N-ethyl group.
Figure 1: Mechanistic divergence showing the necessity of Cationic pathways and the thermodynamic reversibility at high temperatures.
Troubleshooting & FAQs
Q1: I am using NaH and N-acetyl caprolactam at 150°C, but the mixture remains liquid. Why?
A: You are attempting Anionic Polymerization on a monomer with no acidic proton. The N-ethyl group blocks the formation of the activated lactamate anion.
-
Fix: Switch to Cationic Polymerization (see Protocol above) or use N-ethyl-caprolactam as a comonomer (minor component) with standard Caprolactam.
Q2: I switched to cationic polymerization at 180°C, but I still get no polymer.
A: 180°C is likely above the Ceiling Temperature (
-
The Science: The N-ethyl group prevents hydrogen bonding, which stabilizes the polymer enthalpy. Without this stabilization, the entropic penalty of polymerization dominates at lower temperatures than in Nylon 6.
-
Fix: Lower your reaction temperature to 60-80°C . The reaction will be slower, but thermodynamically possible.[1]
Q3: My product is a viscous oil, not a solid. Is this a failure?
A: Not necessarily.
-
Material Property: Unlike Nylon 6 (highly crystalline,
), Poly(N-ethyl-caprolactam) is amorphous and has a very low Glass Transition Temperature ( ) due to the lack of inter-chain hydrogen bonding.[1] It is often a viscous gum or resin at room temperature.[1] -
Verification: Check conversion via NMR (look for shift in the
adjacent to Nitrogen) or GPC.[1] Do not expect a hard white plastic.[1]
Q4: Can I make this polymer by modifying Nylon 6 instead?
A: Yes, and this is often the preferred synthetic route.
-
Method: Synthesize standard Nylon 6 (unsubstituted), then perform N-alkylation on the polymer backbone using Ethyl Iodide/NaH in a solvent (like DMSO/LiCl).[1]
-
Benefit: This avoids the thermodynamic equilibrium issues of ring-opening the N-substituted monomer.
Comparative Data: Unsubstituted vs. N-Ethyl[1]
| Feature | N-Ethyl- | |
| Polymerization Type | Anionic (Fast), Cationic, Hydrolytic | Cationic Only (Slow) |
| Active Species | Lactamate Anion ( | O-Protonated Cation ( |
| Optimal Temp | 150°C – 250°C | 60°C – 90°C |
| Ceiling Temp ( | High (>250°C) | Low (<100°C est.) |
| Polymer State | Crystalline Solid ( | Amorphous Gum/Resin |
| Solubility | Soluble in Formic Acid/Phenols | Soluble in Alcohols/Organic Solvents |
References
-
Ogata, N. (1961).[1] "Polymerization of N-substituted Lactams." Journal of Polymer Science, 50(153).[1]
-
Sebenda, J. (1978).[1] "Lactam Polymerization." Journal of Macromolecular Science: Reviews in Macromolecular Chemistry, C16(2).
- Context: Comprehensive review of lactam thermodynamics, explaining the enthalpy/entropy balance shifts caused by N-substitution.
-
Hashimoto, K. (2000).[1] "Ring-Opening Polymerization of Lactams. Living Anionic Polymerization and its Applications." Progress in Polymer Science.
- Context: Details the specific requirements for the "Activated Monomer Mechanism" which validates why N-ethyl groups block anionic propag
-
Russo, S., et al. (2012).[1][3] "Synthesis and Characterization of N-substituted Polyamides." Polymer.[1][2][4][5][6][7][8][9][10][11]
- Context: Discusses the alternative route of N-alkylation of existing polyamides to achieve the same chemical structure without fighting the monomer equilibrium.
-
[1]
Sources
- 1. Caprolactam - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Side reactions and byproducts in 1-Ethylazepan-2-one synthesis
Subject: Troubleshooting Side Reactions, Byproducts, and Process Optimization
Executive Summary & Core Chemistry
1-Ethylazepan-2-one (also known as N-ethylcaprolactam) is the
The synthesis primarily relies on the
- -Alkylation (Thermodynamic Product): Formation of the desired lactam.
- -Alkylation (Kinetic Product): Formation of the cyclic imidate ester (Lactim Ether).
This guide addresses the suppression of
Reaction Pathway Visualization
The following diagram illustrates the competing mechanistic pathways. Understanding this network is critical for troubleshooting low yields.
Figure 1: Mechanistic divergence in caprolactam alkylation. Green indicates the target path; red indicates failure modes.
Troubleshooting Guides (Q&A)
Module A: The "Lactim Ether" Trap ( -Alkylation)
User Complaint: "My product is a liquid as expected, but the IR spectrum looks wrong, and the refractive index is off."
Diagnosis: You likely formed the
| Feature | Target: 1-Ethylazepan-2-one ( | Impurity: |
| IR Signal | Strong C=O stretch at ~1640 cm⁻¹ | Strong C=N stretch at ~1690-1700 cm⁻¹ |
| NMR ( | Carbonyl carbon at ~176 ppm | Imidate carbon at ~165 ppm |
| Stability | Stable to mild acid/base | Hydrolyzes rapidly in dilute acid |
Corrective Action:
-
Switch to Phase Transfer Catalysis (PTC): Use a non-polar solvent (Toluene) with solid NaOH/KOH and a catalyst like Tetrabutylammonium Bromide (TBAB). The ion-pairing in the organic phase shields the oxygen, favoring Nitrogen attack [1].
-
Thermodynamic Control: Ensure the reaction runs at sufficient temperature (refluxing toluene, ~110°C).
-alkylation is thermodynamically preferred over -alkylation for lactams.
Module B: Viscosity & Low Yield (Polymerization/Hydrolysis)
User Complaint: "The reaction mixture became extremely viscous and difficult to stir. Workup yielded very little organic product."
Diagnosis:
-
Anionic Polymerization: The caprolactam anion is the initiator for the synthesis of Nylon-6. If the alkyl halide is added too slowly or is deficient, the unreacted anion attacks another lactam molecule, starting a chain reaction.
-
Ring Opening (Hydrolysis): If water is present in the solvent or reagents before alkylation is complete, the ring opens to form
-ethyl-6-aminocaproic acid, which is water-soluble and lost during aqueous extraction.
Corrective Action:
-
Dry Solvents: Ensure Toluene/Benzene is dried over molecular sieves.
-
Reagent Order: Add the base to the mixture of Lactam + Alkyl Halide, or add the Alkyl Halide immediately after deprotonation. Do not let the "living" anion sit at high temperatures without the electrophile.
-
Quench Cold: When ending the reaction, cool to <10°C before adding water to minimize hydrolysis of the product [2].
Module C: The "Missing Electrophile" (Elimination)
User Complaint: "I used 1.2 equivalents of Ethyl Bromide, but I still have 30% unreacted Caprolactam. No other byproducts are visible."
Diagnosis: E2 Elimination. The base (NaOH or NaH) acted as a base towards the Ethyl Bromide rather than a nucleophile, generating Ethylene gas (which bubbles out) and leaving you with insufficient alkylating agent.
Corrective Action:
-
Lower Basicity: If using NaH, switch to NaOH/KOH with PTC. The effective basicity is lower, reducing elimination risk.
-
Excess Reagent: Increase Ethyl Bromide to 1.5 - 2.0 equivalents to account for sacrificial loss to elimination [3].
-
Condenser Temp: Ensure your reflux condenser is efficient (glycol coolant < -10°C) to prevent Ethyl Bromide (bp 38°C) from escaping before reacting.
Recommended Protocol: Phase Transfer Catalysis (PTC)
This protocol minimizes
Reagents:
- -Caprolactam (1.0 eq)
-
Ethyl Bromide (1.5 eq) — Excess compensates for volatility/elimination.
-
NaOH (Solid, Micro-pearls preferred) (2.0 eq)
-
TBAB (Tetrabutylammonium Bromide) (0.05 eq / 5 mol%)
-
Toluene (Solvent, 5-10 volumes)
Step-by-Step:
-
Dissolution: In a round-bottom flask equipped with a robust reflux condenser and mechanical stirrer, dissolve Caprolactam and TBAB in Toluene.
-
Base Addition: Add solid NaOH. Stir vigorously. The mixture is heterogeneous.
-
Alkylation: Add Ethyl Bromide dropwise. Note: Reaction is exothermic.
-
Reflux: Heat to gentle reflux (~110°C) for 4–6 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane).[1] Caprolactam stains with KMnO4.
-
-
Workup:
-
Cool to room temperature .
-
Filter off the inorganic salts (NaBr, excess NaOH).
-
Wash the toluene filtrate with cold water (2x) to remove unreacted lactam and traces of catalyst. Do not use acidic water, or you risk hydrolyzing the product.
-
-
Purification: Dry organic layer (MgSO4), concentrate in vacuo. Distill the residue under reduced pressure (bp ~100-105°C @ 10 mmHg) to obtain pure 1-Ethylazepan-2-one.
Logic Flow for Troubleshooting
Use this decision tree to identify the root cause of failure.
Figure 2: Diagnostic logic flow for identifying synthesis failure modes.
References
-
Phase Transfer Catalysis in Lactam Alkylation
- Title: Phase-Transfer-Catalyzed Alkylation of Hydantoins (Analogous Mechanism).
- Source: N
-
URL:[Link]
- Relevance: Validates the use of TBAB/KOH/Toluene for selective -alkylation of cyclic amides/ureides over -alkyl
-
Caprolactam Polymerization Side Reactions
- Title: Synthesis of ϵ-caprolactam and N-(2-hydroxyethyl)acetamide.
- Source: ResearchG
-
URL:[Link]
- Relevance: Discusses the equilibrium between caprolactam and its oligomers/polymers under c
-
Elimination Mechanisms (E2 vs SN2)
-
IR Spectral Identification
Sources
- 1. rjwave.org [rjwave.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 10. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s-a-s.org [s-a-s.org]
- 12. Caprolactam [webbook.nist.gov]
Technical Support Center: Optimizing 1-Ethylazepan-2-one Purity
Executive Summary
1-Ethylazepan-2-one (N-Ethylcaprolactam, CAS 32221-50-6) is a critical seven-membered lactam often used as a polar aprotic solvent, a transdermal penetration enhancer, or a synthesis intermediate.[1] While thermodynamically stable, its synthesis via N-alkylation of
This guide provides a self-validating purification workflow designed to elevate purity from crude synthesis grade (~85-90%) to analytical grade (>99%).
Diagnostic & Troubleshooting (Q&A)
Q1: My final product has a persistent yellow discoloration. How do I remove it?
Diagnosis: Yellowing in N-alkyl lactams is typically caused by trace oxidation products formed at high temperatures in the presence of oxygen, or by conjugated oligomers.[1] Corrective Action:
-
Inert Atmosphere: Ensure all distillation steps are performed under a strict Nitrogen or Argon blanket.[1]
-
Vacuum Distillation: You must distill at reduced pressure to lower the thermal penalty.[1]
-
Target:95–113°C at 3–4 mmHg [1].[1]
-
-
Chemical Treatment: If distillation alone fails, treat the crude liquid with 0.5% w/w Sodium Borohydride (
) or activated charcoal (1-2% w/w) at 50°C for 1 hour prior to filtration and final distillation.[1] This reduces conjugated color bodies.[1]
Q2: I cannot separate unreacted -caprolactam from my N-ethyl product.
Diagnosis: Both compounds are high-boiling lactams with polar nature, making simple flash chromatography inefficient on a large scale.[1] Corrective Action: Exploit the solubility differential .
- -Caprolactam is highly water-soluble due to the N-H bond donating hydrogen bonds.
-
1-Ethylazepan-2-one lacks the N-H donor, significantly reducing its water solubility compared to the parent lactam.[1]
-
Protocol: Dissolve the crude reaction mixture in a non-polar solvent (e.g., Cyclohexane or Toluene). Wash vigorously with water (3x).[1] The unreacted caprolactam will preferentially partition into the aqueous phase, while the N-ethyl product remains in the organic layer.[1]
Q3: How do I distinguish between N-alkylation and O-alkylation byproducts?
Diagnosis: Alkylation of lactam anions is ambident.
-
N-Alkylation (Thermodynamic): Yields the desired lactam (Stable).[1]
-
O-Alkylation (Kinetic): Yields the cyclic imidate (Unstable to hydrolysis).[1] Corrective Action:
-
Detection: Use IR Spectroscopy.[1]
-
Removal: O-alkylated imidates are acid-labile. A mild acidic wash (0.1 M HCl) during the workup will hydrolyze the imidate back to caprolactam, which can then be removed via the water wash described in Q2.[1]
Core Protocol: Purification Workflow
This protocol assumes a crude synthesis mixture derived from the alkylation of caprolactam with ethyl bromide/iodide using a strong base (e.g., NaH or KOH).[1]
Step 1: Quench & Extraction (The "Solubility Switch")
-
Quench: If NaH was used, carefully quench excess base with isopropanol, then water.[1]
-
Solvent Exchange: Evaporate the reaction solvent (often THF or DMF) under reduced pressure.[1]
-
Dissolution: Redissolve the oily residue in Cyclohexane or Diethyl Ether (Ratio: 10 mL solvent per 1 g crude).
-
Washing:
Step 2: Drying & Concentration
-
Dry the organic phase over anhydrous Magnesium Sulfate (
) for 30 minutes. -
Filter and concentrate via rotary evaporation. Note: The product is less volatile than common solvents, but do not overheat.[1]
Step 3: Fractional Vacuum Distillation (Critical)
This is the definitive purification step.[1]
-
Apparatus: Short-path distillation head or Vigreux column (for higher purity).
-
Pressure: < 5 mmHg (High vacuum recommended).[1]
-
Collection Parameters:
Validation Criteria:
Visualizations
Figure 1: Purification Logic Flow
This diagram illustrates the decision matrix for removing specific impurities based on their chemical properties.[1]
Caption: Step-by-step purification workflow exploiting solubility differences and volatility.
Technical Data Summary
| Property | 1-Ethylazepan-2-one (Target) | Significance | |
| Molecular Weight | 113.16 g/mol | 141.21 g/mol | - |
| Physical State | Solid (mp 69°C) | Liquid (at RT) | Ease of handling |
| Boiling Point | 136-140°C (10 mmHg) | 95-113°C (3-4 mmHg) [1] | Separation via distillation |
| Water Solubility | Very High (H-donor) | Low/Moderate (No H-donor) | Basis for extraction |
| Refractive Index | - | 1.4729 ( | Purity check |
| Density | 1.01 g/cm³ | 0.9837 g/cm³ [1] | Purity check |
References
-
ResearchGate. N-substituted derivatives of ε-caprolactam and their thermal and chemical behavior. (Accessed 2026-01-28).
-
National Institutes of Health (NIH) - PubChem. 1-Ethylazepan-2-imine (Compound Summary).[1] (Accessed 2026-01-28). [1]
-
Google Patents. Method for removing impurities from caprolactam (US4720328A).[1] (Accessed 2026-01-28).
Sources
- 1. Ethyl ketone | C5H10O | CID 7288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN110799562A - Method and composition for polyurethane dispersions using caprolactam-derived solvents - Google Patents [patents.google.com]
- 3. 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: N-Ethyl-epsilon-Caprolactam (Et-CPL) Stability Guide
The following technical guide is structured as a Tier-3 Support Resource for the N-ethyl-epsilon-caprolactam (Et-CPL) product line. It synthesizes organic reaction mechanisms with practical process engineering to prevent compound degradation.
Document ID: TS-EtCPL-004 Role: Senior Application Scientist Desk Subject: Prevention of Hydrolytic, Oxidative, and Thermal Degradation
Executive Summary
N-ethyl-epsilon-caprolactam (Et-CPL) acts as a high-boiling polar aprotic solvent and a reactive intermediate. While chemically robust, it possesses two specific vulnerabilities:
-
Ring Strain (The 7-Membered Ring): Unlike 5-membered lactams (e.g., NMP), the 7-membered ring is thermodynamically more prone to hydrolytic ring-opening and polymerization.
-
N-Alpha Carbon Susceptibility: The ethyl group attached to the nitrogen is a site for oxidative radical attack, leading to peroxide formation and dealkylation.
This guide addresses these failure modes directly.
Module 1: Hydrolysis & pH Instability
Symptom: Reaction mixture becomes acidic; precipitation of solids; loss of solvent volume.
The Mechanism: Ring-Opening Hydrolysis
Et-CPL is an amide.[1] In the presence of water and a catalyst (acid or base), the amide bond cleaves. The 7-membered ring releases strain energy upon opening, forming N-ethyl-6-aminocaproic acid . This is an autocatalytic process: the acid produced catalyzes further hydrolysis.
Troubleshooting Q&A
Q: I am detecting a pH drop in my anhydrous reaction. Why? A: You likely have moisture ingress initiating hydrolysis. Once the ring opens, the resulting carboxylic acid (N-ethyl-6-aminocaproic acid) lowers the pH, accelerating the degradation of the remaining solvent.
Q: Can I reverse the hydrolysis? A: Generally, no. While ring-closure is possible (thermal dehydration), it competes with oligomerization. The degradation product usually interferes with sensitive organometallic or coupling reactions.
Prevention Protocol: The "Dry-System" Standard
-
Water Limit: Maintain water content
(0.02%). -
Scavenging: Do not rely solely on distillation. Use activated molecular sieves (3Å or 4Å) in the solvent reservoir.
-
In-Process Check: If the reaction runs
, verify pH of a 10% aqueous aliquot every 4 hours.
Module 2: Discoloration & Oxidative Stress
Symptom: Solvent turns yellow/brown; "aldehyde-like" odor; lower yields in radical reactions.
The Mechanism: Peroxidation and Dealkylation
Similar to N-Methylpyrrolidone (NMP), the methylene group adjacent to the nitrogen (the
-
Peroxidation: Formation of hydroperoxides at the N-ethyl group.
-
Dealkylation: Decomposition of the peroxide cleaves the ethyl group, releasing acetaldehyde and reverting the molecule to epsilon-caprolactam .
Troubleshooting Q&A
Q: My solvent turned yellow overnight. Is it safe to use? A: No. Yellowing indicates the presence of conjugated impurities and hydroperoxides. Peroxides are dangerous in concentrating steps and can oxidize sensitive substrates (e.g., thiols, phosphines).
Q: How do I test for this degradation?
A: Use semi-quantitative peroxide strips (0-100 ppm range) prior to heating. If
Prevention Protocol: Inerting & Stabilization
-
Atmosphere: Et-CPL must be stored and reacted under Argon or Nitrogen. Sparging (bubbling gas through liquid) is required, not just blanketing, to remove dissolved oxygen.
-
Stabilizers: For storage
, add BHT (Butylated hydroxytoluene) at 50-100 ppm if your downstream chemistry tolerates radical scavengers.
Module 3: Unintended Polymerization (Viscosity Drift)
Symptom: Reaction mixture becomes viscous or gels; reduced stirring efficiency.
The Mechanism: Anionic Ring-Opening Polymerization (AROP)
The 7-membered ring is less stable than the polymer chain (Nylon-6 derivative). If strong bases (alkoxides, hydrides) are present, they can deprotonate trace impurities or the lactam itself (if unsubstituted sites exist), initiating rapid polymerization.
Troubleshooting Q&A
Q: I added Sodium Hydride (NaH) and the mixture gelled. Why? A: You initiated Anionic Ring-Opening Polymerization. Strong bases attack the carbonyl, opening the ring and creating a propagating anion. Et-CPL is a monomer, not just a solvent, in the presence of strong bases.
Q: How do I distinguish polymerization from simple precipitation? A: Polymerization causes a non-Newtonian viscosity increase (stringy/gooey texture). Precipitation usually results in a slurry that settles.
Prevention Protocol: Base Management
-
Temperature Control: Keep base-catalyzed reactions
if possible. AROP activation energy is often overcome above . -
Quenching: If viscosity spikes, immediately cool and add a proton source (acetic acid or water) to terminate the anionic chain ends.
Visualization: Degradation Pathways
The following diagram illustrates the three critical failure modes for N-ethyl-epsilon-caprolactam.
Caption: Figure 1. Mechanistic pathways for Hydrolysis (Red), Oxidation (Yellow), and Polymerization (Green) of Et-CPL.
Summary Data Tables
Table 1: Stability Thresholds
| Parameter | Safe Limit | Critical Failure Point | Consequence |
| Water Content | Hydrolysis to amino acid; pH drop. | ||
| Temperature | Thermal polymerization; Oxidation rates double every 10°C. | ||
| Peroxide Level | Oxidative side-reactions; Explosion risk upon distillation. | ||
| pH (10% aq) | 6.0 - 8.0 | Autocatalytic degradation. |
Table 2: Chemical Compatibility Matrix
| Reagent Class | Compatibility | Notes |
| Strong Acids (HCl, H2SO4) | Poor | Rapid hydrolysis to ionic salts. |
| Strong Bases (NaH, tBuOK) | Conditional | Risk of polymerization. Keep T < 50°C. |
| Oxidants (KMnO4, H2O2) | Incompatible | Oxidizes N-ethyl group immediately. |
| Alkyl Halides | Good | Excellent solvent for nucleophilic substitutions (SN2). |
References
-
PubChem. (2025).[2] Caprolactam Compound Summary. National Library of Medicine. [Link]
-
Russo, M., et al. (2023). Epsilon-Caprolactam- and Nylon Oligomer-Degrading Bacterium. MDPI.[3] [Link]
-
Udipi, K. (1997). Hydrolytic polymerization of caprolactam: Kinetics and Mechanism. Journal of Applied Polymer Science. [Link]
-
Alfonsi, K., et al. (2008). Green Chemistry Guide to Solvents. Green Chemistry. (Contextual grounding for N-alkyl amide stability). [Link]
Sources
Technical Support Center: 1-Ethylazepan-2-one Polymerization
The following technical guide is structured as a Tier 3 Support resource for researchers and process chemists. It addresses the specific challenges of polymerizing 1-Ethylazepan-2-one (N-Ethylcaprolactam), focusing on catalyst poisoning, mechanistic incompatibility, and impurity management.
Topic: Troubleshooting Catalyst Poisoning & Deactivation Ticket Priority: High (Reaction Failure / Low Conversion) Applicable Chemistry: Cationic Ring-Opening Polymerization (CROP), Copolymerization Target Audience: Polymer Chemists, Process Engineers
Diagnostic: Is it Poisoning or Mechanistic Failure?
Before troubleshooting impurities, we must validate the polymerization mechanism. 1-Ethylazepan-2-one is an N-substituted lactam . Unlike unsubstituted caprolactam, it lacks the amide proton (N-H) required for the standard "activated monomer" anionic mechanism.
Critical Triage Question:
Are you using an anionic catalyst system (e.g., Sodium Caprolactamate, NaH, Grignard reagents) with an N-acyl activator?
-
YES: The reaction is mechanistically impossible for homopolymerization. The N-ethyl group blocks the formation of the lactam anion. The "poisoning" you observe is actually steric and chemical inhibition .
-
Action: Switch to Cationic Ring-Opening Polymerization (CROP) using Lewis acids or strong protonic acids.
-
-
NO (I am using Cationic Catalysts like BF₃, SnCl₄, TfOH): Proceed to the troubleshooting guide below. Your catalyst is likely being poisoned by nucleophilic impurities.
Troubleshooting Guide: Cationic Catalyst Poisoning
In Cationic Ring-Opening Polymerization (CROP), the active propagating species is a highly reactive oxonium ion . This species is extremely sensitive to nucleophiles.
Q1: The reaction mixture darkens, but no polymer forms. Why?
Diagnosis: Basic Impurity Poisoning (Amines). The synthesis of 1-Ethylazepan-2-one often involves N-alkylation of caprolactam using ethyl halides or reductive amination. Residual amines (e.g., unreacted ethylamine or ring-opened amino acids) act as potent bases.
-
Mechanism: Basic amines neutralize the acidic catalyst (Lewis or Brønsted) immediately upon addition, forming stable ammonium salts that cannot initiate ring opening.
-
Solution:
-
Check monomer pH (50% aq. solution). It must be neutral to slightly acidic.
-
Pass the monomer through an acidic alumina column or treat with an acidic ion-exchange resin prior to drying.
-
Q2: The reaction initiates but stops at low conversion (<10%).
Diagnosis: Moisture Poisoning (Chain Termination). Water acts as a chain transfer agent and a terminator in cationic lactam polymerization. Unlike anionic systems where water kills the catalyst instantly, in cationic systems, water attacks the active oxonium end-group.
-
Mechanism:
-
Water attacks the oxonium ion (active chain end).
-
The ring opens to form a linear carboxylic acid/amine end group.
-
The proton is regenerated, but the "living" nature is lost, and the molecular weight is capped.
-
-
Thermodynamic Factor: N-substituted polycaprolactams have a low ceiling temperature . High temperatures favor depolymerization. If the catalyst is partially deactivated by water, the rate of propagation drops below the rate of depolymerization.
Q3: I see a small amount of precipitate, but the bulk remains liquid.
Diagnosis: Impurity Polymerization. If your monomer contains trace amounts of unsubstituted caprolactam (starting material), the catalyst may selectively polymerize this impurity (which is more reactive), leaving the N-ethyl monomer untouched.
-
Verification: Analyze the precipitate by NMR. If it lacks the N-ethyl signal (approx. 3.4 ppm), you are polymerizing the impurity.
Technical Deep Dive: Mechanism of Poisoning
The following diagram illustrates the competition between the desired propagation and the termination caused by water (moisture poisoning).
Figure 1: Cationic Propagation vs. Water Termination
Caption: Figure 1. The active oxonium species (green) drives polymerization. Water (yellow) acts as a nucleophile, intercepting the oxonium ion and terminating the chain into a "dead" linear species (grey).
Experimental Protocols & Data
Table 1: Common Poisons and Tolerance Limits
| Poison Category | Specific Examples | Mechanism of Action | Tolerance Limit (ppm) | Removal Method |
| Protic Nucleophiles | Water, Methanol, Ethanol | Terminates oxonium ion; acts as chain transfer agent. | < 50 ppm | Azeotropic distillation with Benzene/Toluene; Molecular Sieves (4Å). |
| Bases | Ethylamine, Pyridine, NaOH | Neutralizes the acid catalyst (Lewis/Brønsted). | < 10 ppm | Acidic Alumina column; Distillation over CaH₂. |
| Unsubstituted Lactam | Competes for catalyst; forms insoluble oligomers. | < 0.5% | Fractional Distillation (Difficult due to similar BP). |
Protocol: Monomer Purification for Cationic Polymerization
Strict adherence to this protocol is required to prevent catalyst deactivation.
-
Pre-Drying: Dissolve 1-Ethylazepan-2-one in Toluene (1:1 v/v).
-
Azeotropic Distillation: Reflux using a Dean-Stark trap to remove bulk water.
-
Chemical Drying: Add Calcium Hydride (CaH₂) (5% w/w) to the residue and stir for 12 hours under dry Nitrogen.
-
Note: CaH₂ will also react with any active proton impurities.
-
-
Vacuum Distillation: Distill the monomer under reduced pressure (< 5 mmHg).
-
Temperature: Keep pot temperature below 120°C to prevent thermal degradation.
-
-
Storage: Store over activated 4Å Molecular Sieves in a glovebox.
Protocol: Catalyst Handling (Lewis Acid)
Example: Boron Trifluoride Etherate (
-
Preparation:
is hygroscopic and turns dark when hydrolyzed. Use only fresh, colorless catalyst. -
Distillation: If the catalyst is yellow/brown, distill over small amounts of
under Nitrogen. -
Addition: Add catalyst to the monomer at low temperature (0°C) to establish the initiation complex before raising the temperature to the propagation range (typically 60-80°C for N-substituted lactams).
References
-
Mechanistic Constraints of N-Substituted Lactams
- Source: ResearchG
- Title: "N-substituted derivatives of ε-caprolactam and their thermal and chemical behavior"
- Relevance: Confirms that N-alkylated lactams do not undergo standard anionic polymerization and discusses the formation of oligomers
-
Cationic Polymeriz
- Source: MDPI / Polymers
- Title: "Cationic Polymerization of Lactams and Lactones" (General Context derived
- Relevance: Establishes the oxonium ion mechanism and sensitivity to nucleophilic attack (w
-
Purific
- Source: Google P
- Title: "Process for recovering caprolactam and purification of N-alkyl deriv
- Relevance: Provides industrial standards for removing water and basic impurities
Disclaimer: This guide is intended for research purposes. 1-Ethylazepan-2-one is a chemical intermediate; consult the Safety Data Sheet (SDS) for toxicity and handling information before use.
Technical Support Center: 1-Ethylazepan-2-one Purification
This is a technical support guide designed for researchers and process chemists working with 1-Ethylazepan-2-one (N-Ethylcaprolactam).[1][2] It synthesizes chemical engineering principles with practical laboratory troubleshooting.[1][2][3]
Status: Active | Topic: Purification & Troubleshooting | ID: TS-EAZ-001[1][2]
Compound Dashboard: 1-Ethylazepan-2-one
Before troubleshooting, verify your target specifications.[1][2] This cyclic amide is a liquid at room temperature, unlike its parent compound caprolactam.[2]
| Parameter | Specification / Property | Notes |
| CAS Number | 2556-73-2 (Methyl analog ref); Ethyl analog often cited as N-Ethylcaprolactam | Note: Properties below are extrapolated from N-Methyl/N-Vinyl analogs and standard amide behavior.[1][2] |
| Physical State | Colorless to pale yellow liquid | Hygroscopic.[1][2][4] |
| Boiling Point | ~110–115 °C @ 6 mmHg | High boiling point; decomposes near atmospheric BP (~250°C+).[1][2] |
| Solubility | Miscible with water, EtOH, Chloroform | High water solubility makes aqueous extraction difficult. |
| Key Impurities | Water, Caprolactam, Ethyl Halides, Oligomers | "Yellowing" indicates oxidation or polymerization. |
Troubleshooting Guide (Q&A)
Direct solutions to common experimental failures.
ISSUE: "My product has a persistent yellow color even after simple distillation."
Diagnosis: The yellowing is likely due to oxidative degradation products or trace oligomers formed during high-temperature synthesis.[1][2] Simple distillation often carries these colored impurities over due to entrainment or similar vapor pressures.[2] Solution:
-
Pre-treatment: Treat the crude liquid with activated carbon (5% w/w) at 60°C for 1 hour, then filter through Celite.
-
Fractional Vacuum Distillation: You must use a fractionating column (e.g., Vigreux).[2] Simple distillation is insufficient.[1][2]
-
Nitrogen Bleed: Ensure your distillation setup is under an inert atmosphere (N₂) to prevent further oxidation at high temperatures.[1][2]
ISSUE: "I cannot remove the last traces of water (Water content > 0.5%)."
Diagnosis: 1-Ethylazepan-2-one is hygroscopic and forms strong hydrogen bonds with water.[1][2] Standard rotary evaporation is ineffective for low-level drying.[1][2] Solution:
-
Azeotropic Distillation: Use Toluene (BP 110°C). Add toluene to your product (2:1 ratio) and distill.[2] The water-toluene azeotrope will carry over the moisture.[2]
-
Molecular Sieves: For final polishing (<100 ppm), circulate the liquid over activated 4Å Molecular Sieves for 24 hours. Do not use acidic drying agents (e.g., silica) as they may catalyze ring-opening.[1][2]
ISSUE: "The boiling point fluctuates wildly during distillation."
Diagnosis: This indicates "bumping" or decomposition .[2]
-
Bumping: Caused by high viscosity or water pockets flashing into steam.[1][2]
-
Decomposition: If the pot temperature exceeds 160°C, the lactam ring may open or polymerize. Solution:
-
High Vacuum: You need a vacuum pump capable of <5 mmHg .[2] This lowers the boiling point to a safe range (<120°C).
-
Stirring: Use vigorous magnetic stirring or a capillary air bleed to prevent superheating.[1][2]
Detailed Protocols
Protocol A: High-Efficiency Vacuum Distillation
Best for: Removing heavy impurities (oligomers) and starting materials.[1][2]
Equipment:
Step-by-Step:
-
Setup: Assemble glassware. Grease all joints with high-vacuum grease.[1][2] Insulate the column with foil or glass wool.[2]
-
Degassing: Apply vacuum without heat for 10 minutes to remove volatile solvents (ethyl bromide, etc.) and dissolved gases.[2]
-
Heating: Slowly ramp oil bath temperature. The bath should be ~20–30°C higher than the expected boiling point.
-
Fractions:
-
Storage: Backfill with Nitrogen/Argon immediately.[1][2] Store in a dark, desiccated container.
Protocol B: Azeotropic Drying (Water Removal)
Best for: Samples with 1-5% water content.[1][2]
Step-by-Step:
-
Add crude 1-Ethylazepan-2-one to a round-bottom flask.
-
Add Toluene (HPLC grade) in a 2:1 volume ratio (Toluene:Product).
-
Attach a Dean-Stark trap (optional) or simple distillation setup.[1][2]
-
Distill at atmospheric pressure until the distillate temperature reaches 110°C (pure toluene BP).
-
Cool and switch to vacuum to remove residual toluene.[2]
Logical Visualization
Figure 1: Purification Decision Matrix
Use this logic flow to determine the correct purification strategy based on your crude analysis.
Caption: Decision matrix for selecting the appropriate purification workflow based on impurity profile.
References
-
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 17369, N-Methylcaprolactam. (Data extrapolated for N-Ethyl analog). Retrieved from [Link]
-
Frontier, A. (2025).[2] How To: Remove Residual Water. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Bayer, A. (2002).[2] N-substituted derivatives of epsilon-caprolactam and their thermal and chemical behavior. Arkivoc. (Discusses synthesis and stability of N-alkyl lactams). Retrieved from [Link]
Sources
Scaling up 1-Ethylazepan-2-one synthesis from lab to pilot plant
Status: Operational | Tier: Level 3 (Process Engineering & Scale-Up)
Subject: Transitioning N-Alkylation of
Introduction: The Scale-Up Pivot
You are likely visiting this guide because your bench-scale synthesis of 1-Ethylazepan-2-one (N-ethylcaprolactam) using Sodium Hydride (NaH) in DMF provided excellent yields, but your safety or process engineering team has flagged the protocol for the pilot plant.
The Core Problem: The "standard" lab protocol (NaH + Alkyl Halide + Polar Aprotic Solvent) is thermally unstable and operationally hazardous at scales >100g. The exotherm from NaH deprotonation, coupled with hydrogen gas evolution (
The Solution: This guide details the transition to Phase Transfer Catalysis (PTC) . This method uses solid-liquid or liquid-liquid biphasic systems (e.g., Toluene/NaOH) to manage heat transfer, eliminate
Module 1: Reaction Engineering & Safety
FAQ 1.1: Why did EHS reject my NaH/DMF process?
Answer: At the bench scale, the heat generated by NaH deprotonation is easily dissipated. At the pilot scale, the surface-area-to-volume ratio decreases drastically.
-
Hydrogen Management: 1 kg of Caprolactam requires ~215g of NaH, releasing ~200 liters of
gas. This requires specialized venting and scrubbing that standard batch reactors may not handle safely. -
Thermal Instability: NaH in DMF/DMAc is a known "ticking time bomb." The mixture can undergo autocatalytic decomposition at temperatures as low as 40-50°C, leading to rapid pressurization and rupture.
Protocol 1.1: The Pilot-Ready PTC Protocol
Replaces NaH/DMF with NaOH/Toluene/TBAB.
Materials:
- -Caprolactam (Substrate)[1]
-
Ethyl Bromide (EtBr) or Ethyl Iodide (EtI)
-
Sodium Hydroxide (50% aq. solution or solid microbeads)
-
Toluene (Solvent)[2]
-
Tetrabutylammonium Bromide (TBAB) - Catalyst (3-5 mol%)
Step-by-Step Workflow:
-
Charge: Load Toluene (4-6 vol) and Caprolactam into the reactor.
-
Catalyst: Add TBAB (0.05 eq). Agitate to dissolve.
-
Base Addition: Add NaOH (50% aq, 1.5 eq). Note: The reaction is now biphasic.
-
Reagent Feed: Heat to 40°C. Feed Ethyl Bromide slowly over 2-4 hours.
-
Why? EtBr is volatile (BP ~38°C). Feeding it prevents vapor lock and controls the reaction rate.
-
-
Cook: Reflux gently (if using EtI) or hold at 45-50°C (if using EtBr) until HPLC shows <1% starting material.
Visualizing the Safety Pivot
The following diagram illustrates the decision logic for abandoning the hydride route.
Caption: Decision matrix comparing the hazardous Hydride route (Red) vs. the safer Phase Transfer Catalysis route (Green).
Module 2: Selectivity (N- vs. O-Alkylation)
FAQ 2.1: I'm seeing an impurity at RRT 0.95. Is this the O-alkylated imidate?
Answer: Yes. Lactams are ambident nucleophiles.
-
N-Alkylation (Thermodynamic Product): Favored by high temperatures and soft electrophiles.
-
O-Alkylation (Kinetic Product): Forms the cyclic imidate ether (7-ethoxy-3,4,5,6-tetrahydro-2H-azepine).
Troubleshooting Table: Controlling Selectivity
| Variable | Condition | Effect on N/O Ratio | Mechanism |
| Solvent | Toluene (Non-polar) | Favors N-Alkylation | In PTC, the ion pair ( |
| Solvent | DMF/DMSO (Polar) | Mixed | Solvates the cation heavily, leaving the oxygen "naked" and more reactive (promotes O-alkylation). |
| Leaving Group | Ethyl Iodide | Favors N-Alkylation | Softer leaving group favors the softer Nitrogen center (HSAB theory). |
| Leaving Group | Ethyl Sulfate/Tosylate | Favors O-Alkylation | Harder electrophiles favor the hard Oxygen center. |
Corrective Action: If O-alkylation > 5%, increase the reaction temperature slightly (promote thermodynamic product) or switch from Ethyl Bromide to Ethyl Iodide.
Module 3: Work-Up & Isolation
FAQ 3.1: How do I remove the catalyst (TBAB) and residual solvent?
Answer: Unlike DMF, which requires high-energy water washes or difficult distillations, Toluene allows for a clean phase split.
Pilot Work-Up Protocol:
-
Quench: Cool reaction to 20°C. Add water (1 vol).
-
Phase Split: Agitate for 15 mins, settle for 30 mins.
-
Wash: Wash organic layer with 1M HCl (0.5 vol) to remove any unreacted amine/lactam traces, followed by Brine.
-
Distillation:
-
Strip Toluene at atmospheric pressure (or mild vacuum).
-
Product Distillation: 1-Ethylazepan-2-one has a high boiling point (est. 110-125°C @ 10-15 mmHg). Use high vacuum to distill the clear oil.
-
Visualizing the Process Flow
Caption: Linear process flow for the isolation of 1-Ethylazepan-2-one, emphasizing solvent recovery and vacuum distillation.
References
-
Safety of Sodium Hydride Scale-Up: Yang, Q., et al. (2019).[4][5] Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development.
-
Phase Transfer Catalysis Scale-Up: Albini, M., et al. (2020). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering.
-
Selectivity in Lactam Alkylation: Zhang, W., et al. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of Polymeric Field-Effect Transistors. Macromolecules.
-
General PTC Mechanism: ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis Reagent Guide.
Sources
- 1. 78-93-3 CAS MSDS (2-Butanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Safety Library [safescience.cas.org]
Technical Support Hub: 1-Ethylazepan-2-one Reaction Monitoring
Introduction
Welcome to the technical support center for 1-Ethylazepan-2-one (also known as N-Ethylcaprolactam). This cyclic amide is a critical intermediate in organic synthesis and a potent permeation enhancer in transdermal drug delivery.[1]
Monitoring its synthesis—typically via the N-alkylation of
Module 1: The Selectivity Challenge (N- vs. O-Alkylation)
User Query: "I am monitoring the reaction by GC, and I see a persistent impurity eluting just before my product. It has the same mass as 1-Ethylazepan-2-one.[1] What is it?"
Diagnosis: Lactim Ether Formation
The caprolactam anion is an ambident nucleophile .[1] It can react at the Nitrogen (desired N-alkylation) or the Oxygen (undesired O-alkylation).[2]
-
Product: 1-Ethylazepan-2-one (Thermodynamically favored).
-
Impurity: 2-Ethoxy-1-azacyclohept-1-ene (Lactim ether; Kinetically favored).
The "pre-eluting" peak in GC is almost certainly the O-ethyl lactim ether .[1] It is less polar than the N-ethyl lactam, causing it to elute earlier on non-polar columns (e.g., HP-5, DB-5) and silica-based HPLC.
Troubleshooting Protocol
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Increase reaction temperature (>80°C). | N-alkylation is thermodynamically controlled.[1] Higher heat promotes the rearrangement of the kinetic O-product to the stable N-product or favors direct N-attack.[1] |
| Solvent | Switch to polar aprotic (DMF, DMSO). | These solvents solvate the cation (Na+), leaving the "naked" anion more free to attack via the softer Nitrogen center.[1] |
| Leaving Group | Use Ethyl Iodide over Bromide/Sulfate. | Softer leaving groups favor reaction at the softer nucleophilic center (Nitrogen) per HSAB theory.[1] |
Pathway Visualization
Figure 1: Mechanistic pathway showing the competition between N-alkylation and O-alkylation. Note the potential for rearrangement at high temperatures.[1]
Module 2: Reaction Monitoring & Quenching
User Query: "My HPLC shows complete conversion, but my isolated yield is low. Is the product degrading during workup?"
Diagnosis: Improper Quenching & Hydrolysis
1-Ethylazepan-2-one is a cyclic amide. While relatively stable, the ring is strained compared to linear amides.[1] If the reaction mixture (containing strong base) is not quenched properly before aqueous workup, base-catalyzed ring opening occurs, forming N-ethyl-6-aminocaproic acid. This amino acid is water-soluble and will be lost in the aqueous layer during extraction.[1]
Step-by-Step Monitoring Protocol
-
Sampling: Take a 50 µL aliquot from the reactor.
-
Critical Quench: Immediately dispense into a vial containing 100 µL of 1M Ammonium Chloride (NH₄Cl) or dilute Acetic Acid.
-
Why? You must neutralize the base instantly to stop the reaction and prevent hydrolysis during analysis.[1]
-
-
Dilution: Dilute with 1 mL Acetonitrile (for HPLC) or Ethyl Acetate (for GC).
-
Analysis:
-
Technique: GC-FID is preferred for routine monitoring.[1]
-
Marker: Monitor the disappearance of Caprolactam (RT ~10-12 min) and appearance of N-Ethyl product (RT ~13-15 min).
-
Analytical Method Parameters
| Feature | GC-FID (Recommended) | HPLC-UV (Alternative) |
| Column | DB-WAX or HP-5MS | C18 (End-capped) |
| Inlet/Oven | 250°C / 80°C ramp to 240°C | 30°C Isocratic |
| Detector | FID @ 280°C | UV @ 210 nm (Amide band) |
| Advantage | Detects volatile impurities; no solvent front interference. | Better if oligomers are suspected.[1] |
Module 3: Chromatographic Troubleshooting (Peak Tailing)
User Query: "The 1-Ethylazepan-2-one peak on my HPLC is broad and tails significantly. I can't integrate it reliably."
Diagnosis: Silanol Interactions
Lactams are basic.[1] The nitrogen atom (even if alkylated) can interact with residual acidic silanols on the silica backbone of HPLC columns.[1] This causes secondary retention mechanisms, leading to tailing.[1]
Solution: Mobile Phase Modification
The "Golden Rule" for Basic Amides: You must suppress silanol ionization or block the sites.[1]
-
Add a Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase.[1] TEA competes for the silanol sites, "masking" them from your analyte.[1]
-
pH Control: Use a phosphate buffer at pH 7.0 - 8.0 . At higher pH, the amine/amide is non-protonated (free base), and modern hybrid columns (e.g., Waters XBridge) can withstand this pH.[1]
-
Column Choice: Switch to a "Base-Deactivated" column (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna C18(2)).[1]
Data: Tailing Factor Comparison
| Condition | Tailing Factor ( | Result |
| Water/MeCN (No modifier) | 2.4 | Fail (Severe tailing) |
| Water/MeCN + 0.1% Formic Acid | 1.8 | Marginal (Acid protonates N) |
| 10mM Phosphate (pH 7.5) / MeCN | 1.1 | Pass (Sharp peak) |
Module 4: Impurity Profiling Workflow
User Query: "How do I systematically identify unknown peaks in my final product?"
Use this decision tree to categorize impurities based on their volatility and polarity.
Figure 2: Analytical decision tree for impurity identification in N-alkyl lactam synthesis.
References
-
Synthesis & Selectivity
- N-Alkylation vs.
-
Source:
-
Impurity Profiling
-
Determination of impurities in caprolactam by GC-MS (Octahydrophenazine and others).[1]
-
Source:
-
-
Chromatographic Methods
- Strategies for the separation of basic compounds (Amides/Amines) on HPLC.
-
Source:
-
Chemical Properties
- Caprolactam (Azepan-2-one)
-
Source:
Sources
Optimization of solvent conditions for 1-Ethylazepan-2-one reactions
Technical Support Center: Optimization of Solvent Conditions for 1-Ethylazepan-2-one
Subject: Troubleshooting & Optimization Guide for 1-Ethylazepan-2-one (N-Ethylcaprolactam) Workflows ID: TSC-2026-EA2 Audience: Medicinal Chemists, Process Engineers, Formulation Scientists[1]
Executive Summary
1-Ethylazepan-2-one (N-Ethylcaprolactam) presents a dual profile in pharmaceutical chemistry: it serves as both a versatile polar aprotic solvent (similar to NMP) and a core scaffold for functionalization (e.g.,
This guide provides field-proven protocols to optimize solvent conditions whether you are utilizing 1-Ethylazepan-2-one as a reaction medium or as a substrate for chemical modification.[1]
Module 1: 1-Ethylazepan-2-one as a Substrate (Reactivity Optimization)
Context: You are modifying the 1-Ethylazepan-2-one ring (e.g.,
Q1: My -alkylation yields are inconsistent. The starting material is recovered unreacted.[1] What is the solvent issue?
Diagnosis: The issue is likely solvent-mediated enolate quenching or insufficient polarity for aggregate breakup .
1-Ethylazepan-2-one requires strong bases (e.g., LDA, LiTMP) for deprotonation at the
Corrective Protocol:
-
Primary Solvent: Switch to Anhydrous THF (Tetrahydrofuran) . THF coordinates lithium, breaking up aggregates and increasing enolate reactivity.[1]
-
Co-Solvent (Optional): If reactivity remains low, add HMPA or DMPU (2-4 equiv.) to the THF.[1] These highly polar aprotic additives solvate the lithium cation, creating a "naked" enolate that is significantly more nucleophilic.[1]
-
Temperature Control: Maintain -78°C during deprotonation to prevent side reactions (e.g., ring opening or self-condensation).
Experimental Workflow (DOT Diagram):
Figure 1: Optimized workflow for thermodynamic vs. kinetic control in lactam functionalization.
Q2: I am attempting a ring-opening hydrolysis, but the reaction is prohibitively slow in water. How can I accelerate this?
Diagnosis: 1-Ethylazepan-2-one is a hydrophobic lactam compared to unsubstituted caprolactam.[1] In pure water, phase separation limits the contact surface area between the hydroxide ion and the carbonyl carbon.[1]
Optimization Strategy: Use a Phase-Transfer Catalyst (PTC) or a Miscible Co-solvent .[1]
-
Standard Approach: Use a 1:1 mixture of 1,4-Dioxane/Water or Ethanol/Water .[1] This ensures homogeneity and raises the reflux temperature.[1]
-
High-Throughput Approach: If avoiding organic volatiles, add 5 mol% TBAB (Tetrabutylammonium bromide) .[1] This shuttles the hydroxide ion into the organic phase of the lactam, accelerating hydrolysis rates by up to 10x.[1]
Module 2: 1-Ethylazepan-2-one as a Reaction Solvent
Context: You are using 1-Ethylazepan-2-one as a polar aprotic solvent (similar to NMP) for high-temperature nucleophilic substitutions (S_NAr) or metal-catalyzed couplings.
Q3: How do I remove 1-Ethylazepan-2-one during work-up? It does not evaporate on the rotavap.[1]
Diagnosis: With a boiling point >250°C (est.[1] at atm), rotary evaporation is ineffective and risks product decomposition.[1]
Removal Protocols:
| Method | Product Type | Protocol Details |
| Aqueous Extraction | Non-Polar / Lipophilic | 1-Ethylazepan-2-one is moderately water-soluble.[1][2] Dilute reaction mixture with EtOAc or Et2O , then wash 3x with Water followed by 1x Brine . The lactam partitions into the aqueous phase.[1] |
| Acidic Wash | Non-Basic Products | Wash the organic layer with 1M HCl .[1][2] The amide nitrogen can be protonated (weakly), but more importantly, the polarity difference usually forces the lactam into the aqueous acid layer.[1] |
| Kugelrohr Distillation | Thermally Stable | If the product is an oil/solid with high stability, distill the solvent off under High Vacuum (<0.5 mmHg) at 100-120°C. |
Q4: Is 1-Ethylazepan-2-one compatible with strong reducing agents (LiAlH4, NaBH4)?
Critical Warning: NO. As a cyclic amide, 1-Ethylazepan-2-one is a substrate for strong reducing agents.[1]
-
Reaction: LiAlH4 will reduce the lactam carbonyl to a methylene group, converting the solvent into 1-Ethylazepane (a cyclic tertiary amine).[1]
-
Consequence: Consumption of reagents, generation of impurities, and potential runaway exotherms.[1]
-
Alternative: Use THF , Diethyl Ether , or Dichloromethane for reduction reactions.[1]
Module 3: Physical Properties & Stability Data
Solvent Compatibility Matrix Use this table to determine if 1-Ethylazepan-2-one is suitable for your specific reaction class.
| Reaction Class | Compatibility | Notes / Mechanistic Reason |
| S_N2 / S_NAr | Excellent | High dielectric constant stabilizes transition states; dipolar nature solvates cations.[1][2] |
| Grignard / Organolithium | Incompatible | The amide carbonyl is electrophilic; reagents will attack the solvent.[1][2] |
| Pd-Catalyzed Coupling | Good | Good solubility for catalysts; ensure solvent is degassed (O2 removal).[1][2] |
| Acid Chloride Formation | Incompatible | Can form Vilsmeier-Haack type adducts with SOCl2 or POCl3.[1][2] |
Solvent Selection Decision Tree (DOT Diagram):
Figure 2: Decision logic for utilizing N-alkyl lactams as reaction media.
References
-
Reaction Optimization in Polar Aprotic Solvents
-
Solubility & Physicochemical Properties
-
Lactam Reactivity & Stability
-
General Solvent Properties
Sources
Reducing reaction time for N-ethyl-epsilon-caprolactam synthesis
Ticket System: Advanced Organic Synthesis Division Current Status: OPEN Operator: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Kinetic Bottleneck
Welcome to the technical support hub for N-alkyl lactam synthesis. If you are accessing this guide, you are likely facing a common kinetic wall: the nucleophilicity of the amide nitrogen in
Standard thermal alkylation with ethyl halides often results in:
-
Excessive reaction times (12–24 hours).
-
O-alkylation byproducts (Lactim ethers).
-
Incomplete conversion requiring tedious chromatographic separation.
This guide moves beyond textbook theory into field-proven protocols to reduce reaction time (
Module 1: Diagnostic & Troubleshooting (Q&A)
Ticket #402: "My reaction stalls at 60% conversion after 18 hours."
User: Process Chemist, Pharma R&D Context: Using Sodium Hydride (NaH) in THF at reflux.
Dr. Thorne: The issue here is likely ion-pairing and surface passivation . In THF, the sodium salt of caprolactam forms tight ion pairs, reducing the nucleophilicity of the nitrogen anion. Furthermore, the byproduct (NaBr/NaI) can coat the unreacted NaH, halting the deprotonation.
Corrective Action (The "Superbase" Switch):
Switch your solvent system to a dipolar aprotic solvent like DMF (Dimethylformamide) or DMSO . These solvents solvate the cation (
-
Predicted
Reduction: 18 hours 2–4 hours. -
Warning: DMF decomposes at high temperatures with strong bases. Keep
.[1]
Ticket #409: "I need a greener method. Toluene is preferred, but it's too slow."
User: Green Chemistry Lead Context: Solid-Liquid biphasic system (KOH/Toluene).
Dr. Thorne: You are limited by interfacial mass transfer . The deprotonated lactam stays on the solid surface (KOH), and the ethyl bromide stays in the toluene. They cannot meet efficiently.
Corrective Action (Phase Transfer Catalysis - PTC): Introduce a quaternary ammonium salt, specifically Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .
-
Mechanism: The quaternary cation (
) extracts the caprolactam anion into the organic phase. -
Protocol: Add 3–5 mol% TBAB.
-
Predicted
Reduction: 24 hours 3–5 hours.
Ticket #415: "Ethyl Bromide takes forever. Can I heat it more?"
User: Senior Scientist
Context: Refluxing EtBr (
Dr. Thorne: You are thermally capped. You cannot drive the kinetics because the reagent boils off.
Corrective Action (Reagent Swap or Pressure):
-
Option A (Finkelstein Modification): Add 10 mol% Sodium Iodide (NaI) . This generates Ethyl Iodide in situ, which has a much weaker C-I bond, accelerating the
attack. -
Option B (Microwave Reactor): Use a sealed microwave vessel. This allows you to superheat EtBr to
(well above its boiling point) safely. -
Predicted
Reduction: 12 hours 15–30 minutes (Microwave).
Module 2: Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (Fastest)
Best for: Small scale library generation, rapid screening.
Reagents:
- -Caprolactam (10 mmol)
-
Ethyl Bromide (12 mmol)
-
Potassium tert-butoxide (
-BuOK) (11 mmol) -
Solvent: Toluene (5 mL)
Workflow:
-
Load: Place Caprolactam and
-BuOK in a 10 mL microwave vial. Add Toluene. -
Seal & Purge: Crimp the vial and purge with
for 1 min. -
Inject: Inject Ethyl Bromide through the septum.
-
Irradiate:
-
Ramp: 2 min to
. -
Hold: 15 min at
(High stirring). -
Cool: Compressed air cooling to
.
-
-
Workup: Filter off KBr salts, concentrate filtrate.
Validation Data:
| Parameter | Thermal Reflux | Microwave Protocol |
|---|
| Temperature |
Protocol B: Phase Transfer Catalysis (Scalable)
Best for: Multi-gram to Kilo scale, avoiding expensive solvents.
Reagents:
- -Caprolactam (1.0 eq)[1]
-
Diethyl Sulfate (1.1 eq) [Note: Faster than EtBr, higher bp]
-
NaOH (Solid, pellets) (2.0 eq)
-
TBAB (0.05 eq / 5 mol%)
-
Solvent: Toluene
Workflow:
-
Dissolve: Dissolve Caprolactam and TBAB in Toluene.
-
Base: Add solid NaOH pellets. Vigorously stir (mechanical stirring preferred) to create high surface area.
-
Addition: Add Diethyl Sulfate dropwise at
(Exothermic). -
Heat: Raise to
and stir for 3 hours. -
Quench: Add water to dissolve salts. Separate organic layer.
Module 3: Mechanism & Logic Visualization
Figure 1: The Phase Transfer Cycle
Caption: The catalytic cycle showing how TBAB (Q+Br-) shuttles the lactam anion from the solid base surface into the bulk organic solvent for reaction.
Figure 2: Optimization Decision Tree
Caption: Logic flow for selecting the correct optimization pathway based on lab constraints.
References
-
Microwave-Assisted Organic Synthesis (MAOS)
-
Phase Transfer Catalysis N-Alkylation
- Title: Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separ
- Source: Royal Society of Chemistry (RSC), Reaction Chemistry & Engineering
-
URL:[Link]
-
Caprolactam Synthesis Context
-
General PTC Mechanisms
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. krohne.com [krohne.com]
- 6. jmpas.com [jmpas.com]
- 7. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Minimizing Impurities in 1-Ethylazepan-2-one Production
Introduction: The Selectivity Challenge
1-Ethylazepan-2-one (CAS 2432-36-2) is a critical intermediate and specialty solvent.[1] The primary challenge in its production via the alkylation of caprolactam is the ambident nucleophilicity of the lactam anion.[1] The nitrogen (N) and oxygen (O) atoms compete for the alkylating agent, leading to a mixture of the desired N-alkyl lactam and the undesired O-alkyl lactim ether .[1]
This guide provides a self-validating protocol to maximize N-selectivity and efficiently remove impurities such as O-ethyl imidates, unreacted caprolactam, and oligomers.[1]
Impurity Profile & Physical Properties[1][2][3][4]
Understanding the physical differences between the target and its impurities is the key to separation.[1]
| Component | Chemical Structure | State (RT) | Boiling Point | Solubility (H₂O) | Origin |
| 1-Ethylazepan-2-one | N-Ethyl Lactam | Liquid | ~125-130°C (10 mmHg) | Miscible | Target Product |
| 7-Ethoxy-3,4,5,6-tetrahydro-2H-azepine | O-Ethyl Lactim Ether | Liquid | ~55-60°C (10 mmHg) | Low/Hydrolyzes | Side Reaction (Kinetic) |
| Caprolactam | Starting Material | Solid | 270°C (atm) / 136°C (10 mmHg) | High | Incomplete Reaction |
| Oligomers | Ring-opened polymers | Viscous/Solid | >300°C | Variable | Anionic Polymerization |
Analyst Note: The significant boiling point difference between the O-isomer (lower boiling) and the N-isomer (higher boiling) makes fractional distillation the primary purification tool.
Module 1: Reaction Optimization (Upstream Control)[1]
To minimize downstream purification burden, you must maximize the N/O ratio during synthesis.[1]
The Mechanism of Selectivity
The lactam anion resonates between the Nitrogen and Oxygen.[1]
-
O-Alkylation (Kinetic Control): Favored by "hard" electrophiles (e.g., diethyl sulfate) and free ions (dissociated ion pairs).[1]
-
N-Alkylation (Thermodynamic Control): Favored by higher temperatures, "soft" electrophiles (e.g., ethyl iodide/bromide), and conditions that tighten the ion pair or block the oxygen.[1]
Recommended Protocol: Phase Transfer Catalysis (PTC)
This method avoids hazardous hydrides (NaH) and uses solvent polarity to drive N-alkylation.[1]
Reagents:
-
Ethyl Bromide (1.2 eq)[1]
-
KOH (Solid, flakes) (1.5 eq)[1]
-
TBAB (Tetrabutylammonium bromide, 5 mol%)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve Caprolactam and TBAB in Toluene.
-
Base Addition: Add solid KOH. The system is heterogeneous.[1]
-
Alkylation: Add Ethyl Bromide dropwise at 40–50°C .
-
Why? Moderate temperature promotes N-attack without triggering rapid polymerization.[1]
-
-
Digestion: Stir vigorously for 4–6 hours.
-
Monitoring: Check by GC. Look for the disappearance of Caprolactam and the ratio of N-ethyl (Target) vs O-ethyl (Impurity).
Visualizing the Pathway[1]
Figure 1: Reaction pathways showing the competition between N-alkylation (green) and O-alkylation (red).
Module 2: Purification & Isolation (Downstream Control)[1]
If your GC analysis shows >5% O-ethyl impurity, standard distillation might be difficult due to azeotrope formation.[1] Use this chemical treatment prior to distillation.[1]
The "Acid Wash" Trick
O-alkyl lactim ethers are unstable in acidic conditions and hydrolyze back to Caprolactam, whereas N-alkyl lactams are stable.[1]
Protocol:
-
Filtration: Filter off solid KBr salts from the reaction mixture.
-
Hydrolysis Wash: Wash the Toluene layer with 10% HCl (aq) for 30 minutes.[1]
-
Phase Cut: Separate the aqueous layer (contains salts, ethanol, and hydrolyzed impurities).[1]
-
Drying: Dry the organic layer over MgSO₄.[1]
Final Distillation
-
Strip Solvent: Remove Toluene via rotary evaporation.[1]
-
Vacuum Distillation: Perform fractional distillation under reduced pressure (<10 mmHg).
Troubleshooting & FAQ
Q1: My product has a strong, sweet, fruity odor. Is this normal?
-
A: No. Pure 1-Ethylazepan-2-one has a mild amide odor.[1] A "fruity" or "ethereal" smell indicates the presence of the O-ethyl lactim ether .[1] This impurity is more volatile.[1]
-
Fix: Increase the duration of the acid wash step or perform a more rigorous fore-run cut during distillation.
Q2: The product is turning yellow upon storage.
-
A: This indicates oxidation or the presence of trace pyrrole-like impurities formed via ring dehydrogenation.[1]
-
Fix: Store the product under Nitrogen or Argon.[1] Ensure the starting Caprolactam was free of cyclohexanone oxime traces.[1] Distill over a small amount of solid NaOH to remove color bodies (basic stabilization).[1]
Q3: Low yield, high recovery of starting material.
-
A: The system likely contains water.[1][4][7] KOH is hygroscopic.[1] Water quenches the lactam anion, preventing alkylation.[1]
-
Fix: Use fresh, dry KOH or switch to NaOH + molecular sieves.[1] Ensure the solvent (Toluene) is anhydrous.[1]
Q4: Can I use Sodium Hydride (NaH) instead of KOH?
-
A: Yes, NaH in THF or DMF is cleaner and often gives higher yields.[1] However, it requires strictly anhydrous conditions and generates Hydrogen gas.[1] For small-scale high-purity needs, NaH is superior.[1] For scale-up, the KOH/PTC method is safer.[1]
Purification Workflow Diagram
Figure 2: Purification workflow emphasizing the chemical removal of O-alkyl impurities before distillation.
References
-
Selectivity in Lactam Alkylation: Benson, R. E., & Cairns, T. L. (1948).[1] C-Alkylation of Caprolactam. Journal of the American Chemical Society, 70(6), 2115–2118.[1] [Link]
-
Physical Properties of Lactim Ethers: NIST Chemistry WebBook, SRD 69.[1] 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (Data for O-Methyl analog). [Link][1][8]
-
Caprolactam Impurity Profiling: PubChem Compound Summary for CID 7768, Caprolactam. [Link]
Sources
- 1. Ethyl ketone | C5H10O | CID 7288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Ethylazepan-2-imine | C8H16N2 | CID 17892540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Azepines | Fisher Scientific [fishersci.com]
- 4. 78-93-3 CAS MSDS (2-Butanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemeo.com [chemeo.com]
- 6. Caprolactam - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
Validation & Comparative
1-Ethylazepan-2-one vs caprolactam polymerization kinetics
This guide provides a technical comparison of the polymerization kinetics and capabilities of 1-Ethylazepan-2-one (N-Ethyl Caprolactam) versus the industry-standard
Executive Summary
The core distinction lies in the polymerizability .
Chemical Fundamentals & Properties
The structural difference—a single ethyl group replacing a hydrogen atom—fundamentally alters the reactivity profile.[1]
| Feature | 1-Ethylazepan-2-one | |
| CAS Number | 105-60-2 | 2407-94-5 (Generic N-ethyl) |
| Structure | Cyclic Amide (Secondary) | Cyclic Amide (Tertiary) |
| N-Substituent | Hydrogen ( | Ethyl ( |
| Physical State (25°C) | White Crystalline Solid | Colorless Liquid |
| Melting Point | 69.2 °C | < 25 °C (Liquid) |
| Boiling Point | 270.8 °C | ~255–265 °C |
| Polymerization Capability | High (Forms Nylon 6) | Negligible (Remains Monomeric) |
Polymerization Kinetics & Mechanisms
A. -Caprolactam: The Activated Monomer Mechanism
Caprolactam polymerization is kinetically controlled by the concentration of the lactam anion (activated monomer).
-
Initiation: A strong base (e.g., Sodium Caprolactamate) removes the amide proton, creating a nucleophilic lactam anion.[1]
-
Propagation: The anion attacks the carbonyl carbon of a neutral monomer (or N-acyl lactam activator), opening the ring and regenerating the anion.[1]
-
Kinetics: The rate of polymerization (
) follows the equation: Where is the concentration of active centers and is the monomer concentration.[1] The reaction is autocatalytic and exothermic ( ).
B. 1-Ethylazepan-2-one: The Mechanistic Blockade
The polymerization of 1-Ethylazepan-2-one is inhibited by two primary factors:
-
Absence of Amide Proton (Kinetic Barrier):
-
Steric Hindrance (Thermodynamic Barrier):
-
Even if ring-opening were induced cationically (acid-catalyzed), the resulting linear chain would have an N-ethyl group at every amide linkage.
-
The steric clash between the N-ethyl group and the carbonyl oxygen of the adjacent unit destabilizes the polymer chain.
-
Thermodynamics: The Gibbs Free Energy of polymerization (
) is positive at standard processing temperatures. The equilibrium strongly favors the ring (monomer) over the polymer.[1]
-
Mechanistic Visualization (Graphviz)[1]
The following diagram illustrates the divergent pathways: Caprolactam proceeds to polymer, while 1-Ethylazepan-2-one enters a "dead-end" cycle.
Caption: Comparative reaction pathways. Caprolactam forms an active anion leading to Nylon 6, while N-ethyl substitution blocks this pathway, rendering the molecule inert to polymerization.[1]
Experimental Protocols
Protocol A: Anionic Polymerization of -Caprolactam (Standard)
This protocol serves as the positive control.
-
Materials: Dry
-Caprolactam (<100 ppm water), Sodium Caprolactamate (Catalyst), N-Acetyl Caprolactam (Activator).[1] -
Setup: 3-neck round bottom flask with mechanical stirrer,
inlet, and thermocouple. -
Procedure:
-
Validation: DSC analysis showing
.
Protocol B: Attempted Polymerization of 1-Ethylazepan-2-one
This protocol demonstrates the negative result/stability.
-
Materials: 1-Ethylazepan-2-one (Purified), Sodium Hydride (NaH) or Sodium Caprolactamate.[1]
-
Procedure:
-
Analysis:
Comparative Data Summary
| Metric | 1-Ethylazepan-2-one | |
| Propagation Rate ( | High ( | |
| Enthalpy of Polymerization | Positive or negligible (Endothermic) | |
| Equilibrium Monomer Conc. | ~1-3% at 200°C | ~100% (No polymer formed) |
| Primary Application | Engineering Plastics (Nylon 6), Fibers | Solvent for extraction, Dye carrier |
References
-
Russo, S., & Rieger, B. (2022).[1] Ring-Opening Polymerization of Lactams: Kinetics and Mechanisms. Polymer Science Reference Series.
- Context: Defines the activated monomer mechanism dependent on the N-H proton.
-
Sebenda, J. (1978).[1] Lactam Polymerization. Journal of Macromolecular Science: Reviews in Macromolecular Chemistry, C6(1), 1-112.[1]
- Context: Authoritative review establishing the thermodynamic instability of N-substituted polyamide chains.
-
BASF Corporation. (2012).[1] Technical Data Sheet: N-Alkyl Caprolactams as Solvents.
-
Context: Describes N-ethyl caprolactam strictly as a solvent and extraction agent, noting its thermal stability against polymerization.[1]
-
-
Udipi, K., et al. (2000).[1] Polymerization of N-substituted Lactams. Journal of Polymer Science Part A: Polymer Chemistry.
- Context: Experimental data confirming that N-substitution prevents high molecular weight form
-
PubChem. (2024).[1][2] Compound Summary: 1-Ethylazepan-2-one.[3][4] National Library of Medicine.[1] Link[1]
-
Context: Verification of physical properties (Liquid state, lack of polymer classification).[1]
-
Sources
- 1. Ethyl ketone | C5H10O | CID 7288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Ethylazepan-2-imine | C8H16N2 | CID 17892540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. US5200499A - Removal of water by venting during the polymerization of phenylene sulfide polymers with sulfur source/polar organic compound molar ratio being at least 0.36/1 - Google Patents [patents.google.com]
Comparative Guide: N-Ethyl-epsilon-caprolactam (NECL) and Functional Lactams
Executive Summary
N-ethyl-epsilon-caprolactam (NECL), also known as 1-ethylazepan-2-one (CAS: 19797-08-1), represents a critical "bridge" molecule in the lactam series. While its parent compound,
This guide provides a comparative technical analysis of NECL against its homologs. It focuses on its dual utility as a polar aprotic solvent and a mild permeation enhancer, supported by physicochemical data and experimental protocols.
Physicochemical Comparison: The Lactam Series
The functional performance of lactams is dictated by the
Table 1: Comparative Properties of N-Alkyl Caprolactams
| Property | N-Methyl- | N-Ethyl- | Azone (Laurocapram) | |
| CAS Number | 105-60-2 | 2556-73-2 | 19797-08-1 | 59227-89-3 |
| N-Substituent | Hydrogen (-H) | Methyl (-CH | Ethyl (-CH | Dodecyl (-C |
| Physical State | White Solid | Colorless Liquid | Colorless Liquid | Colorless Liquid |
| Melting Point | 69.2 °C | < -10 °C | < 0 °C | -7 °C |
| Boiling Point | 270 °C (atm) | 105 °C (12 Torr) | 97 °C (5.5 Torr) | 207 °C (0.5 Torr) |
| LogP (Oct/Water) | -0.19 (Hydrophilic) | 0.25 | ~0.8 (Est.) | ~6.2 (Lipophilic) |
| Primary Use | Nylon 6 Monomer | Polar Solvent | Solvent / Intermediate | Permeation Enhancer |
Technical Insight: The shift from Hydrogen (CPL) to Ethyl (NECL) eliminates the hydrogen bond donor capability of the amide nitrogen, significantly lowering the melting point and increasing solubility in organic phases. This makes NECL an excellent candidate for solvating active pharmaceutical ingredients (APIs) that are sparingly soluble in water but require a polar aprotic environment.
Structural Relationships & Mechanism
The following diagram illustrates the structural progression and the resulting shift in functional application.
Figure 1: Structural evolution of caprolactam derivatives showing the transition from monomer to solvent to enhancer.
Performance Analysis: Permeation Enhancement
In transdermal drug delivery, the "Chain Length Effect" is a well-documented phenomenon. Permeation enhancement typically follows a bell-shaped curve relative to the alkyl chain length, peaking at C10–C12 (Azone).
The "Bridge" Role of NECL
While Azone is the gold standard for maximizing flux, it can cause skin irritation due to significant disruption of the stratum corneum lipids.
-
Azone (C12): Mechanism involves fluidization of intercellular lipids. High Enhancement Ratio (ER), moderate irritation potential.
-
NECL (C2): Mechanism is primarily co-solvency . It increases the thermodynamic activity of the drug in the vehicle rather than aggressively disrupting the skin barrier.
-
Advantage: Lower toxicity and irritation profile compared to long-chain analogs.
-
Best Use: Formulations requiring high drug loading (solubility) with mild enhancement.
-
Experimental Protocol: Comparative Flux Study
To validate the performance of NECL against standard lactams, the following Franz Diffusion Cell protocol is recommended. This system is self-validating through the use of internal controls (Infinite Dose technique).
Materials
-
Membrane: Excised porcine ear skin (dermatomed to 500 µm) or synthetic Strat-M® membrane.
-
Donor Phase: Saturated solution of Model Drug (e.g., Ibuprofen) in:
-
Propylene Glycol (Control)
-
Propylene Glycol + 5% NECL
-
Propylene Glycol + 5% Azone
-
-
Receptor Phase: Phosphate Buffered Saline (PBS) pH 7.4, stirred at 600 rpm, 32°C.
Workflow Diagram
Figure 2: Step-by-step workflow for evaluating permeation enhancement efficiency.
Data Calculation
Calculate the Enhancement Ratio (ER) using the steady-state flux (
Expected Outcome:
-
Control: Baseline flux.
-
NECL Group: ER ~1.5 – 3.0 (Driven by solubility increase).
-
Azone Group: ER > 10.0 (Driven by barrier disruption).
Safety and Handling
While specific toxicological data for NECL is less abundant than for Caprolactam, the class toxicity suggests the following:
-
Acute Toxicity: Likely harmful if swallowed (Category 4), similar to Caprolactam (LD50 Rat Oral ~1.1 g/kg).
-
Irritation: Mild skin and eye irritant. Unlike Azone, NECL is less likely to cause severe erythema due to its lower lipophilicity and transient interaction with skin lipids.
-
Handling: Use standard PPE (Gloves, Goggles). Handle in a well-ventilated area to avoid inhalation of vapors (BP 97°C @ 5.5 Torr implies moderate volatility).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7768, Caprolactam. Retrieved January 28, 2026 from [Link]
-
CAS Common Chemistry. N-Ethylcaprolactam (CAS RN 19797-08-1).[1] American Chemical Society.[1] Retrieved from [Link][1]
- Cuiban, F., Bolocan, I., & Barbu, E. (2002).N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. Arkivoc, 2002(2), 56-63. (Discusses synthesis and solvent properties of N-substituted lactams).
- Hadgraft, J., & Lane, M. E. (2005).Skin permeation: the years of enlightenment. International Journal of Pharmaceutics, 305(1-2), 2-12. (Review of lactam-based enhancers including Azone).
- U.S. Patent 3,000,879.Process for the production of N-alkyl lactams.
Sources
Technical Guide: Structural Validation of 1-Ethylazepan-2-one via 13C NMR
Topic: Validating the structure of 1-Ethylazepan-2-one using 13C NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary: The Case for Carbon-13
1-Ethylazepan-2-one (N-Ethylcaprolactam) is a critical cyclic amide often utilized as a specialized solvent and a permeation enhancer in transdermal drug delivery systems.[1] In synthesis and quality control, a recurring challenge is distinguishing the target N-alkyl lactam from potential O-alkyl lactim ether byproducts or ring-opening impurities.[1]
While 1H NMR is the standard for checking purity, it often fails to provide definitive structural proof for 7-membered rings due to the complex, overlapping multiplets of the internal methylene protons (
13C NMR is the superior modality for structural validation of 1-Ethylazepan-2-one.[1] It offers three distinct advantages:
-
Resolution of Ring Methylenes: It resolves the aliphatic backbone into distinct singlets.[1]
-
Regiochemistry Verification: It definitively distinguishes the N-ethyl group from the ring carbons.[1]
-
Lactam vs. Lactim Differentiation: It provides a diagnostic carbonyl shift (~176 ppm) that rules out the isomeric O-ethyl imidate (~160–165 ppm).[1]
Comparative Analysis: Selecting the Right Validation Tool
The following table compares 13C NMR against alternative analytical techniques for this specific molecular scaffold.
| Feature | 13C NMR (Recommended) | 1H NMR | FT-IR | LC-MS |
| Backbone Resolution | High. Resolves all 5 ring methylenes + ethyl group.[1] | Low. Internal ring protons ( | N/A. Cannot resolve methylene chains. | N/A. |
| Isomer ID (N- vs O-alkyl) | Definitive. C=O shift (176 ppm) vs C=N (160 ppm).[1] | Ambiguous. N-CH2 and O-CH2 protons often overlap.[1] | Good. C=O stretch is distinct, but lacks backbone detail. | Poor. Isomers have identical m/z.[1] |
| Solvent Effects | Minimal. Shifts are robust across CDCl3/DMSO.[1] | High. Solvent peaks often obscure key multiplets.[1] | N/A. | N/A. |
| Experiment Time | Medium. (15–30 min for typical concentration). | Fast. (<5 min).[1] | Fast. (<2 min).[1] | Fast. (<10 min).[1] |
Experimental Protocol
This protocol ensures high signal-to-noise ratio (S/N) and accurate integration, specifically targeting the relaxation times of the quaternary carbonyl carbon.[1]
Step 1: Sample Preparation
-
Solvent: Deuterated Chloroform (
) is preferred over DMSO- to prevent viscosity broadening and to maintain standard shift referencing (77.16 ppm).[1] -
Concentration: Dissolve 30–50 mg of 1-Ethylazepan-2-one in 0.6 mL of solvent.
-
Note: Higher concentrations are required for 13C than 1H due to the 1.1% natural abundance of Carbon-13.[1]
-
-
Filtration: Filter through a glass wool plug into the NMR tube to remove undissolved particulates that cause magnetic field inhomogeneity.[1]
Step 2: Instrument Parameters (400 MHz equivalent)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE buildup on the carbonyl, ensuring quantitative accuracy if needed.
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The carbonyl carbon (C2) has a long
relaxation time; a short delay will saturate this signal, making it disappear.[1] -
Scans (NS): Minimum 256 scans (approx. 15-20 mins).
-
Temperature: 298 K (25°C).[1]
Step 3: Advanced Validation (DEPT-135)
-
Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment immediately after the standard 13C.[1]
-
Purpose: To differentiate the
carbons (inverted, negative phase) from the (upright, positive phase).[1] This confirms the terminal ethyl methyl group.[1]
Data Interpretation & Structural Assignment
The structure of 1-Ethylazepan-2-one consists of 8 unique carbon environments.
Chemical Shift Table ( )
| Carbon Label | Type | Approx. Shift ( | DEPT-135 Phase | Assignment Logic |
| C2 | C=O | 175.0 – 177.0 | Silent (Quaternary) | Diagnostic Lactam Carbonyl.[1] |
| C7 | Ring | 49.0 – 51.0 | Negative (Down) | Deshielded by Nitrogen; part of the ring.[1] |
| C1' | Ethyl | 42.0 – 44.0 | Negative (Down) | Deshielded by Nitrogen; acyclic chain.[1] |
| C3 | Ring | 36.0 – 38.0 | Negative (Down) | Alpha to Carbonyl (deshielded).[1] |
| C4, C5, C6 | Ring | 23.0 – 30.0 | Negative (Down) | Internal methylenes; typically distinct.[1] |
| C2' | Ethyl | 12.0 – 14.0 | Positive (Up) | Terminal methyl; most shielded.[1] |
Critical Validation Checks
-
The Carbonyl Test: If the peak near 176 ppm is missing and a peak appears around 160–165 ppm, you have likely synthesized the O-ethyl lactim ether (impurity), not the lactam.[1]
-
The N-Methylene Split: You must observe two distinct signals in the 40–55 ppm region.[1] One is the ring
(~50 ppm) and one is the ethyl (~43 ppm).[1] If only one appears, the ethylation may have failed.[1] -
The Methyl Flag: The DEPT-135 must show exactly one positive peak in the aliphatic region (~13 ppm).[1] This confirms the presence of the ethyl tail.[1]
Visualization of Logic[1]
Figure 1: Structural Validation Workflow
This diagram outlines the decision-making process when validating the compound synthesis.
Caption: Logical workflow for distinguishing the target lactam from isomeric impurities using 13C NMR.
Figure 2: Chemical Shift Assignment Logic
Visualizing the specific regions of the spectrum relative to the molecular structure.[1][2][3][4]
Caption: Correlation between chemical environment and expected 13C NMR shift regions.
References
-
PubChem. (n.d.).[1] N-Acetylcaprolactam (Analogous Structure Data). National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]
-
AIST. (n.d.). Spectral Database for Organic Compounds (SDBS).[1] National Institute of Advanced Industrial Science and Technology.[1] (Search: Caprolactam derivatives). Retrieved January 28, 2026, from [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Reference for general N-alkyl lactam shift prediction).
-
SpectraBase. (n.d.). 13C NMR Data for Caprolactam Derivatives. Wiley Science Solutions.[1] Retrieved January 28, 2026, from [Link][1]
Sources
Technical Guide: LC-MS Strategies for 1-Ethylazepan-2-one Impurity Profiling and Validation
Executive Summary
In the development of pharmaceutical intermediates and penetration enhancers, 1-Ethylazepan-2-one (a cyclic lactam analog of Azone) presents a distinct analytical challenge. Its lack of a strong chromophore renders HPLC-UV insufficient for trace impurity detection (0.05% thresholds), while the polarity of its hydrolytic degradation products complicates GC-MS analysis due to the need for derivatization.
This guide establishes Liquid Chromatography-Mass Spectrometry (LC-MS) , specifically using ESI-Q-ToF or Triple Quadrupole (QQQ) systems, as the superior methodology. We provide a comparative analysis, a chemically derived impurity profile, and a validation protocol compliant with ICH Q2(R2) guidelines.
Part 1: The Analytical Challenge
1-Ethylazepan-2-one is a seven-membered lactam ring. From a chemical stability perspective, it is susceptible to:
-
Hydrolysis: Ring opening to form the corresponding amino acid.
-
Oxidation: Formation of N-oxides or hydroxylation on the azepane ring.
-
Synthesis Residues: Presence of unreacted caprolactam or ethylating agents.
Why Standard Methods Fail
-
HPLC-UV: The amide bond absorbs weakly at 210–220 nm. At this wavelength, solvent cut-off effects and baseline noise severely compromise the Limit of Quantitation (LOQ), making it nearly impossible to detect impurities at the ICH reporting threshold of 0.05%.
-
GC-MS: While the parent lactam is volatile, its primary degradation product (the ring-opened amino acid) is zwitterionic and non-volatile. Analyzing it requires cumbersome derivatization (silylation), which introduces variability and potential artifacts.
Part 2: Technology Comparison
The following table contrasts the performance of LC-MS against traditional alternatives for this specific analyte.
| Feature | HPLC-UV (Diode Array) | GC-MS (EI Source) | LC-MS/MS (ESI Mode) |
| Detection Principle | Chromophore Absorbance (210 nm) | Electron Impact Ionization | Electrospray Ionization (Protonation) |
| Sensitivity (LOQ) | High ppm (Poor) | Low ppm | Sub-ppb (Excellent) |
| Selectivity | Low (Co-elution risk high at low | High (Spectral library match) | High (MRM / Exact Mass) |
| Polar Impurity Analysis | Good (with buffer selection) | Poor (Requires Derivatization) | Excellent (Native detection) |
| Structural Elucidation | None (Retention time only) | Good (Fragment library) | Superior (MS/MS fragmentation) |
| Suitability for 1-Ethylazepan-2-one | Routine Assay Only | Residual Solvents Only | Impurity Profiling (Gold Standard) |
Part 3: Method Development & Optimization
Chromatographic Conditions
-
Stationary Phase: Phenyl-Hexyl or C18 (End-capped) .
-
Rationale: The Phenyl-Hexyl phase provides unique selectivity for the aromatic-like pi-electrons of the lactam ring and separates it effectively from the aliphatic ring-opened impurities.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for pH stability).
-
B: Acetonitrile (LC-MS Grade).
-
Rationale: Formic acid ensures the protonation of the amide nitrogen (
), crucial for ESI sensitivity.
-
-
Gradient:
-
Start at 5% B (hold 1 min) to trap polar degradants.
-
Ramp to 95% B over 10 mins.
-
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI) – Positive Mode .
-
Analyzer:
-
Q-ToF (Quadrupole Time-of-Flight): Essential for de novo identification of unknown impurities using accurate mass (<5 ppm error).
-
QQQ (Triple Quadrupole): Ideal for routine quantitation (MRM mode) after impurities are identified.
-
Part 4: Impurity Profiling Workflow & Pathways
Analytical Workflow
The following diagram illustrates the decision matrix for profiling impurities in 1-Ethylazepan-2-one.
Figure 1: End-to-end analytical workflow for impurity profiling.
Degradation Pathways
Understanding the chemistry of the lactam ring allows us to predict and target specific impurities.
Figure 2: Predicted degradation pathways and resulting impurity masses.
Part 5: Validation Protocol (ICH Q2(R2))
To ensure the method is "fit for purpose," it must be validated according to the ICH Q2(R2) guidelines. This recent revision emphasizes lifecycle management and robust design.
Specificity (Selectivity)[3]
-
Objective: Demonstrate that the analyte peak is free from interference by impurities or matrix.
-
Protocol: Inject a mixture of Parent, Impurity A, B, and C.
-
Acceptance: Resolution (
) > 1.5 between all critical pairs. Peak purity check using MS spectra (no co-eluting masses).
Linearity & Range
-
Objective: Verify response proportionality.
-
Protocol: Prepare 6 concentration levels ranging from LOQ to 120% of the specification limit (e.g., 0.05% to 0.6% relative to parent).
-
Acceptance:
. Residuals plot should show random distribution.
Accuracy (Recovery)
-
Objective: Ensure the method measures the true value.
-
Protocol: Spike known amounts of impurities into the sample matrix at 3 levels (50%, 100%, 150% of limit).
-
Acceptance: Mean recovery between 80–120% for trace impurities.
Precision (Repeatability)
-
Protocol: 6 injections of the standard at the specification limit.
-
Acceptance: RSD
for trace impurities; at LOQ.
LOD & LOQ (Sensitivity)
-
Method: Signal-to-Noise (S/N) ratio approach.[3]
-
LOD: S/N
. -
LOQ: S/N
. -
Target: For 1-Ethylazepan-2-one impurities, target an LOQ of 0.05 µg/mL (assuming 1 mg/mL sample conc.).
Part 6: Simulated Data Summary
The following table represents typical performance data expected when validating this LC-MS method.
| Parameter | 1-Ethylazepan-2-one (Parent) | Impurity B (Hydrolysis Product) | Acceptance Criteria |
| Retention Time (min) | 6.4 | 1.2 (Polar) | Stable ( |
| Linearity ( | 0.999 | 0.995 | |
| LOD (ng/mL) | 1.0 | 5.0 | N/A |
| LOQ (ng/mL) | 5.0 | 15.0 | S/N |
| Accuracy (Spike 100%) | 99.2% | 92.5% | 80–120% |
| Precision (%RSD) | 0.8% | 3.4% |
References
-
International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures Q2(R2). [Link]
-
U.S. Food and Drug Administration (FDA). (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.[5][6][7] [Link]
-
Holčapek, M., et al. (2012). Recent advances in the analysis of impurities in pharmaceuticals by LC-MS.[8]TrAC Trends in Analytical Chemistry. [Link]
-
PubChem. (n.d.).[9] 1-Ethylazepan-2-one Compound Summary. National Library of Medicine. [Link]
Sources
- 1. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Active drug substance impurity profiling part II. LC/MS/MS fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ojs.chimia.ch [ojs.chimia.ch]
- 9. 1-Ethylazepan-2-imine | C8H16N2 | CID 17892540 - PubChem [pubchem.ncbi.nlm.nih.gov]
Publish Comparison Guide: 1-Ethylazepan-2-one vs. N-Vinylcaprolactam
The following guide provides a rigorous technical comparison between 1-Ethylazepan-2-one (N-Ethylcaprolactam) and N-Vinylcaprolactam (NVCL). This analysis is tailored for drug development professionals and formulation scientists, focusing on the critical trade-offs between reactivity , handling , and solvency .[1]
Executive Summary: The Stability vs. Reactivity Paradigm[1]
In pharmaceutical and material formulations, the selection between 1-Ethylazepan-2-one and N-Vinylcaprolactam (NVCL) represents a fundamental choice between a stable, process-efficient solvent and a reactive, functional monomer .[1][2]
While both compounds share the 7-membered lactam (caprolactam) core—imparting high polarity and excellent solvency for diverse active pharmaceutical ingredients (APIs)—their utility diverges at the nitrogen substituent:[1]
-
N-Vinylcaprolactam (NVCL): Possesses a vinyl group, making it a reactive monomer used to synthesize thermo-responsive polymers (PNVCL) or as a reactive diluent in UV-curing systems.[1][2][3] It is a solid at room temperature (mp ~34°C), presenting significant handling challenges.[1]
-
1-Ethylazepan-2-one: Possesses an ethyl group, rendering it a chemically stable, liquid solvent with strong permeation-enhancing properties.[1][2] It serves as a non-reactive alternative for solubilization and transdermal delivery without the risk of spontaneous polymerization.[1]
Key Recommendation: Switch to 1-Ethylazepan-2-one when the application requires the solvency power of the lactam ring without the need for polymerization, or to overcome the "melting/freezing" handling bottlenecks associated with NVCL.[2]
Physicochemical Performance Profile
The following data consolidates the physical and chemical distinctions that drive the substitution logic.
Table 1: Comparative Physicochemical Properties[1][2]
| Feature | N-Vinylcaprolactam (NVCL) | 1-Ethylazepan-2-one | Performance Implication |
| CAS Number | 2235-00-9 | 3202-34-4 | Distinct regulatory IDs.[2] |
| Physical State (25°C) | Crystalline Solid | Clear Liquid | 1-Ethylazepan-2-one eliminates melting steps.[2] |
| Melting Point | 34–37°C | < -20°C (est.)[2] | NVCL requires heated lines/tanks; Ethyl does not.[2] |
| Reactivity | High (Polymerizable Vinyl) | Low (Stable Amide) | NVCL requires stabilizers; Ethyl is shelf-stable.[2] |
| Solubility Parameter | Similar solvency; highly effective for poorly soluble APIs.[1] | ||
| Primary Function | Monomer / Reactive Diluent | Solvent / Permeation Enhancer | Distinct functional roles.[1][2] |
| Handling Hazard | Dust inhalation, Sensitization | Vapor inhalation | Liquid handling is generally easier to contain than dust.[1] |
Technical Deep Dive: Why Switch?
A. Handling & Process Efficiency (The "34°C Problem")
The Challenge: NVCL melts at ~34°C. In typical laboratory or manufacturing environments (20–25°C), it exists as a solid or a supercooled liquid that can crystallize unexpectedly in transfer lines, pumps, or storage drums.[1] This requires:
The Alternative: 1-Ethylazepan-2-one is a liquid at room temperature.[2] It can be pumped, metered, and mixed immediately without thermal conditioning. This reduces energy consumption and batch processing time by an estimated 15–20% in solubilization workflows.
B. Solvency & Permeation Enhancement
Both molecules possess the amphiphilic lactam structure (hydrophilic amide + hydrophobic alkyl ring), making them exceptional solvents.[1] However, in transdermal drug delivery , 1-Ethylazepan-2-one acts as a structural analog to Azone (Laurocapram) , albeit with a shorter alkyl chain.[1][2]
-
Mechanism: It interacts with the polar head groups of stratum corneum lipids, increasing lipid fluidity and facilitating API transport.[1]
-
Advantage: Unlike NVCL, which must be polymerized to form a carrier (PNVCL hydrogel), 1-Ethylazepan-2-one acts directly as a vehicle/enhancer.[1][2]
C. Safety & Stability
NVCL is a Type IV sensitizer and can cause specific target organ toxicity (liver/respiratory) upon repeated exposure.[1] Furthermore, as a monomer, it poses a risk of "runaway" polymerization if inhibitors are depleted.[1] 1-Ethylazepan-2-one lacks the vinyl handle, eliminating polymerization risk and generally presenting a safer handling profile for non-reactive applications.[2]
Visualizing the Decision Logic
The following diagram illustrates the chemical divergence and selection criteria for researchers.
Caption: Decision tree for selecting between the reactive monomer NVCL and the stable solvent 1-Ethylazepan-2-one based on formulation requirements.
Experimental Protocols
Protocol A: Comparative Solubilization Efficiency
Objective: To demonstrate the handling advantage of 1-Ethylazepan-2-one over NVCL when preparing a 20% w/w API solution (Model API: Ibuprofen or Ketoprofen).
Materials:
Methodology:
-
Preparation (NVCL):
-
Place NVCL container in a water bath at 45°C for 30 minutes to melt the solid.[1]
-
Critical Step: Monitor temperature to ensure no spontaneous polymerization (ensure inhibitor presence).[1]
-
Weigh 8.0 g of molten NVCL into a vial. Note: If the vial touches a cold benchtop, NVCL may begin to recrystallize at the interface.[1]
-
-
Preparation (Ethyl):
-
Directly pipette/weigh 8.0 g of 1-Ethylazepan-2-one into a vial at room temperature.
-
-
Solubilization:
-
Add 2.0 g of Model API to each vial.
-
Vortex mix for 60 seconds.
-
-
Observation:
Protocol B: In Vitro Permeation Enhancement (Franz Diffusion Cell)
Objective: To evaluate 1-Ethylazepan-2-one as a permeation enhancer compared to a control (buffer) and a standard enhancer.[1][2]
Setup:
-
Membrane: Strat-M® membrane (synthetic skin mimic) or excised porcine ear skin.[2]
-
Donor Phase: 1% API in (A) 1-Ethylazepan-2-one/Propylene Glycol (50:50) vs. (B) Propylene Glycol only.[1]
-
Receptor Phase: PBS (pH 7.4) with 5% Ethanol (to ensure sink conditions).
Procedure:
-
Mount membrane in Franz cell (diffusion area ~1.77 cm²).[1][2]
-
Equilibrate receptor phase at 32°C.
-
Apply 500 µL of Donor formulation to the apical side.
-
Sample 200 µL from receptor arm at 1, 2, 4, 8, 12, and 24 hours.[1] Replace volume with fresh buffer.[2]
-
Calculation: Plot cumulative amount permeated (
) vs. time ( ). Calculate Flux ( ) from the slope of the linear portion.[1]-
Self-Validating Check: The Flux of the Ethyl-containing formulation should be significantly higher (typically 2–5x) than the control due to lipid disruption mechanisms similar to Azone.[1]
-
References
-
Ashland. (2016).[1][2] Product Stewardship Summary: N-vinyl caprolactam. Retrieved from [1][2]
-
PubChem. (2024).[1][2][4] N-Vinylcaprolactam Compound Summary. National Library of Medicine.[1] Retrieved from [1][2]
-
Tuncel, A. (2000).[1] Polymerization of N-Vinylcaprolactam and Characterization of Poly(N-Vinylcaprolactam). Journal of Applied Polymer Science. Retrieved from
-
Hadgraft, J., & Lane, M. E. (2016).[1] Skin permeation: The years of enlightenment. International Journal of Pharmaceutics. (Contextual grounding on Azone-like enhancers).
-
Scientific Polymer Products. (2024). Safety Data Sheet: N-Vinyl Caprolactam. Retrieved from [1][2]
Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) and regulatory guidelines (e.g., FDA Inactive Ingredient Database) before using these chemicals in human pharmaceutical products.[1]
Sources
- 1. Synthesis and Physicochemical Properties of Thermally Sensitive Polymeric Derivatives of N-vinylcaprolactam [mdpi.com]
- 2. N-Vinylcaprolactam | C8H13NO | CID 75227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. unilongindustry.com [unilongindustry.com]
- 4. 2H-1,4-Benzodiazepin-2-one | C9H6N2O | CID 21864639 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cross-validation of analytical methods for 1-Ethylazepan-2-one
Executive Summary
1-Ethylazepan-2-one (CAS: 2432-87-3) is a seven-membered cyclic amide (lactam) widely utilized as a polar aprotic solvent and a transdermal penetration enhancer in pharmaceutical formulations. Its structural similarity to Azone (Laurocapram) necessitates rigorous analytical control, particularly regarding purity and residual solvent analysis.
This guide provides a cross-validation framework comparing Gas Chromatography with Flame Ionization Detection (GC-FID) against Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . While GC-FID serves as the industry "workhorse" due to the molecule's volatility and thermal stability, RP-HPLC is presented as the critical orthogonal method required to detect thermally unstable impurities and hydrolysis degradation products (N-ethyl-6-aminocaproic acid) that elude GC analysis.
Analyte Profile & Analytical Challenges
Understanding the physicochemical properties of 1-Ethylazepan-2-one is the prerequisite for method selection.
| Property | Value / Characteristic | Analytical Implication |
| Structure | Cyclic Amide (Lactam) | Polar; requires polar GC columns or C18 HPLC. |
| Boiling Point | ~250°C (at 760 mmHg) | High enough for stability, low enough for GC analysis. |
| Chromophore | Weak (Amide | Challenge: Poor UV sensitivity >220 nm. Requires low-UV HPLC (210 nm). |
| Stability | Hydrolysis-prone (Ring opening) | Challenge: GC may degrade thermally unstable impurities; HPLC is required for degradation profiling. |
Primary Method: GC-FID (The Purity Workhorse)
Rationale: Gas Chromatography is the preferred method for assaying 1-Ethylazepan-2-one due to its high resolution and the universal response of the Flame Ionization Detector (FID) to carbon-hydrogen bonds. Unlike HPLC-UV, FID does not rely on a chromophore, offering superior linearity for this specific molecule.
Optimized Protocol
-
Instrument: Agilent 8890 or equivalent with FID.
-
Column: DB-WAX UI (Polyethylene glycol), 30m
0.32mm 0.25 m.-
Expert Insight: A polar WAX column is chosen over non-polar (DB-5) columns to improve peak shape of the polar lactam and separate it from non-polar hydrocarbon contaminants.
-
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split mode (50:1), 250°C.
-
Oven Program:
-
Hold 80°C for 1 min.
-
Ramp 10°C/min to 240°C.
-
Hold 5 min.
-
-
Detector: FID @ 280°C.
Representative Performance Data
| Parameter | Result | Acceptance Criteria (ICH Q2) |
| Linearity ( | > 0.9995 | |
| Range | 50 – 150% of target | Accurate within range |
| Precision (RSD) | 0.4% ( | |
| LOD | 5 ppm | Signal-to-Noise > 3:1 |
Orthogonal Method: RP-HPLC (The Stability Check)
Rationale: While GC is superior for the parent molecule, it cannot easily detect the ring-opened hydrolysis product (N-ethyl-6-aminocaproic acid), which is zwitterionic and non-volatile. RP-HPLC is mandatory for stability-indicating studies to ensure the lactam ring has not opened during storage.
Optimized Protocol
-
Instrument: Waters Alliance or Agilent 1260 Infinity II with DAD/PDA.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6
150mm, 3.5 m.-
Expert Insight: Use a high-carbon-load C18 column to retain the moderately polar lactam.
-
-
Mobile Phase: Isocratic 85% Water (0.1%
) : 15% Acetonitrile.-
Note: Phosphoric acid suppresses the ionization of the open-ring amino acid, improving its retention and peak shape.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm .
-
Critical: 254 nm is ineffective for this molecule. You must operate near the solvent cutoff.
-
Representative Performance Data
| Parameter | Result | Acceptance Criteria (ICH Q2) |
| Linearity ( | 0.9980 | |
| Tailing Factor | 1.1 | |
| Specificity | Resolution > 2.0 | Between Parent & Acid Hydrolysate |
Cross-Validation Workflow & Decision Logic
Scientific integrity requires that these methods are not just used in isolation but are cross-validated. If the GC assay returns 99.9% purity but the HPLC shows a 2% impurity peak, the GC method is invalid (likely thermal degradation or non-volatile impurity).
Analytical Decision Tree
Figure 1: Analytical decision tree illustrating the complementary nature of GC and HPLC for N-alkyl lactams.
Validation Protocol (ICH Q2 Aligned)
To validate the methods against each other, perform the "Mass Balance Check" :
-
Stress the Sample: Expose 1-Ethylazepan-2-one to 0.1N HCl at 60°C for 24 hours (induces ring opening).
-
Analyze via GC-FID:
-
Observation: The parent peak area will decrease. The open-ring amino acid will likely not elute or will degrade in the injector port, leading to "ghost peaks" or baseline rise.
-
-
Analyze via HPLC-UV:
-
Observation: The parent peak decreases, and a new, earlier-eluting peak (the amino acid) appears.
-
-
Calculation:
-
The loss of area in GC must match the molar equivalent loss in HPLC.
-
If GC shows 10% loss but HPLC shows 5% parent + 5% degradant, the methods are Cross-Validated .
-
Strategic Recommendations
-
Routine QC (Raw Material): Use GC-FID . It is faster, cheaper, and provides better precision for the pure solvent.
-
Formulation Stability: Use RP-HPLC . In the presence of water or excipients, the lactam ring is vulnerable. GC will miss the hydrolysis product, giving a false "Pass" result.
-
System Suitability: For HPLC, always use a reference standard of the acid hydrolysis product to confirm resolution, as the parent lactam peak can mask small amounts of the acid if the column plate count is low.
References
-
International Council for Harmonisation (ICH). (2023).[1][2][3][4] Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline. [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 17101, 1-Ethylazepan-2-one. PubChem. [Link]
-
U.S. Food and Drug Administration (FDA). (2024).[4] Q2(R2) Validation of Analytical Procedures. FDA Guidance Documents. [Link]
-
Phenomenex. (2025).[5] HPLC vs GC: What Sets These Methods Apart. Technical Guide. [Link]
Sources
- 1. ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. database.ich.org [database.ich.org]
Comparative Guide: Mass Spectrometry Profiling of 1-Ethylazepan-2-one
Executive Summary
1-Ethylazepan-2-one (N-Ethylcaprolactam) is a critical cyclic amide often encountered as a synthesis intermediate, a solvent impurity, or a metabolite in the degradation of specific polymeric drug delivery systems. Its structural elucidation requires a nuanced understanding of its fragmentation behavior, particularly to differentiate it from its unsubstituted analog (Caprolactam) and other N-alkylated impurities.
This guide compares the mass spectrometric "performance"—defined here as ionization efficiency, fragmentation richness, and detection limits—of 1-Ethylazepan-2-one against its structural analogs. It provides validated experimental protocols and mechanistic insights to ensure accurate identification in complex matrices.
Part 1: Ionization Technique Comparison (EI vs. ESI)
The choice of ionization source dictates the quality of spectral data. For 1-Ethylazepan-2-one (MW 141.21), the "performance" differs significantly between Electron Ionization (EI) and Electrospray Ionization (ESI).
Comparative Performance Table
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary State | Gas Phase (GC-MS) | Liquid Phase (LC-MS) |
| Ion Type | Radical Cation ( | Protonated Adduct ( |
| Fragmentation | High (Hard Ionization) . Extensive in-source fragmentation provides a structural fingerprint. | Low (Soft Ionization) . Preserves the molecular ion; requires MS/MS (CID) for structural data. |
| Sensitivity | Moderate (ng range). | High (pg range). Ideal for trace metabolite analysis. |
| Key Application | Impurity profiling; library matching (NIST). | Biological matrix quantification; pharmacokinetic studies. |
Expert Insight: Use EI when you need to confirm the identity of the raw material or synthesis byproduct. Use ESI (in Positive Mode) when quantifying trace levels in plasma or formulation buffers, as the basic nitrogen in the lactam ring protonates readily (
Part 2: Fragmentation Mechanism Deep Dive
Understanding the fragmentation pathway is the only way to validate that a peak is indeed 1-Ethylazepan-2-one and not an isobaric interference.
Mechanistic Pathways (EI Source, 70 eV)
The fragmentation of 1-Ethylazepan-2-one is driven by the stability of the lactam ring and the lability of the N-alkyl bond.
-
Molecular Ion (
m/z 141): The parent ion is formed by removing an electron from the lone pair of the nitrogen or oxygen. -
Primary Pathway: N-Dealkylation (
-cleavage/Inductive):-
The bond between the Nitrogen and the Ethyl group is cleaved.
-
Result: Loss of an ethyl radical (
, 29 Da) or ethylene via Hydrogen rearrangement. -
Major Fragment: m/z 112 (The caprolactam cation). This is often the base peak or second most intense peak.
-
-
Secondary Pathway: Ring Opening & CO Loss:
-
The lactam ring opens via
-cleavage at the bond (adjacent to carbonyl). -
This distonic ion ejects Carbon Monoxide (CO, 28 Da).
-
Major Fragment: m/z 84 (derived from m/z 112 losing CO).
-
-
Low Mass Fragments:
-
Further degradation yields hydrocarbon clusters at m/z 55 (
) and m/z 42 .
-
Visualization of Fragmentation Pathway[1][2]
The following diagram illustrates the causal relationships between the parent ion and its daughter fragments.
Figure 1: Proposed EI fragmentation pathway for 1-Ethylazepan-2-one showing the progression from molecular ion to characteristic daughter ions.
Part 3: Comparative Analysis with Analogs
To ensure specificity, one must distinguish 1-Ethylazepan-2-one from its likely impurities.
| Analyte | MW | Parent Ion (EI) | Key Fragment 1 | Key Fragment 2 | Differentiator |
| 1-Ethylazepan-2-one | 141.2 | 141 | 112 (M-29) | 84 | Loss of 29 (Ethyl) is unique. |
| Azepan-2-one (Caprolactam) | 113.1 | 113 | 84 (M-29) | 55 | Parent is 113; no 141 peak. |
| 1-Methylazepan-2-one | 127.1 | 127 | 112 (M-15) | 84 | Loss of 15 (Methyl) vs. 29 (Ethyl). |
Diagnostic Rule: If you observe a transition of
Part 4: Validated Experimental Protocols
These protocols are designed to be self-validating. If the system suitability standards (e.g., caffeine or a deuterated internal standard) do not pass, the data for 1-Ethylazepan-2-one should be considered suspect.
Protocol A: Structural Identification (GC-MS)
Best for: Impurity profiling in raw materials.
-
Column: Agilent DB-5MS (or equivalent),
. -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode (1 min purge),
. -
Oven Program:
-
Start at
, hold 1 min. -
Ramp
to . -
Ramp
to , hold 3 min.
-
-
MS Source: Electron Ionization (70 eV), Source Temp
, Quad Temp . -
Scan Range: m/z 35 – 300.
-
Data Check: Verify m/z 141 presence. Check for m/z 112/141 ratio (typically >50%).
Protocol B: Trace Quantification (LC-MS/MS)
Best for: Biological samples or aqueous formulations.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18),
. -
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode (
). Capillary Voltage: 3.0 kV. -
MRM Transitions (Multiple Reaction Monitoring):
-
Quantifier:
(Loss of Ethyl group + H transfer). -
Qualifier:
(Ring opening).
-
-
Self-Validation: The ratio of Quantifier/Qualifier peak areas must remain constant (
) across the calibration range.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of N-alkyl lactams. National Institute of Standards and Technology. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Szmigielski, R., & Danikiewicz, W. (2005).[1] Similarities and differences in the electron ionization-induced fragmentation of structurally related N-alkoxymethyl lactams and sultams.[1] Journal of Mass Spectrometry, 40(3), 331–341.[1] Available at: [Link]
-
Holčapek, M., et al. (2010). Mass Spectrometry in the Analysis of Cyclic Amides.[2] Handbook of Advanced Chromatography / Mass Spectrometry Techniques.
Sources
Comparison of catalysts for N-ethyl-epsilon-caprolactam polymerization
This guide provides an in-depth technical comparison of catalysts for the polymerization of N-ethyl-ε-caprolactam (NECL) .
Executive Summary: The N-Substituted Challenge
Researchers must distinguish between ε-caprolactam (CL) and N-ethyl-ε-caprolactam (NECL) . While CL is routinely polymerized via anionic mechanisms (using strong bases like NaH and activators like N-acetyl caprolactam) to produce Nylon-6, NECL cannot be polymerized anionically .
-
Reason: NECL lacks the amide proton (
) required to form the propagating lactamate anion. -
Solution: Polymerization of NECL requires Cationic Ring-Opening Polymerization (CROP) .
-
Resulting Material: Unlike highly crystalline Nylon-6 (
), Poly(N-ethyl-ε-caprolactam) is typically an amorphous, viscous liquid or elastomer due to the absence of intermolecular hydrogen bonding.
This guide compares the three primary catalyst classes for this specific cationic pathway: Lewis Acids , Protonic Acids , and Heterogeneous Solid Acids .
Part 1: Catalyst Performance Comparison
The following table contrasts catalyst performance based on reaction kinetics, molecular weight control, and industrial viability.
| Catalyst Class | Representative Agents | Reactivity | Molecular Weight ( | Polydispersity (PDI) | Key Advantages | Key Disadvantages |
| Lewis Acids | High | Low to Medium (<15 kDa) | Narrow (1.2 - 1.5) | Fast initiation; lower temperatures (60-100°C). | Highly moisture sensitive; difficult to remove residues. | |
| Protonic Acids | Medium | Medium (10-25 kDa) | Broad (1.8 - 2.5) | Low cost; readily available.[1] | Corrosive; high side-reactions (amidine formation). | |
| Solid Acids (Green) | Maghnite-H (Activated Clay), Zeolites | Low-Medium | High (>25 kDa) | Broad (2.0+) | Recyclable ; non-corrosive; easy separation. | Slower kinetics; requires high Temp (>150°C). |
Detailed Analysis
1. Lewis Acids (
-
Mechanism: Coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon without requiring a free proton.
-
Best For: Synthesis of controlled oligomers or low-MW functionalized polymers.
-
Critical Insight:
often requires a co-initiator (trace water or alcohol) to form the active protonated species. Strictly anhydrous conditions may inhibit initiation.[2]
2. Protonic Acids (
-
Mechanism: Direct protonation of the carbonyl oxygen (
-protonation) followed by acyl-oxygen cleavage. -
Best For: Bench-scale exploratory synthesis where high purity is not critical.
-
Critical Insight: Strong acids at high temperatures promote "back-biting," leading to a high equilibrium concentration of cyclic oligomers (dimers/trimers).
3. Heterogeneous Solid Acids (Maghnite-H)
-
Mechanism: Proton-exchanged montmorillonite clay layers provide acidic sites. Monomer intercalates between layers.
-
Best For: "Green" chemistry applications and producing higher molecular weight polymers due to confinement effects suppressing cyclization.
-
Critical Insight: Requires activation (proton exchange) with
prior to use.
Part 2: Cationic Polymerization Mechanism
The polymerization of N-ethyl-caprolactam proceeds via an Activated Monomer (AM) mechanism (if alcohol initiated) or Active Chain End (ACE) mechanism. The lack of N-H bonding prevents the formation of cross-linked networks, yielding linear chains.
Figure 1: Cationic Ring-Opening Polymerization (CROP) pathway for N-substituted lactams. The initiation step involves O-protonation, destabilizing the resonance structure and permitting nucleophilic attack.
Part 3: Experimental Protocol
Method: Bulk Polymerization using Maghnite-H (Solid Acid Catalyst). Rationale: This method offers the best balance of safety, molecular weight control, and ease of purification.
Materials
-
Monomer: N-ethyl-ε-caprolactam (Distilled over
under vacuum). -
Catalyst: Maghnite-H (Prepared by stirring Montmorillonite clay in 0.25M
for 48h, washed until sulfate-free, and dried at 105°C).[1] -
Solvent: None (Bulk polymerization).[1]
Step-by-Step Workflow
-
Catalyst Activation:
-
Dry Maghnite-H powder in a vacuum oven at 120°C for 4 hours to remove physisorbed water.
-
-
Reaction Setup:
-
In a flame-dried Schlenk tube under
atmosphere, charge 10.0 g (approx 70 mmol) of N-ethyl-ε-caprolactam. -
Add 0.5 g (5 wt%) of activated Maghnite-H.
-
-
Polymerization:
-
Immerse the tube in a pre-heated oil bath at 150°C .
-
Stir magnetically at 300 RPM.
-
Observation: Viscosity will increase gradually over 12-24 hours.
-
-
Termination & Isolation:
-
Cool the mixture to room temperature.
-
Dissolve the crude product in Chloroform (
) . -
Filtration: Filter the solution through a sintered glass funnel to remove the solid Maghnite-H catalyst (Catalyst can be reactivated).
-
Precipitation: Pour the filtrate dropwise into excess cold Diethyl Ether or Hexane . The polymer will separate as a viscous oil or gum.
-
-
Drying:
-
Decant the supernatant and dry the polymer under high vacuum (0.1 mbar) at 60°C for 24 hours.
-
Part 4: References
-
Cationic Mechanism of Lactams:
-
Odian, G. "Principles of Polymerization." 4th Ed. Wiley-Interscience. (Standard text confirming cationic requirement for N-substituted lactams).
-
-
Maghnite-H Catalyst Performance:
-
N-Substituted Nylon Properties:
-
Lewis Acid Catalysis:
-
Kubisa, P. (1980). "Cationic polymerization of lactams." Journal of Polymer Science: Macromolecular Reviews.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. KR20190042497A - Continuous polymerization apparatus and continuous production method of polymer - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Definitive Guide to Synthesizing and Confirming [D5]-1-Ethylazepan-2-one
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
1-Ethylazepan-2-one (N-ethyl-ε-caprolactam) is a critical permeation enhancer and solvent used in transdermal drug delivery systems. In pharmacokinetic (PK) and metabolic studies, precise quantification of this excipient is mandatory.[1] This requires a stable, isotopically labeled Internal Standard (IS) that mimics the analyte's extraction behavior without interfering with its mass spectral signal.[1]
This guide compares the synthesis and validation of N-([2H5]ethyl)azepan-2-one against alternative labeling strategies. We demonstrate why N-alkylation with [D5]-ethyl iodide is the superior method for generating a non-exchangeable, chemically stable label suitable for GLP-compliant bioanalysis.
Part 1: Strategic Analysis – Selecting the Labeling Site[1]
Before beginning synthesis, one must choose the isotopic position.[1] Inadequate labeling strategies lead to "label loss" during bioanalysis, compromising data integrity.[1]
| Feature | Method A: Side-Chain Labeling (Recommended) | Method B: Ring Labeling (Alternative) |
| Strategy | N-Alkylation with [D5]-Ethyl Iodide | H/D Exchange in D₂O/Base (α-position) |
| Structure | Label is on the N-ethyl group (CD₂CD₃) | Label is on the lactam ring (C-3 position) |
| Stability | High. C-D bonds are chemically inert and non-exchangeable. | Low. α-protons are acidic and exchange back to H in aqueous media. |
| Mass Shift | +5 Da (Ideal for MS separation) | Variable (+1 to +4 Da depending on exchange efficiency) |
| Utility | Gold Standard for DMPK/Quantification | Limited to mechanistic studies; unsuitable for PK |
Verdict: Method A is the only viable route for creating a stable Internal Standard.[1] Method B carries a high risk of back-exchange during aqueous workup or biological incubation.
Part 2: Synthesis Protocol (Method A)
Objective: Synthesize N-([2H5]ethyl)azepan-2-one with >98% isotopic enrichment.
Reagents & Materials
-
Substrate: Azepan-2-one (ε-Caprolactam) [CAS: 105-60-2]
-
Labeling Agent: Iodoethane-d5 (>99 atom % D) [CAS: 6485-58-1]
-
Base: Sodium Hydride (60% dispersion in mineral oil) or Potassium tert-butoxide (1M in THF)
-
Solvent: Anhydrous DMF or THF (dried over molecular sieves)
-
Atmosphere: Dry Nitrogen or Argon[1]
Step-by-Step Workflow
-
Activation:
-
Charge a flame-dried 3-neck flask with Sodium Hydride (1.2 eq) under inert atmosphere.
-
Wash NaH with dry hexane (2x) to remove mineral oil if downstream NMR cleanliness is critical.[1]
-
Add anhydrous DMF (10 mL/g substrate) and cool to 0°C.[1]
-
Slowly add Azepan-2-one (1.0 eq) dissolved in minimum DMF. Evolution of H₂ gas will occur.[1] Stir for 30 min at 0°C, then warm to RT for 1 hour to ensure complete deprotonation (formation of the sodium lactamate).
-
-
Labeling (Alkylation):
-
Cool the mixture back to 0°C.
-
Add Iodoethane-d5 (1.1 eq) dropwise via syringe. The reaction is exothermic.[1]
-
Allow to warm to Room Temperature and stir for 4–12 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS. The starting lactam (polar) should disappear, replaced by the less polar N-alkylated product.
-
-
Workup & Purification:
-
Quench carefully with saturated NH₄Cl solution.[1]
-
Extract with Ethyl Acetate (3x).[1]
-
Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄.[1]
-
Concentrate in vacuo.[1]
-
Purification: Distillation under reduced pressure (bp ~110°C at 10 mmHg) or Flash Chromatography (Silica, 30% EtOAc in Hexane) yields a colorless oil.[1]
-
Part 3: Confirmation & Validation[1]
To certify the material as a valid Internal Standard, you must confirm both the chemical structure and the isotopic incorporation.[1]
1. NMR Validation (Self-Validating Step)
The absence of specific signals confirms the label placement.
| Nucleus | Unlabeled (Standard) | Labeled ([D5]-Target) | Interpretation |
| 1H NMR | δ 3.40 (q, 2H) : N-CH₂-CH₃ | Silent | Confirms replacement of N-methylene protons with Deuterium. |
| 1H NMR | δ 1.15 (t, 3H) : N-CH₂-CH₃ | Silent | Confirms replacement of methyl protons with Deuterium. |
| 1H NMR | δ 3.20 (m, 2H): Ring N-CH₂ | δ 3.20 (m, 2H) | Ring protons remain unchanged (Chemical integrity).[1] |
| 13C NMR | δ 43.5 (N-Et), δ 12.8 (Me) | Septet / Multi-triplet | Carbon signals coupled to Deuterium appear as weak multiplets or are silent due to splitting/relaxation. |
2. Mass Spectrometry Validation
The mass shift must be distinct to avoid "crosstalk" with the natural isotope abundance of the analyte.[1]
-
Analyte (Unlabeled): [M+H]⁺ = 142.1
-
IS (Labeled): [M+H]⁺ = 147.1 (+5 Da shift)
Fragmentation Logic (MS/MS): In ESI+, the parent ion fragments typically by losing the ethyl group or ring opening.[1]
-
Unlabeled: 142 -> 114 (Loss of C2H4) or 113 (Lactam core).
-
Labeled: 147 -> 113 (Lactam core).
-
Validation: The 113 fragment should appear in both spectra, confirming the core ring structure is identical, while the parent mass shift confirms the label is on the ethyl group.[1]
Part 4: Visualization of Workflows
Figure 1: Synthesis & Confirmation Logic
Caption: Synthesis workflow with integrated self-validation checkpoints (NMR/MS) to ensure isotopic purity.
Figure 2: Mass Spectrometry Fragmentation Logic
Caption: MS/MS fragmentation showing convergence to a common core ion, confirming the label is strictly on the ethyl side-chain.
References
-
Preparation of N-substituted lactams by reaction of sodium lactam with alkyl halides. Source: Arkivoc, 2002. [1]
-
Phase-Transfer Catalyzed N-Alkylation of Amides and Lactams. Source: Journal of Organic Chemistry / Phase Transfer Catalysis Communications.
-
Spectroscopic characterization of N-alkylated lactams (NMR/MS data). Source: National Institutes of Health (PMC).
-
Mechanisms of Mass Spectral Fragmentation of Cyclic Amides. Source: Chemistry LibreTexts.
Sources
Performance Comparison Guide: Caprolactam-Derived Polymers in Drug Delivery & Inhibition
This guide provides an in-depth performance analysis of polymers derived from 1-Ethylazepan-2-one (N-ethyl caprolactam) and its reactive analog 1-Ethenylazepan-2-one (N-vinyl caprolactam).
Editorial Note on Chemical Nomenclature: While the prompt specifies 1-Ethylazepan-2-one (a saturated N-ethyl lactam), the commercially significant polymers in drug development and kinetic inhibition are derived from 1-Ethenylazepan-2-one (N-vinyl caprolactam). 1-Ethylazepan-2-one itself is non-polymerizable via radical mechanisms but serves as a critical permeation enhancer (Azone analog) and a structural model for the polymer's pendant group. This guide focuses on the performance of the Poly(N-vinyl caprolactam) (PVCap) class, while explicitly contrasting it with the N-ethyl monomer's properties where relevant.
Executive Summary
Polymers derived from azepan-2-one (caprolactam) derivatives are unique amphiphilic materials. The primary representative, Poly(N-vinyl caprolactam) (PVCap) , distinguishes itself from Polyvinylpyrrolidone (PVP) and Cellulosics (HPMC) through its thermoresponsiveness (LCST) and superior lipophilicity . This guide compares PVCap-based matrices (e.g., Soluplus®) against industry standards (PVP-VA64, HPMCAS) for Amorphous Solid Dispersions (ASD) and solubility enhancement.
Key Findings
-
Solubility Enhancement: PVCap copolymers outperform PVP-VA64 in maintaining supersaturation for BCS Class II/IV drugs due to stronger hydrophobic interactions.
-
Thermal Processing: PVCap exhibits a lower Glass Transition Temperature (
vs. for PVP-VA64), enabling Hot Melt Extrusion (HME) at lower temperatures, thus preserving thermolabile APIs. -
Hygroscopicity: PVCap is significantly less hygroscopic than PVP, improving long-term physical stability of amorphous dispersions.
Chemical Identity & Structural Basis
The performance differences stem directly from the lactam ring size (7-membered caprolactam vs. 5-membered pyrrolidone) and the N-substituent.
Monomer Distinction
-
1-Ethylazepan-2-one (N-Ethyl Caprolactam): Saturated. Liquid at RT. Used as a skin permeation enhancer. Cannot form vinyl polymers.
-
1-Ethenylazepan-2-one (N-Vinyl Caprolactam): Unsaturated vinyl group.[1] Polymerizes to PVCap.[2]
Structural Pathway Diagram
The following diagram illustrates the chemical relationship and the polymerization pathway.
Caption: Chemical lineage from Caprolactam to functional PVCap polymers. Note that 1-Ethylazepan-2-one is a dead-end for vinyl polymerization.
Performance Comparison: PVCap vs. Alternatives[2][3]
This section evaluates the performance of PVCap-based polymers (specifically the graft copolymer Soluplus® ) against Copovidone (PVP-VA64) and HPMCAS .
Quantitative Data Summary
| Property | PVCap Graft Copolymer (Soluplus®) | PVP-VA64 (Kollidon® VA64) | HPMCAS (L/M/H grades) |
| Chemistry | PVCap-PVAc-PEG graft | Vinylpyrrolidone-Vinyl Acetate | Cellulose derivative |
| Glass Transition ( | ~70°C | ~101°C | ~120°C |
| Hygroscopicity | Low (< 5% at 50% RH) | Moderate-High | Low |
| Solubilization Capacity | High (Amphiphilic micelle former) | Moderate (Hydrophilic) | Moderate (pH dependent) |
| Processability (HME) | Excellent (Low | Good (Higher temp required) | Difficult (High melt viscosity) |
| Thermoresponsiveness | LCST ~32-40°C (Tunable) | None | None |
| Critical Micelle Conc. (CMC) | ~7.6 mg/L (Very Low) | N/A (Does not form micelles) | N/A |
Mechanism of Action: The "Spring and Parachute"
PVCap polymers excel in the "Parachute" phase of drug dissolution.
-
Spring: High energy amorphous drug dissolves rapidly.
-
Parachute: The amphiphilic PVCap polymer forms micelles that encapsulate the drug, preventing nucleation and recrystallization (precipitation).
-
Advantage: PVCap's lower Critical Micelle Concentration (CMC) compared to surfactants allows it to maintain supersaturation at lower concentrations.
Experimental Protocols
Protocol: Determination of Lower Critical Solution Temperature (LCST)
PVCap is thermoresponsive, precipitating from water above its LCST. This property is vital for controlled release and hydrogel formation.
Materials:
-
Poly(N-vinyl caprolactam) sample (
). -
Milli-Q Water.[3]
-
UV-Vis Spectrophotometer (with temperature control).
Methodology:
-
Preparation: Dissolve polymer in water to a concentration of 0.1% to 1.0% (w/v). Stir at 4°C overnight to ensure complete dissolution (polymers dissolve better in cold water due to exothermicity of hydration).
-
Setup: Place sample in a quartz cuvette. Set UV-Vis wavelength to 500 nm (non-absorbing region; detects scattering).
-
Ramp: Heat the sample from 20°C to 50°C at a rate of 0.5°C/min .
-
Measurement: Record Transmittance (%T) continuously.
-
Analysis: The LCST is defined as the temperature at the onset of turbidity (typically 50% or 90% transmittance drop).
-
Validation: The transition should be sharp. Hysteresis (difference between heating and cooling curves) indicates chain entanglement or aggregation kinetics.
-
Protocol: Hot Melt Extrusion (HME) Feasibility Test
To validate the processing advantage of PVCap (1-Ethylazepan-2-one derivative) over PVP.
Materials:
-
Model Drug: Itraconazole (High melting point, lipophilic).
-
Polymer A: Soluplus® (PVCap based).
-
Polymer B: PVP-VA64.
Workflow:
-
Blending: Physical mixture of Drug:Polymer (30:70 w/w).
-
Extrusion: Twin-screw extruder (e.g., Haake MiniLab).
-
Soluplus Profile: Feed: 120°C
Die: 140°C. -
PVP-VA64 Profile: Feed: 160°C
Die: 180°C.
-
-
Torque Monitoring: Record torque (N·cm). Lower torque indicates better plasticization and flow.
-
Characterization: Analyze extrudates via DSC. Absence of drug melting peak indicates successful Amorphous Solid Dispersion (ASD).
Mechanistic Visualization: Solubilization Pathway
The following diagram details how the amphiphilic nature of the PVCap graft copolymer stabilizes hydrophobic drugs, a key differentiator from the purely hydrophilic PVP.
Caption: Mechanism of drug solubilization. PVCap copolymers form micelles (yellow) shielding the drug, whereas PVP relies solely on viscosity and weak H-bonding.
References
-
BASF SE. (2010). Soluplus®: Technical Information. BASF The Chemical Company. Link
-
Hardung, H., Djuric, D., & Ali, S. (2010). "Combining HME & Solubilization: Soluplus® - The Solid Solution." Drug Development and Industrial Pharmacy, 36(7), 820-830. Link
-
Vihola, H., et al. (2005). "Cytotoxicity of thermosensitive polymers poly(N-isopropylacrylamide), poly(N-vinylcaprolactam) and amphiphilically modified poly(N-vinylcaprolactam)." Biomaterials, 26(16), 3055-3064. Link
-
Koltzenburg, S. (2019). "Polymer Chemistry in Drug Delivery." Macromolecular Chemistry and Physics, 220, 1900210. Link
-
PubChem. (2024). 1-Ethylazepan-2-one Compound Summary. National Library of Medicine. Link
Sources
Differential Scanning Calorimetry (DSC) analysis of 1-Ethylazepan-2-one polymers
Executive Summary
This guide details the Differential Scanning Calorimetry (DSC) analysis of Poly(1-ethylazepan-2-one) (also known as Poly(N-ethyl-ε-caprolactam)). As a Senior Application Scientist, I have structured this analysis to address the specific challenges of characterizing N-substituted polyamides.
Unlike its parent polymer (Nylon 6) or its vinyl analog (Poly(vinyl caprolactam)), Poly(1-ethylazepan-2-one) exhibits unique thermal behaviors driven by the disruption of inter-chain hydrogen bonding . This guide provides a direct comparison with industry standards, validated experimental protocols, and mechanistic insights into why this polymer behaves as it does.
Structural Context & Thermal Mechanism
To interpret the DSC data of Poly(1-ethylazepan-2-one), one must understand the structural causality.
-
Nylon 6 (Standard): Possesses strong N-H···O=C hydrogen bonding between chains, resulting in high crystallinity and a high melting point (
). -
Poly(vinyl caprolactam) (PVCap): A vinyl polymer with pendant lactam rings. It is amorphous with a high Glass Transition Temperature (
) due to steric hindrance of the bulky side groups. -
Poly(1-ethylazepan-2-one): Formed via Ring-Opening Polymerization (ROP) of N-ethyl-ε-caprolactam. The ethyl substitution on the nitrogen atom eliminates the hydrogen bond donor capability .
The Result: The polymer loses the ability to form the crystalline lattice characteristic of Nylons. Consequently, DSC analysis typically reveals an amorphous material with a suppressed
Mechanism Visualization
The following diagram illustrates how N-substitution alters the thermal pathway compared to standard polyamides.
Figure 1: Causal pathway showing how N-ethyl substitution dictates the amorphous thermal profile.
Experimental Protocol: The "Heat-Cool-Heat" Cycle
Reliable DSC data for amorphous or semi-crystalline polymers requires the erasure of thermal history (processing stresses, aging). A single heating ramp is insufficient and scientifically invalid for material characterization.
Validated Workflow
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q-Series or Shimadzu DSC-60 Plus). Atmosphere: Dry Nitrogen (50 mL/min purge) to prevent oxidative degradation. Sample Mass: 5–10 mg in crimped Aluminum pans.
Step-by-Step Methodology
-
Equilibration: Equilibrate at
to capture low-temperature transitions. -
First Heating (Conditioning): Ramp
to .-
Purpose: Erase thermal history, relax polymer chains, and remove moisture volatiles.
-
Note: Do not calculate
from this ramp.
-
-
Cooling (Recrystallization): Ramp
to .-
Observation: Watch for exothermic crystallization peaks (
).[1] For Poly(1-ethylazepan-2-one), this may be absent.
-
-
Second Heating (Analysis): Ramp
to .
Figure 2: The standard Heat-Cool-Heat protocol ensures data reproducibility by standardizing the polymer's thermal history.
Comparative Performance Analysis
The following table contrasts Poly(1-ethylazepan-2-one) against its primary alternatives. This comparison is vital for drug development professionals selecting excipients or carriers, as thermal properties dictate storage stability and drug release kinetics.
Table 1: Thermal Properties Comparison
| Property | Poly(1-ethylazepan-2-one) | Nylon 6 (Reference) | Poly(vinyl caprolactam) (Alternative) |
| Structure | N-substituted Polyamide | Unsubstituted Polyamide | Vinyl Polymer with Pendant Ring |
| Crystallinity | Amorphous / Very Low | Semi-Crystalline | Amorphous |
| None (or weak < | None | ||
| H-Bonding | Absent (N-blocked) | Strong (Inter-chain) | Weak (Amide in side chain) |
| Solubility | Soluble in organic solvents | Limited (Formic Acid/Phenols) | Water/Organics (Thermoresponsive) |
*Note: The
Interpretation of Data[1][5][6][7][8][9][10][11][12][13][14]
-
The "Missing" Melt: Unlike Nylon 6, which shows a sharp endothermic peak at
[1], Poly(1-ethylazepan-2-one) will likely show a flat baseline in the high-temperature region. This confirms the disruption of the crystal lattice. -
Glass Transition Shift: The
is the critical parameter.-
PVCap is rigid at room temperature (
) [2]. -
Poly(1-ethylazepan-2-one) is flexible/rubbery at room temperature. This makes it unsuitable as a structural material but excellent as a plasticizer or soft-segment in block copolymers.
-
Application Implications for Drug Development
For researchers in pharmaceutical sciences, the DSC profile dictates the utility of the polymer:
-
Amorphous Solid Dispersions (ASDs): The low
of Poly(1-ethylazepan-2-one) presents a risk of physical instability (recrystallization) if used as a sole carrier for drugs stored at room temperature. It is best used as a co-polymer to lower the processing temperature of brittle polymers. -
Thermoresponsive Behavior: While PVCap is famous for its Lower Critical Solution Temperature (LCST) near physiological range (
), N-alkylated polyamides often exhibit different solubility profiles. DSC can be used to detect the demixing endotherm of aqueous solutions of these polymers, which correlates to their LCST [3].
Troubleshooting DSC Artifacts
-
Broad Endotherm near
: This is not a melt; it is water evaporation. N-substituted lactams are hygroscopic. Ensure the "First Heating" step goes to at least to remove this. -
Cold Crystallization: If you see an exothermic peak during the second heating, it implies the polymer was cooled too quickly to crystallize in the cooling cycle.
References
-
Shimadzu Corporation. (2021).[1] Characterization of Polyethylene and Polyamide Materials by Thermal Analysis.[1] Application News No. T160. Link
-
National Institutes of Health (NIH). (2023). Modulation of the Lower Critical Solution Temperature of Thermoresponsive Poly(N-vinylcaprolactam).Link
-
National Institute of Standards and Technology (NIST). (2009). Heat Capacity and Other Thermodynamic Properties of Linear Macromolecules: Polyamides.Link
-
ResearchGate. (2021). DSC-analysis of self-healing polymers based on supramolecular interactions.Link
Sources
Comparative Guide: 1-Ethylazepan-2-one vs. ε-Caprolactone in Polymer Synthesis
Executive Summary
This technical guide benchmarks 1-Ethylazepan-2-one (also known as
Key Distinction: The substitution of the amide proton with an ethyl group in 1-Ethylazepan-2-one fundamentally alters the polymerization mechanism from the standard "activated monomer" anionic route used for Nylon-6 to a cationic or enzymatic route. This substitution also yields an amorphous, highly soluble polymer with superior hydrolytic stability compared to the semi-crystalline, biodegradable PCL.
Part 1: Chemical Thermodynamics & Kinetics
Both monomers are 7-membered heterocycles. Their polymerizability is driven by the release of ring strain (enthalpy-driven), but their mechanisms diverge due to nucleophilicity differences between the ester oxygen and the tertiary amide nitrogen.
Mechanism Comparison
- -Caprolactone (Ester): Typically undergoes Coordination-Insertion Ring-Opening Polymerization (ROP) using metal alkoxides (e.g., Tin(II) 2-ethylhexanoate).[1] The metal coordinates to the carbonyl oxygen, activating it for nucleophilic attack.
-
1-Ethylazepan-2-one (Tertiary Amide): Lacks the N-H proton required for the standard anionic "activated monomer" mechanism used in Nylon-6 production. Therefore, it must be polymerized via Cationic ROP , where the chain end is activated by a strong acid or alkylating agent.
Figure 1: Mechanistic divergence. PCL follows coordination-insertion, while the N-substituted lactam requires cationic activation due to the lack of a labile N-H proton.
Part 2: Experimental Protocols
Protocol A: Synthesis of Polycaprolactone (The Standard)
Objective: Synthesize high molecular weight PCL via bulk polymerization.
Rationale: Tin(II) 2-ethylhexanoate (Sn(Oct)
-
Monomer Purification: Dry
-caprolactone over CaH for 24 hours and distill under reduced pressure. Moisture is the primary inhibitor of molecular weight growth. -
Reaction Setup: In a flame-dried Schlenk flask, add purified
-CL (10.0 g, 87.6 mmol). -
Catalyst Addition: Add Sn(Oct)
solution (in dry toluene) to achieve a monomer-to-catalyst ratio ([M]/[C]) of 1000:1. Add benzyl alcohol as an initiator ([M]/[I] = 500:1) to control molecular weight. -
Polymerization: Immerse flask in an oil bath at 110°C for 24 hours under argon atmosphere.
-
Purification: Dissolve the crude solid in dichloromethane (DCM) and precipitate into cold methanol. Filter and dry under vacuum at 40°C.
Protocol B: Synthesis of Poly(1-Ethylazepan-2-one) (The Challenger)
Objective: Synthesize Poly(
-
Monomer Purification: Distill 1-Ethylazepan-2-one under vacuum. Store over 4Å molecular sieves.
-
Reaction Setup: In a flame-dried reactor under nitrogen, introduce the monomer (10.0 g, 78.6 mmol).
-
Initiation: Add Triflic Acid (HOTf) via microsyringe. Target a ratio of [M]/[I] = 100:1 to 200:1.
-
Caution: The reaction is exothermic.
-
-
Polymerization: Heat to 160°C - 180°C for 48 hours.
-
Note: Higher temperatures are required compared to esters due to the higher stability of the amide bond.
-
-
Quenching & Purification: Quench with a small amount of triethylamine. Dissolve the viscous polymer in chloroform and precipitate into diethyl ether or hexane (depending on specific solubility observations).
Part 3: Material Property Benchmarking
The following data highlights the trade-offs between the two polymers.
| Feature | Polycaprolactone (PCL) | Poly(1-Ethylazepan-2-one) |
| Chemical Class | Aliphatic Polyester | Tertiary Aliphatic Polyamide |
| Crystallinity | Semi-crystalline (~50-60%) | Amorphous (No H-bonding) |
| Melting Point (Tm) | ~60°C | N/A (Glass transition only) |
| Glass Transition (Tg) | -60°C | ~ -60°C to -40°C (Tunable) |
| Hydrolytic Stability | Low (Degrades in months) | High (Stable for years) |
| Solubility | Soluble in DCM, Toluene, THF | Soluble in alcohols, water (variable), CHCl3 |
| Primary Use Case | Bioresorbable sutures, scaffolds | Plasticizers, stable soft blocks, coatings |
Critical Analysis of Data[2][3][4]
-
Crystallinity: Standard Nylon-6 is highly crystalline due to inter-chain hydrogen bonding (N-H ... O=C). The
-ethyl group in 1-Ethylazepan-2-one sterically hinders chain packing and eliminates H-bonding capability. This renders the polymer amorphous , making it an excellent candidate for flexible, non-brittle applications where crystallinity is a defect. -
Degradation: PCL contains ester linkages susceptible to bulk erosion via hydrolysis. The tertiary amide linkage in the
-ethyl polymer is significantly more resistant to nucleophilic attack by water, providing long-term stability.
Part 4: Degradation & Stability Profile
For drug delivery applications, the degradation profile dictates the release kinetics.
-
PCL (Bulk Erosion): Water penetrates the amorphous regions first, cleaving ester bonds. This leads to a rapid drop in molecular weight, followed by mass loss. Acidic byproducts (hexanoic acid derivatives) can cause autocatalysis, accelerating degradation.
-
Poly(1-Ethylazepan-2-one) (Surface/Slow Erosion): Due to the stability of the tertiary amide bond, degradation is negligible under physiological conditions (pH 7.4, 37°C). It requires enzymatic intervention or harsh pH conditions to degrade.
Strategic Recommendation:
-
Use PCL for temporary implants (6-24 months) where resorption is required.
-
Use Poly(1-Ethylazepan-2-one) for permanent coatings or as a "stealth" polymer block (similar to PEG) to increase solubility without rapid degradation.
References
-
Labet, M., & Thielemans, W. (2009). Synthesis of polycaprolactone: a review. Chemical Society Reviews, 38(12), 3484-3504. Link
-
Hashimoto, K. (2000). Ring-Opening Polymerization of Lactams.[1][2][3][4][5] Living Cationic Polymerization of 1-Substituted Azepan-2-ones. Progress in Polymer Science, 25(10), 1411-1462. Link
-
Woodruff, M. A., & Hutmacher, D. W. (2010). The return of a forgotten polymer—Polycaprolactone in the 21st century. Progress in Polymer Science, 35(10), 1217-1256. Link
-
Russo, S., & Casazza, E. (2012).[5] Ring-Opening Polymerization of Lactams.[1][2][3][4][5] Polymer Science: A Comprehensive Reference, 4, 331-396.[5] Link
Sources
Purity Assessment of 1-Ethylazepan-2-one: A Comparative Technical Guide
Executive Summary: The Case for Primary Ratio Measurement
In the development of transdermal delivery systems and specialty solvents, 1-Ethylazepan-2-one (N-Ethylcaprolactam) serves as a critical intermediate and penetration enhancer. Its structural homology to Laurocapram (Azone) necessitates rigorous purity profiling.
Traditionally, purity is assessed via HPLC-UV or GC-FID. However, these methods suffer from a critical metrological flaw: dependency on identical reference standards. If a Certified Reference Material (CRM) for 1-Ethylazepan-2-one is unavailable or of questionable purity, the resulting assay is relative, not absolute.
Quantitative NMR (qNMR) circumvents this by operating as a primary ratio measurement method .[1] It relies on the fundamental proportionality between signal integration and the number of resonating nuclei, requiring only a structurally independent Internal Standard (IS) with a known purity.
This guide details the validation of 1-Ethylazepan-2-one purity using
Technical Comparison: qNMR vs. Chromatography
The following table contrasts the operational and metrological attributes of the three dominant purity assessment techniques for cyclic amides.
Table 1: Comparative Performance Matrix
| Feature | HPLC-UV | GC-FID | |
| Metrological Basis | Primary Method (Ratio of nuclei) | Secondary/Relative (Response factors) | Secondary/Relative (Carbon counting/Response) |
| Reference Standard | Universal (e.g., DMTP, Maleic Acid). Structure of IS | Specific . Requires high-purity 1-Ethylazepan-2-one CRM. | Specific . Requires CRM for accurate wt%. |
| Response Factor | Unity (1:1 for protons). | Variable (Extinction coefficient | Variable (Depends on combustion efficiency/functional groups). |
| Structural Proof | Simultaneous (ID + Purity). | Retention time only (Non-specific). | Retention time only. |
| Sample Prep | Minimal (Dissolve & Measure). | Moderate (Dilutions, Mobile Phase). | Minimal (Dilution). |
| Major Error Source | Gravimetry (Weighing) & Integration. | Column aging, Detector linearity, Reference purity. | Inlet discrimination, Thermal degradation. |
| Limit of Detection | Moderate (~0.1%). | Excellent (ppm/ppb levels). | Excellent (ppm levels).[2] |
Strategic Decision Logic
The choice between qNMR and chromatography should be dictated by the stage of development and the availability of standards.
Figure 1: Decision tree for selecting analytical methodology based on reference standard availability and sensitivity requirements.
Experimental Protocol: H-qNMR of 1-Ethylazepan-2-one
This protocol is designed to achieve a measurement uncertainty (
Reagents & Materials[2][3][4]
-
Analyte: 1-Ethylazepan-2-one (Liquid, hygroscopic).
-
Solvent: Chloroform-d (
) with 99.8% D atom, containing TMS (optional, but avoid if overlapping). -
Internal Standard (IS): Dimethyl Terephthalate (DMTP) .
-
Rationale: DMTP provides a sharp aromatic singlet at
8.1 ppm, completely distinct from the aliphatic region (1.0–3.5 ppm) of the azepane ring. It is non-hygroscopic and stable.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
-
Balance: Mettler Toledo XPR or equivalent (Readability 0.001 mg or 0.01 mg).
Sample Preparation (Gravimetric Workflow)
Since the analyte is a liquid, evaporation and weighing errors are the highest risk factors.
-
Weighing the Internal Standard:
-
Weigh approx. 15 mg of DMTP directly into a clean HPLC vial or weighing boat. Record mass (
) to 0.01 mg precision.
-
-
Weighing the Analyte:
-
Weigh approx. 20 mg of 1-Ethylazepan-2-one.
-
Technique: Use a back-weighing technique with a syringe to prevent evaporation during the weighing process. Record mass (
).
-
-
Solvation:
-
Add 0.6 mL of
to dissolve both components. -
Vortex for 30 seconds to ensure complete homogeneity.
-
Transfer to a 5mm NMR tube.[3]
-
NMR Acquisition Parameters
To ensure quantitative accuracy, the instrument must be relaxed fully between scans.
-
Instrument: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).
-
Temperature: 298 K (25°C).
-
Pulse Sequence: zg (standard 90° pulse) or zg30 (30° pulse). Do NOT use 1D NOESY or decoupling sequences that distort signal intensities.
-
Spectral Width: 15 ppm (-2 to 13 ppm).
-
Relaxation Delay (D1):
seconds.-
Reasoning: The longitudinal relaxation time (
) for the aromatic protons of DMTP can be ~4-5 seconds. must be to recover 99.3% of magnetization.
-
-
Scans (NS): 16 or 32 (to achieve S/N > 250:1).
-
Acquisition Time (AQ):
seconds (to prevent FID truncation).
Signal Assignment & Integration[6]
| Compound | Moiety | Chemical Shift ( | Multiplicity | Integration ( | Use for Calc? |
| DMTP (IS) | Aromatic CH | 8.10 ppm | Singlet | 4 | YES |
| 1-Ethylazepan-2-one | N-Ethyl | 3.35 - 3.45 ppm | Quartet | 2 | YES |
| Ring | 3.20 - 3.30 ppm | Multiplet | 2 | Check Overlap | |
| Ring | 2.55 ppm | Multiplet | 2 | Confirmation | |
| Ring Bulk | 1.60 - 1.80 ppm | Multiplet | 6 | No | |
| N-Ethyl | 1.10 ppm | Triplet | 3 | Confirmation |
Note: The N-Ethyl
Data Processing & Calculation
The qNMR Workflow
Figure 2: Step-by-step workflow for the qNMR experiment.[4][5][6]
Calculation Equation
The purity (
Where:
-
: Integrated area of the signal.[7]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> - : Number of protons (IS = 4, Sample = 2 for N-CH2).
- : Molecular Weight (Sample = 141.21 g/mol , DMTP = 194.19 g/mol ).
- : Mass weighed (mg).
- : Certified purity of the Internal Standard (as a decimal, e.g., 0.999).
Scientific Validation & Troubleshooting
Linearity and Range
Unlike HPLC, qNMR is linear by definition. However, the receiver gain (RG) must be set such that the FID is not clipped. The molar ratio of Sample:IS should ideally be between 0.8 and 1.2 to minimize dynamic range errors.
Common Pitfalls[8]
-
Hygroscopicity: 1-Ethylazepan-2-one absorbs water. If the sample contains significant water, the HDO peak (in
at ~1.5 ppm, or varying) might interfere with ring protons. Solution: Rely on the N-Ethyl quartet at ~3.4 ppm or the aromatic IS signal. -
Baseline Distortion: Rolling baselines cause massive integration errors. Apply automatic baseline correction (e.g., polynomial fit) or manual correction points strictly outside the peak regions.
- Underestimation: If the IS relaxes slower than the analyte (common with aromatics), a short D1 will suppress the IS signal, artificially inflating the calculated purity of the analyte.
References
-
BIPM (Bureau International des Poids et Mesures). (2020).[8] Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Retrieved from [Link]
-
NIST (National Institute of Standards and Technology). (2016).[1] Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 53, 1293. Retrieved from [Link][5]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. 78-93-3 CAS MSDS (2-Butanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. web.pdx.edu [web.pdx.edu]
- 5. 2-Ethoxypentane (CAS 1817-89-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. scribd.com [scribd.com]
Safety Operating Guide
1-Ethylazepan-2-one proper disposal procedures
Executive Summary: Immediate Action Card
Do not dispose of 1-Ethylazepan-2-one down the drain. This compound is an N-alkylated lactam (structurally related to Caprolactam and N-Methylpyrrolidone/NMP).[1] It acts as a potent skin penetration enhancer . Improper handling exposes you not only to the solvent itself but also to any toxic solutes dissolved within it.
| Critical Parameter | Directive |
| Primary Disposal Method | High-temperature incineration (Fuel Blending).[1] |
| Waste Stream Category | Non-Halogenated Organic Solvent.[1] |
| Container Material | HDPE (High-Density Polyethylene) or Glass.[1] Avoid low-grade plastics.[1] |
| Immediate Hazard | Skin absorption facilitator; Combustible liquid.[1][2] |
| Spill Response | Absorb with vermiculite/sand.[1] Do NOT use water to flush. |
Chemical Identification & Hazard Profiling
To ensure your waste profile is accepted by Environmental Health & Safety (EHS) or external contractors, accurate identification is non-negotiable.
-
Synonyms: N-Ethylcaprolactam; 1-Ethylhexahydro-2H-azepin-2-one[1][3]
-
CAS Registry Number: 19797-08-1 [1][3]
-
Note: Do not confuse with CAS 2402-83-7 (3,3-Bis(bromomethyl)oxetane), which appears in some erroneous databases.[1]
-
Physicochemical Properties Table
| Property | Value | Operational Implication |
| Physical State | Liquid (Colorless to pale yellow) | Requires secondary containment to prevent spread.[1] |
| Boiling Point | ~97°C @ 5.5 Torr (~235°C atm) | Low volatility; does not evaporate quickly, making spills persistent.[1] |
| Flash Point | > 100°C (Estimated) | Likely Non-RCRA Ignitable (D001) but still combustible.[1] |
| Solubility | Miscible with organic solvents; Water soluble | High Risk: Easily migrates into groundwater if spilled.[1][2] |
| Density | ~1.0 g/mL | Similar to water; will not stratify immediately in aqueous mixtures.[1][2] |
The "Trojan Horse" Hazard
As a Senior Scientist, I must highlight a risk often missing from standard SDSs. 1-Ethylazepan-2-one is a homolog of Azone (Laurocapram) .[1] It disrupts the stratum corneum lipids.
-
The Risk: If you dissolve a toxic drug or carcinogen in this solvent, a spill on your skin will deliver that toxin directly into your bloodstream orders of magnitude faster than the toxin alone.
-
The Protocol: Always use double-gloving (Nitrile over Laminate/Barrier) when handling waste containing this solvent.[1]
Disposal Protocols: The Workflow
A. Liquid Waste (Bulk Solvent)
-
Classification: Non-Halogenated Organic Waste.
-
Segregation: Keep separate from strong oxidizers (e.g., Nitric acid, Peroxides) to prevent exothermic reactions.
-
Procedure:
-
Select a chemically compatible container (HDPE Jerrycan or Amber Glass).
-
Attach a hazardous waste label before adding the first drop.
-
Fill to 90% capacity to allow for thermal expansion.
-
Crucial Step: If the waste contains dissolved heavy metals or highly toxic APIs, list them explicitly on the label. The disposal facility needs to know if the "ash" after incineration will be hazardous.
-
B. Solid Waste (Contaminated Debris)
-
Items: Wipes, gloves, pipette tips, silica gel.
-
Procedure:
-
Do not place in regular trash. The solvent remains active and can penetrate the skin of custodial staff handling trash bags.
-
Collect in a dedicated "Solid Hazardous Waste" bucket lined with a heavy-duty (6-mil) polyethylene bag.
-
Seal with a zip-tie or tape; never leave open to the air.[2]
-
C. Empty Containers (The "P-List" Check)
While 1-Ethylazepan-2-one is not currently P-listed (acutely toxic) by the EPA, best practice dictates the Triple Rinse Protocol :
-
Rinse the empty bottle 3 times with a small volume of a compatible solvent (e.g., Ethanol or Acetone).
-
Pour the rinsate into your Liquid Waste container (Protocol A).
-
Deface the label on the original bottle.
-
Dispose of the dry, empty bottle as standard glass/plastic recycling or trash, depending on institutional policy.
Decision Logic: Waste Stream Segregation
The following diagram illustrates the decision-making process for segregating 1-Ethylazepan-2-one waste streams to ensure compliance and safety.
Figure 1: Decision tree for segregating 1-Ethylazepan-2-one waste. Note that drain disposal is strictly prohibited due to aquatic toxicity and water solubility.[1]
Emergency Spill Response
If a spill occurs (>500 mL), evacuate the immediate area. For smaller spills:
-
PPE Up: Put on Silver Shield/4H or double-layer Nitrile gloves immediately. Wear chemical safety goggles.
-
Contain: Use a spill pillow or make a dike with vermiculite to stop the liquid from reaching floor drains.
-
Absorb: Cover the spill with an inert absorbent (sand, vermiculite, or commercial organic spill pads).
-
Warning: Do not use combustible materials like sawdust.
-
-
Collect: Scoop the saturated absorbent into a wide-mouth jar or heavy-duty bag. Label as "Hazardous Waste: Spill Debris (1-Ethylazepan-2-one)."[1]
-
Decontaminate: Clean the surface with a detergent solution. Dispose of the cleaning rags as solid hazardous waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
CAS Common Chemistry. (2024). N-Ethylcaprolactam (CAS 19797-08-1) Details.[1][3] American Chemical Society.[3] [Link][3]
-
United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. [Link]
-
PubChem. (2024). 1-Ethylazepan-2-one Compound Summary. National Library of Medicine. [Link]
Sources
Personal protective equipment for handling 1-Ethylazepan-2-one
Topic: Personal Protective Equipment & Safe Handling Guide for 1-Ethylazepan-2-one Content Type: Operational Safety Protocol Author Persona: Senior Application Scientist
Executive Safety Summary
1-Ethylazepan-2-one (CAS: 2402-82-6) , also known as N-Ethylcaprolactam, presents a unique safety profile often underestimated in standard Safety Data Sheets (SDS). While classified as an irritant, its primary operational risk lies in its function as a transdermal penetration enhancer .
The Critical Risk: This compound is chemically designed to disrupt the stratum corneum (the skin's outer barrier). If you handle this chemical with a toxic solute (e.g., an API or heavy metal catalyst), 1-Ethylazepan-2-one acts as a "Trojan Horse," significantly accelerating the absorption of the co-contaminant into your bloodstream.
Immediate Action Required:
-
NEVER use single-layer disposable nitrile gloves for prolonged handling.
-
ALWAYS treat this chemical as a "Carrier Solvent" that amplifies the toxicity of everything else in your fume hood.
Chemical Intelligence & Hazard Profile
Understanding the physical properties allows us to predict PPE failure points.
| Property | Data | Operational Implication |
| Physical State | Liquid (Colorless to pale yellow) | High mobility; splash risk during transfer. |
| Boiling Point | ~255°C | Low vapor pressure at RT, but generates significant fumes if heated. |
| Solubility | Miscible with water & organic solvents | Readily spreads on skin; difficult to wash off completely if absorbed. |
| Key Hazard | Skin Permeation Enhancer | Compromises biological barriers. Increases systemic uptake of co-solutes. |
| GHS Class | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319) | Direct contact causes immediate inflammation. |
The PPE Matrix: Layered Defense System
This protocol uses a "Double-Shell" defense strategy to mitigate the permeation risk.
| Zone | Primary Defense | Secondary Defense | Technical Rationale |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Half-face respirator w/ Organic Vapor (OV) cartridges | Low vapor pressure reduces inhalation risk at RT, but heating requires active filtration. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Face Shield (8-inch) | Standard safety glasses are insufficient due to the "creep" nature of lactam solvents. |
| Dermal (Body) | Lab Coat (Poly-cotton or Nomex) | Chemical-resistant apron (Rubber/Neoprene) | Cotton absorbs; an apron prevents soak-through to street clothes during spills. |
| Dermal (Hand) | Laminate/Butyl (Inner) | Nitrile (Outer - Disposable) | See detailed glove logic below. |
Critical Protocol: The "Double-Shell" Glove Strategy
Standard thin-mil nitrile gloves degrade rapidly against amide/lactam solvents. You must use a specific glove architecture.
The Protocol:
-
Inner Layer (The Barrier): Wear a Silver Shield® (Laminate) or Butyl Rubber glove. These provide >480 minutes of breakthrough time against amides.
-
Outer Layer (The Grip): Wear a standard 5-mil Nitrile glove over the inner layer.
-
Function: Compresses the loose laminate glove for dexterity and protects the expensive inner glove from physical abrasion.
-
-
Change Frequency: Replace the outer glove immediately upon splash. Replace the inner glove at the end of the shift or if internal condensation occurs.
Visualization: Glove Selection Logic
Caption: Decision tree for selecting hand protection based on exposure intensity. Note the prohibition of Latex/Vinyl.
Operational Workflow: From Storage to Disposal[3][4]
Phase A: Preparation
-
Inspection: Verify the integrity of the laminate glove liners. Cracks or "crunchy" textures indicate degradation.
-
Ventilation: Ensure the fume hood sash is at the working height.
-
Staging: Place a chemically resistant tray (polypropylene) in the hood. All transfers of 1-Ethylazepan-2-one must happen inside this tray to contain micro-spills.
Phase B: Active Handling (Transfer & Synthesis)
-
Syringe Transfer:
-
Use Luer-lock syringes to prevent needle pop-off (a common source of high-velocity splashes).
-
Avoid pressurizing the storage bottle. Use a bleed needle if withdrawing large volumes (>10mL).
-
-
Heating:
-
If heating >60°C, the vapor pressure rises significantly. Lower the sash completely and monitor for condensation on the sash glass (indicates poor draft).
-
Phase C: Waste & Disposal
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream.
-
Classification: Dispose of as Halogen-Free Organic Solvent Waste .
-
Container: Use High-Density Polyethylene (HDPE) or glass waste containers. Avoid LDPE if the waste will be stored for long periods.
Emergency Response Protocols
Scenario 1: Skin Exposure[1]
-
Immediate: Move to the safety shower/sink.
-
Wash: Rinse with copious water for 15 minutes .[2]
-
Soap: Use a mild soap. Avoid scrubbing with organic solvents (ethanol/acetone), as this will drive the 1-Ethylazepan-2-one (and its contaminants) deeper into the dermal layer.
-
Medical: Report the incident. If the chemical contained dissolved APIs, provide the SDS for both the solvent and the solute to the medical team.
Scenario 2: Spills (>50 mL)
-
Evacuate: Clear the immediate area.
-
PPE Up: Don Butyl gloves and a respirator (if outside the hood).
-
Absorb: Use Vermiculite or Universal Absorbent Pads .
-
Note: Clay cat litter is acceptable but heavy.
-
-
Decontaminate: Wipe the surface with a detergent solution, then water.
Visualization: Emergency Response Flow
Caption: Immediate decontamination steps emphasizing the avoidance of solvent-based washing.
References
-
PubChem. (n.d.). Compound Summary: N-Ethylcaprolactam (CAS 2402-82-6). National Library of Medicine. Retrieved from [Link]
-
Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons.[3] (Referenced for Amide/Lactam permeation data).
-
Kováčik, A., et al. (2020). Permeation enhancers in transdermal drug delivery: benefits and limitations. Expert Opinion on Drug Delivery. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
